molecular formula C28H37NO5 B13435612 (2S,4S)-Sacubitril-O-isobutane

(2S,4S)-Sacubitril-O-isobutane

Cat. No.: B13435612
M. Wt: 467.6 g/mol
InChI Key: PCZHPQHEVJANOP-RDPSFJRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-Sacubitril-O-isobutane is a research-grade chemical analog of Sacubitril, a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) class. Sacubitril is a prodrug that, upon metabolic activation, acts as a potent inhibitor of neprilysin (NEP), a zinc-dependent metallopeptidase enzyme. Neprilysin is responsible for the degradation of various vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), which promote vasodilation, natriuresis, and diuresis. In research settings, inhibition of neprilysin by the active metabolite of Sacubitril has been shown to increase levels of these beneficial peptides, counteracting the detrimental effects of the overactivated renin-angiotensin-aldosterone system (RAAS) in cardiovascular disease models. The (2S,4S)-Sacubitril-O-isobutane derivative is of significant interest to researchers for its potential use in studying the structure-activity relationships of neprilysin inhibitors, synthesizing novel analogs, or as a metabolic tracer in pharmacokinetic studies. Its defined stereochemistry is critical for its intended biological activity. This compound is presented exclusively for scientific and laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H37NO5

Molecular Weight

467.6 g/mol

IUPAC Name

ethyl (2S,4S)-2-methyl-4-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-5-(4-phenylphenyl)pentanoate

InChI

InChI=1S/C28H37NO5/c1-6-33-27(32)20(2)18-24(29-25(30)16-17-26(31)34-28(3,4)5)19-21-12-14-23(15-13-21)22-10-8-7-9-11-22/h7-15,20,24H,6,16-19H2,1-5H3,(H,29,30)/t20-,24-/m0/s1

InChI Key

PCZHPQHEVJANOP-RDPSFJRHSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: (2S,4S)-Sacubitril-O-isobutane (CAS 149709-65-9) in Sacubitril Synthesis and Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Identity

In the synthesis of the blockbuster heart failure drug Entresto (sacubitril/valsartan), controlling the stereochemical integrity of the neprilysin inhibitor prodrug, Sacubitril, is a critical quality attribute. Sacubitril's active pharmaceutical ingredient (API) possesses a specific (2R,4S) spatial configuration.

During the multi-step synthesis of this API, a protected intermediate is utilized to prevent unwanted side reactions. The compound (2S,4S)-Sacubitril-O-isobutane (CAS 149709-65-9) is a specific diastereomeric impurity of this protected intermediate[1]. In industrial nomenclature, "O-isobutane" refers to the tert-butyl ester protecting group attached to the succinyl moiety. If stereocontrol is lost during the asymmetric induction step, this (2S,4S) impurity forms, which, if left unchecked, propagates through the final deprotection step to yield the inactive (2S,4S)-Sacubitril impurity[2].

Table 1: Physicochemical & Structural Properties
AttributeSpecification / Data
Chemical Name (2S,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-(tert-butoxy)-4-oxobutanamido)-2-methylpentanoate
CAS Registry Number 149709-65-9
Molecular Formula C₂₈H₃₇NO₅
Molecular Weight 467.60 g/mol
Stereochemistry (2S, 4S) - Diastereomer of the target (2R, 4S) intermediate
Role in Manufacturing Synthetic intermediate impurity / Analytical reference standard

Mechanistic Origin & Synthetic Pathway

The synthesis of Sacubitril relies heavily on chiral pool starting materials to lock in the C4 (S) stereocenter. However, the C2 (alpha-methyl) stereocenter must be introduced synthetically, typically via asymmetric methylation or stereoselective hydrogenation[2].

The Role of the tert-Butyl Protecting Group: The tert-butyl ester (O-isobutane) is specifically chosen as a protecting group for the succinic acid derivative because its immense steric bulk prevents unwanted imide formation during the amide coupling step with the chiral amine backbone. Furthermore, it offers orthogonal cleavability; it can be removed under strictly acidic conditions (e.g., Trifluoroacetic acid in dichloromethane) via the formation of a stabilized tert-butyl carbocation (releasing isobutylene gas), leaving the primary ethyl ester at the C1 position completely intact[2].

Causality of Impurity Formation: If the catalyst or chiral auxiliary fails to achieve 100% enantiomeric excess during the C2 asymmetric induction, the methylation occurs on the opposite face of the enolate. Because the C4 position is already fixed as (S), this failure yields the (2S,4S) diastereomer (CAS 149709-65-9) instead of the desired (2R,4S) intermediate[2].

G SM Chiral Precursor (C4 'S' configuration) Asym Asymmetric Induction (Target: C2 'R' configuration) SM->Asym TargetInt (2R,4S)-Sacubitril-O-isobutane (Desired Intermediate) Asym->TargetInt High Stereocontrol (Major) Impurity (2S,4S)-Sacubitril-O-isobutane (CAS 149709-65-9) Asym->Impurity Stereocontrol Loss (Minor) Deprotect1 Acidic Cleavage (TFA / DCM) TargetInt->Deprotect1 Deprotect2 Acidic Cleavage (TFA / DCM) Impurity->Deprotect2 API (2R,4S)-Sacubitril API (Active Prodrug) Deprotect1->API FinalImp (2S,4S)-Sacubitril (Final Drug Impurity) Deprotect2->FinalImp

Synthetic divergence leading to the formation of (2S,4S)-Sacubitril-O-isobutane and its downstream impact.

Analytical Methodologies: Diastereomeric Separation

Standard achiral C18 columns often struggle to baseline-resolve closely eluting diastereomers of highly lipophilic molecules like protected Sacubitril. To accurately quantify the (2S,4S) impurity, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing a chiral stationary phase is required[3].

The following protocol leverages a Chiralcel OJ-RH column (cellulose tris(4-methylbenzoate) coated on silica). The chiral stationary phase provides specific steric and


 interactions that differentiate the spatial arrangement of the C2 methyl group, ensuring baseline resolution[3].
Table 2: Gradient Elution Program for Diastereomeric Separation
Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN:MeOH 95:5)
0.017525
10.07525
25.06238
37.05545
39.07525
45.07525

(Data adapted from validated stability-indicating methods for Sacubitril stereoisomers[3])

Step-by-Step HPLC Protocol (Self-Validating System)

Objective: Baseline separation of (2S,4S)-Sacubitril-O-isobutane from the (2R,4S) intermediate to quantify stereoisomeric purity.

  • System Suitability Criteria (Self-Validation): The analytical run is only valid if the chromatographic resolution (

    
    ) between the (2R,4S) and (2S,4S) peaks is 
    
    
    
    , and the %RSD of the main peak area across 5 replicate standard injections is
    
    
    .

Step 1: Mobile Phase Preparation

  • MP-A: Add 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of Milli-Q water. Degas via sonication.

  • MP-B: Mix 950 mL Acetonitrile (ACN) with 50 mL Methanol (MeOH). Add 1.0 mL TFA. Degas.

  • Causality: TFA acts as an ion-pairing agent and suppresses the ionization of residual silanols on the stationary phase. This prevents peak tailing of the amide-containing analytes and sharpens the elution profile[3].

Step 2: Chromatographic Setup

  • Column: Chiralcel OJ-RH (150 mm × 4.6 mm, 5 μm).

  • Column Temperature: 45°C.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm, coupled with MS (ESI+ mode, m/z 468 [M+H]⁺) for orthogonal confirmation.

  • Causality: The elevated temperature (45°C) reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics within the chiral stationary phase. This is critical for resolving structurally rigid, bulky diastereomers[3][4].

Step 3: Sample Preparation

  • Accurately weigh 10 mg of the intermediate sample.

  • Dissolve in 10 mL of Diluent (Water:ACN 50:50 v/v) to achieve a 1.0 mg/mL concentration.

  • Filter through a 0.22 μm PTFE syringe filter to protect the column frit.

Step 4: Execution

  • Inject 10 μL of the sample.

  • Execute the gradient program (Table 2). The (2S,4S) impurity will elute at a distinct retention time relative to the (2R,4S) major peak due to differential spatial interactions with the cellulose-based chiral selector[4].

G Prep Sample Prep (1.0 mg/mL in Diluent) HPLC HPLC Separation (Chiralcel OJ-RH, 45°C) Prep->HPLC 10 µL Injection Detection UV (254 nm) & LC-MS/MS HPLC->Detection Gradient Elution (TFA/H2O/ACN/MeOH) Analysis Data Analysis (Resolution > 1.5) Detection->Analysis Peak Integration

Validated stability-indicating HPLC-UV/MS workflow for diastereomeric impurity quantification.

Pharmacological & Regulatory Implications

Under ICH Q3A(R2) and Q3B(R2) guidelines, stereoisomeric impurities must be rigorously controlled. If (2S,4S)-Sacubitril-O-isobutane is not purged during crystallization or chromatography of the intermediate, it undergoes deprotection to form (2S,4S)-Sacubitril.

Because neprilysin (the biological target of Sacubitrilat, the active metabolite) has a highly specific chiral binding pocket, the (2S,4S) enantiomer exhibits drastically reduced binding affinity. Consequently, high levels of this impurity not only dilute the efficacy of the formulated drug but also introduce unpredictable pharmacokinetic variables, making upstream control of CAS 149709-65-9 a non-negotiable parameter in pharmaceutical manufacturing.

References

  • O'Brien, M., et al. "Synthesis of a Precursor to Sacubitril Using Enabling Technologies". Organic Letters, American Chemical Society.[Link]

  • Chunduri, R. H. B., et al. "Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS". Biomedical Chromatography, PubMed (NIH).[Link]

  • Oriental Journal of Chemistry. "Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations". Orient. J. Chem.[Link]

Sources

Structural Elucidation and Synthetic Utility of the (2S,4S)-Sacubitril-O-isobutane Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neprilysin (NEP) inhibitors, particularly sacubitril, requires rigorous stereochemical control during active pharmaceutical ingredient (API) manufacturing. Sacubitril sodium (AHU-377) is a critical component of the heart failure medication LCZ696[1]. While the therapeutic efficacy relies on the (2R,4S) configuration, synthetic deviations often yield the (2S,4S) diastereomer, known as Sacubitril Impurity C[2]. This whitepaper provides an in-depth technical analysis of (2S,4S)-Sacubitril-O-isobutane , the protected precursor to Impurity C, detailing its structural rationale, mechanistic pathways, and self-validating experimental protocols.

Chemical Architecture and the Rationale for Protection

In industrial API synthesis, protecting group strategies are dictated by the need for orthogonality and the prevention of side reactions[3]. The nomenclature "O-isobutane" is a commercial shorthand for a tert-butyl ester protecting group.

Chemically, (2S,4S)-Sacubitril-O-isobutane (CAS: 149709-65-9) is defined as (2S,4S)-Ethyl 5-([1,1-biphenyl]-4-yl)-4-(4-(tert-butoxy)-4-oxobutanamido)-2-methylpentanoate[4][5].

The Causality Behind the tert-Butyl Selection

During the synthesis of sacubitril, a succinyl moiety must be attached to the chiral amine backbone.

  • Prevention of Succinimide Formation: If succinic anhydride is used directly, the resulting free terminal carboxylic acid can attack the newly formed amide bond under dehydrating conditions, yielding an unwanted succinimide byproduct. Utilizing mono-tert-butyl succinate ensures a clean 1:1 amidation.

  • Orthogonal Cleavage: The sacubitril backbone contains an essential ethyl ester at the C1 position. If a standard methyl or ethyl ester were used to protect the succinyl group, global saponification (base hydrolysis) would destroy the prodrug's ethyl ester. The tert-butyl group provides absolute orthogonality, as it can be selectively cleaved via acidolysis without hydrolyzing the ethyl ester.

Mechanistic Pathways: Divergence and Formation

The formation of the (2S,4S) intermediate typically occurs due to incomplete stereoselectivity during the alkylation or hydrogenation steps that establish the C2 methyl group[3]. Once the epimeric amine is formed, amidation with mono-tert-butyl succinate locks the molecule into the (2S,4S)-Sacubitril-O-isobutane intermediate.

Pathway A Advanced Chiral Amine (4S)-configuration B Stereoselective Alkylation A->B C Epimerization / Non-selective A->C D (2R,4S)-Amine (Desired) B->D E (2S,4S)-Amine (Impurity Precursor) C->E F Amidation with mono-tert-butyl succinate D->F E->F G (2R,4S)-Sacubitril-O-isobutane CAS: 149709-64-8 F->G Retains (2R,4S) H (2S,4S)-Sacubitril-O-isobutane CAS: 149709-65-9 F->H Retains (2S,4S)

Divergence of Sacubitril stereoisomers and formation of O-isobutane intermediates.

Experimental Protocols: A Self-Validating Workflow

As an Application Scientist, establishing protocols that provide real-time feedback is critical for ensuring trustworthiness and reproducibility. Below are the methodologies for synthesizing and subsequently deprotecting the intermediate.

Protocol A: Synthesis of (2S,4S)-Sacubitril-O-isobutane via Amidation

Objective: Couple the (2S,4S)-chiral amine with mono-tert-butyl succinate while preventing further epimerization.

  • Initiation: Dissolve 1.0 eq of (2S,4S)-ethyl 4-amino-5-(biphenyl-4-yl)-2-methylpentanoate in anhydrous Dichloromethane (DCM). Cool the reactor to 0°C. Causality: Low temperature minimizes the thermodynamic driving force for alpha-proton abstraction, preserving the stereocenter.

  • Activation: Add 1.2 eq of mono-tert-butyl succinate, followed by 1.5 eq of EDC·HCl and 1.2 eq of HOBt. Causality: HOBt forms a highly reactive but stable active ester, preventing the formation of the less reactive N-acylurea.

  • Base Addition: Dropwise add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 0°C for 1 hour, then allow to warm to room temperature for 12 hours.

  • Self-Validating Isolation: Quench with 1M HCl, followed by saturated NaHCO₃. The EDC-urea byproduct is highly water-soluble and partitions entirely into the aqueous phase. TLC (Hexane:EtOAc 7:3) validates success: the ninhydrin-active amine spot disappears, replaced by a UV-active, ninhydrin-negative product spot (the protected amide).

Protocol B: Orthogonal Deprotection to (2S,4S)-Sacubitril (Impurity C)

Objective: Selectively cleave the tert-butyl ester to yield the free acid impurity[6].

  • Initiation: Dissolve (2S,4S)-Sacubitril-O-isobutane in DCM (0.1 M concentration) and cool to 0°C.

  • Acidolysis: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

  • Self-Validating Cleavage: Stir the mixture at room temperature. Causality & Validation: The acidolysis of the tert-butyl group generates a stable tert-butyl cation, which rapidly eliminates to form isobutylene gas. The visible cessation of gas bubbling serves as a real-time, macroscopic indicator that the deprotection is complete.

  • Isolation: Concentrate under reduced pressure to remove volatile TFA, yielding (2S,4S)-Sacubitril (Impurity C)[2].

Deprotection S1 (2S,4S)-Sacubitril-O-isobutane (Protected) S2 TFA / DCM Acidolysis (0°C to RT) S1->S2 S3 Isobutylene Gas (Byproduct) S2->S3 Elimination S4 (2S,4S)-Sacubitril (Impurity C) S2->S4 Deprotected Acid

Step-by-step acidolytic deprotection of the O-isobutane intermediate to yield Impurity C.

Quantitative Data Presentation

To facilitate analytical tracking during API development, the physicochemical properties of the intermediates and the final impurity are summarized below.

Table 1: Physicochemical Properties of Sacubitril Intermediates

Property(2R,4S)-Sacubitril-O-isobutane(2S,4S)-Sacubitril-O-isobutane(2S,4S)-Sacubitril (Impurity C)
CAS Number 149709-64-8149709-65-9[4]149709-63-7[6]
Molecular Formula C₂₈H₃₇NO₅C₂₈H₃₇NO₅[5]C₂₄H₂₉NO₅[2]
Molecular Weight 467.60 g/mol 467.60 g/mol [5]411.49 g/mol [2]
Stereochemistry Desired API PrecursorDiastereomeric PrecursorDiastereomeric Impurity
Protecting Group tert-Butyl (O-isobutane)tert-Butyl (O-isobutane)None (Free Acid)

Table 2: In-Process Control (IPC) and Chromatographic Validation

AnalyteRP-HPLC Retention BehaviorUV Absorption (λ max)TLC Rf (Hexane:EtOAc 7:3)
(2S,4S)-Amine Early Eluting (Polar)254 nm~0.1 (Ninhydrin Active)
(2S,4S)-O-isobutane Highly Retained (Lipophilic)254 nm~0.6 (UV Active)
(2S,4S)-Impurity C Intermediate Retention254 nm~0.2 (Tailing, Acidic)

Conclusion

The (2S,4S)-Sacubitril-O-isobutane intermediate is a critical artifact in the synthesis of neprilysin inhibitors. By utilizing an orthogonal tert-butyl protection strategy, chemists can prevent succinimide formation while maintaining the integrity of the prodrug's ethyl ester. Understanding the structural properties and deprotection mechanics of this intermediate is essential for isolating Impurity C, validating analytical methods, and ensuring the stereochemical purity of commercial sacubitril batches.

References

Sources

(2S,4S)-Sacubitril-O-isobutane chemical properties and molecular weight

[1][2][3][4]

Executive Summary & Chemical Identity

(2S,4S)-Sacubitril-O-isobutane (CAS: 149709-65-9) is a critical synthetic intermediate and stereochemical impurity associated with the production of Sacubitril (AHU-377), the neprilysin inhibitor component of the heart failure drug Entresto (Sacubitril/Valsartan).

While the nomenclature "O-isobutane" appears in commercial catalogs, chemically this molecule is identified as the tert-butyl ester derivative of the (2S,4S)-diastereomer of Sacubitril. It represents a "double ester" form—containing both an ethyl ester (on the pentanoic acid backbone) and a tert-butyl ester (on the succinic acid side chain).

This guide delineates the physicochemical properties, structural configuration, and synthetic role of this compound, distinguishing it from the active pharmaceutical ingredient (API), which possesses the (2R,4S) configuration and a free carboxylic acid.

Core Chemical Data Table
PropertySpecification
Common Name (2S,4S)-Sacubitril-O-isobutane
Chemical Name (IUPAC) (2S,4S)-5-([1,1'-Biphenyl]-4-yl)-4-(4-(tert-butoxy)-4-oxobutanamido)-2-methylpentanoic acid ethyl ester
CAS Registry Number 149709-65-9
Molecular Formula C₂₈H₃₇NO₅
Molecular Weight 467.61 g/mol
Stereochemistry (2S, 4S) (Diastereomer of Sacubitril precursor)
Functional Groups Ethyl Ester, tert-Butyl Ester, Amide, Biphenyl
Physical State Viscous oil or low-melting solid (typically)
Solubility High in organic solvents (DMSO, MeOH, DCM); Low in water

Structural Characterization & Stereochemistry

Molecular Configuration

The molecule is characterized by two chiral centers located at the C2 and C4 positions of the pentanoic acid backbone.

  • Sacubitril API: (2R, 4S) configuration.[1][2]

  • Target Molecule: (2S, 4S) configuration.

The inversion at the C2 position (from R to S) makes this compound a diastereomer . In a drug development context, this specific isomer is used as a reference standard to control the stereochemical purity of the final API. The presence of the bulky tert-butyl group ("O-isobutane") on the succinyl moiety serves as an orthogonal protecting group during synthesis, preventing side reactions before the final acid deprotection step.

Structural Visualization

The following diagram illustrates the connectivity and the specific ester functionalities that define this molecule's high lipophilicity compared to the final drug.

Sacubitril_StructureBiphenylBiphenyl Core(Lipophilic Anchor)C4_ChiralC4 Chiral Center(S-Configuration)Biphenyl->C4_ChiralAmideAmide LinkerC4_Chiral->AmideC2_ChiralC2 Chiral Center(S-Configuration)C4_Chiral->C2_ChiralPentanoic BackboneSuccinylSuccinyl ChainAmide->SuccinyltButyltert-Butyl Ester('O-isobutane')Succinyl->tButylAcid LabileEthylEsterEthyl Ester(Prodrug Moiety)C2_Chiral->EthylEster

Figure 1: Structural connectivity of (2S,4S)-Sacubitril-O-isobutane, highlighting the dual ester protection and chiral centers.

Synthesis & Formation Mechanism[6][10]

The formation of (2S,4S)-Sacubitril-O-isobutane typically occurs during the penultimate steps of the Sacubitril synthesis pathway. It is the precursor to the (2S,4S)-Sacubitril impurity.

Synthetic Pathway
  • Coupling: The (2S,4S)-configured amine intermediate (derived from chiral hydrogenation) is coupled with succinic anhydride (or a mono-tert-butyl succinate derivative).

  • Protection: If succinic anhydride is used, the resulting free acid is esterified with isobutylene or a tert-butyl donor to form the "O-isobutane" (tert-butyl ester) species.

  • Deprotection (Critical Step): In the standard API synthesis, the tert-butyl group is removed via acid hydrolysis (e.g., TFA or HCl) to yield the free carboxylic acid. Incomplete reaction or stereochemical scrambling at this stage can lead to the isolation of the (2S,4S)-Sacubitril-O-isobutane impurity.

Reaction Workflow Diagram

Synthesis_PathwayPrecursorAmine Intermediate(2S, 4S Isomer)Intermediate(2S,4S)-Sacubitril-O-isobutane(Double Ester Intermediate)MW: 467.61Precursor->Intermediate Amide CouplingReagent+ Mono-tert-butyl SuccinateReagent->IntermediateProduct(2S,4S)-Sacubitril(Impurity Standard)MW: 411.49Intermediate->Product Selective Hydrolysis(- tert-Butyl group)Reagent2+ Acid (TFA/HCl)Reagent2->Product

Figure 2: Synthetic lineage showing the conversion of the tert-butyl ester intermediate to the Sacubitril diastereomer.

Analytical Profiling

For researchers characterizing this compound, the following analytical signatures are expected.

Mass Spectrometry (LC-MS)
  • Molecular Ion: Expect an [M+H]⁺ peak at 468.6 m/z .

  • Fragmentation:

    • Loss of the tert-butyl group (-56 Da) is a primary fragmentation pathway, yielding a fragment at ~412 m/z (corresponding to the protonated Sacubitril isomer).

    • Further loss of ethanol (-46 Da) from the ethyl ester may be observed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃):

    • tert-Butyl Singlet: A strong singlet integrating to 9 protons at approximately δ 1.40 - 1.45 ppm . This is the diagnostic signal distinguishing it from the free acid form.

    • Ethyl Ester: A quartet at ~4.1 ppm and a triplet at ~1.2 ppm.

    • Biphenyl Region: Characteristic aromatic multiplets in the 7.3 - 7.6 ppm range.

    • Stereochemistry: The chemical shifts of the protons at C2 and C4 will differ slightly from the (2R,4S) isomer due to the diastereomeric environment, particularly in the methyl doublet at C2.

HPLC/UPLC Behavior
  • Retention Time: Due to the presence of two ester groups (ethyl and tert-butyl), (2S,4S)-Sacubitril-O-isobutane is significantly more lipophilic than Sacubitril.

  • Elution: In reverse-phase chromatography (C18 column), it will elute later (higher k') than Sacubitril or the (2S,4S)-Sacubitril acid form.

References

  • Sigma-Aldrich. (2S,4S)-Sacubitril-O-isobutane Product Sheet. Accessed 2026.[3] Link

  • Splendid Lab. (2S,4S)-Sacubitril-O-isobutane (CAS 149709-65-9) Technical Data. Accessed 2026.[3] Link

  • PubChem. Sacubitril (CID 9811834) and Related Compounds.[3] National Library of Medicine.[3] Accessed 2026.[3] Link

  • Biomall. (2S,4S)-Sacubitril-O-isobutane Reference Standard. Accessed 2026.[3] Link

The Structural, Synthetic, and Analytical Divergence of Sacubitril and (2S,4S)-Sacubitril-O-isobutane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sacubitril, a first-in-class neprilysin (NEP) inhibitor prodrug, is a critical component of the heart failure medication sacubitril/valsartan (LCZ696)[1]. The therapeutic efficacy of this active pharmaceutical ingredient (API) is highly dependent on its precise stereochemistry and functional group availability. During its multi-step synthesis, various process-related impurities can emerge. Among the most complex is (2S,4S)-Sacubitril-O-isobutane , an impurity characterized by a dual structural deviation: a stereochemical epimerization at the C2 position and the retention of a bulky lipophilic protecting group (tert-butyl ester) on the succinyl moiety[2].

This technical guide dissects the causality behind the formation of this impurity, its profound pharmacological implications, and the rigorous analytical methodologies required to isolate and quantify it, ensuring the self-validating integrity of the final API.

Structural and Stereochemical Divergence

To understand the analytical and biological differences between these two molecules, one must first map their exact structural coordinates. Sacubitril is an ethyl ester prodrug containing a free carboxylic acid on its succinyl arm. In contrast, the impurity (2S,4S)-Sacubitril-O-isobutane possesses a protected succinyl arm and an inverted stereocenter.

Nomenclature Clarification: The term "O-isobutane" in the impurity's commercial name refers to a tert-butyl ester (tert-butoxy group) capping the succinic acid moiety, a common artifact of specific synthetic routes[2].

Quantitative Physicochemical Comparison

The structural deviations fundamentally alter the physicochemical properties of the molecules, shifting the molecular weight, lipophilicity, and hydrogen-bonding capacity.

PropertySacubitril (API)(2S,4S)-Sacubitril-O-isobutane (Impurity)
IUPAC Name (2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester(2S,4S)-Ethyl 5-([1,1-Biphenyl]-4-yl)-4-(4-(tert-butoxy)-4-oxobutanamido)-2-methylpentanoate
Stereochemistry (2R, 4S)(2S, 4S) (Diastereomer)
Chemical Formula C₂₄H₂₉NO₅[3]C₂₈H₃₇NO₅[2]
Molecular Weight 411.49 g/mol [3]467.60 g/mol [2]
Succinyl Terminus Free Carboxylic Acid (-COOH)tert-Butyl Ester (-COOC(CH₃)₃)
Role Active Prodrug[4]Synthetic Intermediate / Impurity[2]

Synthetic Origins: The Causality of Impurity Formation

The presence of (2S,4S)-Sacubitril-O-isobutane in a batch of Sacubitril is not random; it is a direct consequence of specific mechanistic choices made during the synthesis of the API. The dual deviation arises from two distinct synthetic phases:

A. The Stereochemical Deviation: Epimerization at C2

The large-scale synthesis of Sacubitril requires the precise installation of two stereocenters. While the C4 (S)-configuration is typically derived from a stable chiral pool starting material like (S)-epichlorohydrin or D-tyrosine[1][5], the C2 methyl group is often installed later in the sequence.

  • Causality: The C2 stereocenter is frequently established via the asymmetric hydrogenation of an α,β-unsaturated ester (enoate) using a chiral ruthenium-bisphosphine catalyst[4]. If the facial selectivity of the catalyst is compromised by temperature fluctuations, solvent impurities, or suboptimal ligand-to-metal ratios, a fraction of the substrate undergoes hydrogenation from the opposite face, yielding the (2S) epimer instead of the desired (2R) configuration[6][7].

B. The Chemical Deviation: Incomplete Deprotection

The final major step in Sacubitril synthesis is the attachment of the succinyl group to the primary amine.

  • Method 1 (Direct): Reacting the amine directly with succinic anhydride in the presence of a base like pyridine[4][5].

  • Method 2 (Protected Coupling): To avoid side reactions or the use of pyridine, some routes utilize mono-tert-butyl succinate and a peptide coupling reagent (e.g., EDC/HOBt). This forms the tert-butyl protected intermediate (the "O-isobutane" moiety)[8].

  • Causality: If Method 2 is employed, a final acidic deprotection step (typically using trifluoroacetic acid, TFA) is required to cleave the tert-butyl group and reveal the free carboxylic acid[8]. Incomplete hydrolysis during this step results in the retention of the tert-butyl ester, trapping the molecule as the O-isobutane impurity.

Pharmacological Implications

Sacubitril is a prodrug. Upon oral administration, endogenous esterases cleave the ethyl ester backbone to release sacubitrilat (LBQ657) , the active moiety[4][]. Sacubitrilat then binds to the active site of neprilysin (NEP), a metalloprotease, preventing the degradation of vasodilatory natriuretic peptides (ANP, BNP)[1][].

The (2S,4S)-Sacubitril-O-isobutane impurity is pharmacologically inert due to two mechanistic failures:

  • Steric Blockade of Activation: The bulky tert-butyl ester on the succinyl arm creates severe steric hindrance, preventing esterases from efficiently accessing and cleaving the molecule to its active form.

  • Receptor Mismatch: Even if cleavage were to occur, the (2S) configuration at the C2 position drastically alters the 3D conformation of the molecule. The methyl group projects into the wrong spatial quadrant, clashing with the hydrophobic pockets of the NEP active site, effectively abolishing binding affinity.

G Sac Sacubitril (2R,4S) Est Esterase Cleavage (Activation) Sac->Est Sacat Sacubitrilat (LBQ657) Est->Sacat NEP NEP Inhibition (Therapeutic Effect) Sacat->NEP Imp (2S,4S)-Sacubitril- O-isobutane Block Steric Blockade (tert-butyl group) Imp->Block Fail No Esterase Cleavage No NEP Binding Block->Fail

Mechanistic divergence: Sacubitril activation pathway vs. impurity steric blockade.

Experimental Protocols: Analytical Differentiation

Because (2S,4S)-Sacubitril-O-isobutane is a diastereomer with a highly lipophilic protecting group, standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods may struggle to resolve it from other closely related process impurities[10].

To ensure a self-validating system, the following step-by-step methodology utilizes a chiral stationary phase combined with mass spectrometric (LC-MS) confirmation.

Step-by-Step HPLC-UV/MS Methodology

Objective: Isolate and quantify (2S,4S)-Sacubitril-O-isobutane from the Sacubitril API matrix.

  • Sample Preparation:

    • Accurately weigh 10 mg of the Sacubitril API sample.

    • Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to achieve a final concentration of 1 mg/mL.

    • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm) or equivalent immobilized polysaccharide chiral column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (maintains the free acid of Sacubitril in an un-ionized state).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic elution at 60% Mobile Phase A / 40% Mobile Phase B. The high lipophilicity of the tert-butyl group on the impurity ensures it retains longer than the free acid API.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection (UV): 254 nm (optimal for the biphenyl chromophore).

  • Mass Spectrometry (MS) Confirmation (Self-Validation):

    • Split the flow post-UV detector into an Electrospray Ionization (ESI) MS.

    • Operate in Positive Ion Mode (

      
      ).
      
    • Validation Check: The main Sacubitril peak must yield an

      
       of 412.5. The delayed impurity peak must yield an 
      
      
      
      of 468.6, confirming the presence of the O-isobutane (tert-butyl) adduct.
  • System Suitability Testing (SST):

    • Inject a resolution mixture containing both Sacubitril and the (2S,4S)-Sacubitril-O-isobutane standard.

    • Acceptance Criteria: The resolution (

      
      ) between the two peaks must be 
      
      
      
      . The tailing factor for the API peak must be
      
      
      .

W Prep Sample Prep (1 mg/mL API) Inj Chiral HPLC Isocratic Elution Prep->Inj Sep Diastereomer & Ester Separation Inj->Sep Det UV (254nm) & MS (m/z 412.5 vs 468.6) Sep->Det

Step-by-step analytical workflow for diastereomeric and ester resolution.

References

  • Splendid Lab Pvt. Ltd. (2S,4S)-Sacubitril-O-isobutane. Retrieved from[Link]

  • Wikipedia. Sacubitril. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. Sacubitril. Retrieved from[Link]

  • Google Patents (WO2017033212A1).Preparation of sacubitril and salt thereof and novel compounds used in the process.
  • Google Patents (CA2998438A1).New process and intermediates for preparing sacubitril or derivatives thereof.
  • ACS Publications (Organic Letters). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Retrieved from [Link]

  • New Drug Approvals. Sacubitril. Retrieved from[Link]

Sources

Technical Guide: Role and Control of (2S,4S)-Sacubitril-O-isobutane in Sacubitril Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It addresses the specific role of (2S,4S)-Sacubitril-O-isobutane (chemically identified as the tert-butyl ester of the (2S,4S) diastereomer of Sacubitril) in the context of impurity profiling and stereoselective synthesis.

Executive Summary

In the manufacturing of Sacubitril (the neprilysin inhibitor component of Entresto), stereochemical purity is a Critical Quality Attribute (CQA). The target molecule possesses a (2R, 4S) configuration.[1][2][3]

The compound (2S,4S)-Sacubitril-O-isobutane (CAS: 149709-65-9) serves a dual role in pharmaceutical development:

  • Process Intermediate: It is the penultimate precursor in synthetic routes utilizing tert-butyl protection strategies for the succinyl side chain.

  • Critical Impurity Standard: It functions as a reference standard to quantify the (2S,4S)-diastereomer , a key impurity arising from stereoselectivity failure during the hydrogenation of the biaryl enamide precursor.

Note on Nomenclature: While commercially listed as "O-isobutane," structural analysis confirms this moiety is a tert-butyl ester (1,1-dimethylethoxy), not an isobutyl ester. This guide uses the chemically accurate descriptor tert-butyl ester to maintain scientific integrity.

Chemical Identity & Structural Analysis[3][4][5][6]

Understanding the structural relationship between the drug substance and this specific impurity is fundamental to developing robust analytical methods.

Table 1: Structural Comparison
FeatureSacubitril (Target)(2S,4S)-Sacubitril-O-isobutane (Impurity/Intermediate)
CAS Number 149709-62-6149709-65-9
Stereochemistry (2R, 4S) (2S, 4S) (Diastereomer)
Molecular Formula


Molecular Weight 411.49 g/mol 467.61 g/mol
Succinyl Terminus Free Carboxylic Acid (

)
tert-Butyl Ester (

)
Role Active Pharmaceutical IngredientProtected Intermediate / Impurity Standard
Structural Logic

The "O-isobutane" designation refers to the protection of the succinic acid tail. In a convergent synthesis, the (2S,4S)-amine (an undesired isomer) reacts with mono-tert-butyl succinate , yielding this double-ester intermediate.

Mechanistic Origin in Synthesis

The presence of (2S,4S)-Sacubitril-O-isobutane indicates specific pathways in the manufacturing process: Stereoselective Hydrogenation and Side-Chain Coupling .

The Stereoselectivity Checkpoint

The core chirality of Sacubitril is established during the hydrogenation of the biaryl enamide intermediate.

  • Target: Asymmetric hydrogenation using a Chiral catalyst (e.g., Ru-Mandyphos) yields the (2R, 4S) amine.

  • Deviation: Catalyst degradation, improper ligand selection, or non-optimized pressure/temperature leads to the formation of the (2S, 4S) diastereomer.

The Coupling Step (Origin of the O-isobutane moiety)

While industrial routes often use succinic anhydride (yielding the free acid directly), specific high-purity routes employ mono-tert-butyl succinate .

  • Reaction: Amine + Mono-tert-butyl succinate

    
     Amide (tert-butyl ester).
    
  • Outcome: If the amine feed contains the (2S,4S) impurity, the coupling reaction "locks in" this impurity as (2S,4S)-Sacubitril-O-isobutane .

Visualization: Pathway & Impurity Formation

SacubitrilSynthesis Enamide Biaryl Enamide Precursor Cat_Correct Ru-(R)-Ligand (Correct) Enamide->Cat_Correct Cat_Error Loss of Stereocontrol Enamide->Cat_Error Amine_2R4S (2R,4S)-Amine (Correct Intermediate) Cat_Correct->Amine_2R4S Major Pathway Amine_2S4S (2S,4S)-Amine (Diastereomeric Impurity) Cat_Error->Amine_2S4S Minor Pathway (<1%) Coupling Coupling with Mono-tert-butyl Succinate Amine_2R4S->Coupling Amine_2S4S->Coupling Inter_Correct (2R,4S)-Sacubitril-O-tBu (Desired Intermediate) Coupling->Inter_Correct Inter_Impurity (2S,4S)-Sacubitril-O-tBu (Target Topic Impurity) Coupling->Inter_Impurity Formation of CAS 149709-65-9 Sacubitril Sacubitril (2R,4S) (Final Drug) Inter_Correct->Sacubitril Acid Deprotection (-tBu) Impurity_Final (2S,4S)-Sacubitril (Final Impurity) Inter_Impurity->Impurity_Final Acid Deprotection (-tBu)

Caption: Synthesis logic flow distinguishing the correct pathway (Blue/Green) from the impurity generation pathway (Red) leading to the formation of (2S,4S)-Sacubitril-O-isobutane.

Experimental Protocol: Synthesis of Reference Standard

To validate analytical methods (HPLC/UPLC), researchers must synthesize the authentic (2S,4S)-Sacubitril-O-isobutane standard. This protocol ensures the isolation of the specific diastereomer.

Objective: Synthesize (2S,4S)-Sacubitril-O-isobutane from (2S,4S)-amine hydrochloride.

Materials
  • (2S,4S)-Amine Precursor: (2S,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride.

  • Coupling Agent: Mono-tert-butyl succinate.

  • Reagents: EDC·HCl, HOBt, DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

Step-by-Step Methodology
  • Activation:

    • In a round-bottom flask, dissolve Mono-tert-butyl succinate (1.1 eq) in anhydrous DMF.

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

  • Coupling:

    • Add the (2S,4S)-Amine Precursor (1.0 eq) to the reaction mixture.

    • Dropwise add DIPEA (3.0 eq) to neutralize the hydrochloride salt and catalyze the reaction.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Workup (Self-Validating Step):

    • Dilute with Ethyl Acetate. Wash sequentially with:

      • 1N HCl (removes unreacted amine).

      • Sat.

        
         (removes unreacted succinate).
        
      • Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 60:40).

    • Validation: The product should elute after the non-polar impurities but before any hydrolyzed acid.

  • Characterization (Criteria for Release):

    • MS (ESI):

      
      .
      
    • 1H NMR: Confirm the presence of the tert-butyl singlet (~1.4 ppm, 9H) and the ethyl ester quartet/triplet.

    • Chiral HPLC: Confirm >99% diastereomeric excess (de) against the (2R,4S) isomer.

Analytical Strategy & Quality Control

The primary utility of (2S,4S)-Sacubitril-O-isobutane is in Reverse Phase HPLC (RP-HPLC) method development to ensure the separation of stereoisomers.

Critical Separation Parameters

The tert-butyl group significantly increases lipophilicity compared to the free acid (Sacubitril) and slightly modifies the conformation compared to the (2R,4S) isomer.

  • Column: Chiral Stationary Phase (e.g., Chiralpak AD-H or equivalent amylose-based column) is preferred for diastereomer separation, though C18 can separate the tert-butyl ester from the free acid.

  • Detection: UV at 254 nm (Biphenyl chromophore).

  • Retention Logic:

    • Sacubitril (Free Acid): Elutes earliest (most polar).

    • (2R,4S)-Intermediate (t-Bu ester): Elutes later.

    • (2S,4S)-Impurity (t-Bu ester): Elutes close to the (2R,4S) intermediate; requires optimized gradient or chiral selector for baseline resolution.

Impurity Limits

According to ICH Q3A(R2) guidelines:

  • Reporting Threshold: >0.05%

  • Identification Threshold: >0.10%

  • Qualification Threshold: >0.15%

References

  • Halama, A., et al. (2019).[4] Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. Organic Process Research & Development. [Link]

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). [Link]

Sources

Technical Guide: Impurity Profiling of (2S,4S)-Sacubitril tert-butyl Ester

[1]

Executive Summary

(2S,4S)-Sacubitril tert-butyl ester is the C2-epimer of the key synthetic intermediate used in the purification of Sacubitril (the active moiety in Entresto).[1] While the active drug substance possesses the (2R,4S) configuration, the (2S,4S) diastereomer arises primarily through epimerization at the

1

Precise profiling of this specific isomer is mandatory for two reasons:

  • Purification Monitoring: The tert-butyl ester strategy is often employed to purge the (2S,4S) impurity via crystallization before final hydrolysis to the active drug.[1]

  • Reference Standard Characterization: As a reference standard, its own purity must be established to accurately quantify it in the final API.[1]

This guide delineates the impurity landscape, focusing on stereoisomers, hydrolysis degradants, and lactamization by-products.[1]

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

To ensure analytical accuracy, we must distinguish the target molecule from the final API.[1]

  • Target Molecule: (2S,4S)-Sacubitril tert-butyl ester[1]

  • Chemical Name: tert-Butyl (2S,4S)-5-(biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoate[1]

  • Role: Diastereomeric Impurity / Process Intermediate[1]

  • Key Structural Feature: The C2-Methyl group has the (S) configuration (inverted relative to the (R)-configuration in Sacubitril).[1]

Synthetic Origin of the (2S,4S) Configuration

The (2S,4S) impurity typically enters the process during the introduction of the C2-methyl center.[1]

  • Route A (Hydrogenation): Stereoselective hydrogenation of the

    
    -unsaturated precursor.[1] Use of a mismatched chiral ligand or non-optimal pressure can yield the (2S,4S) isomer.[1]
    
  • Route B (Epimerization): The C2 position is

    
     to the ester carbonyl. Exposure to basic conditions (e.g., during the Wittig reaction or workup) allows proton abstraction and repotonation, leading to thermodynamic equilibration between (2R) and (2S).[1]
    

Detailed Impurity Profile

The impurity profile is categorized into Stereochemical, Degradation, and Process-Related impurities.[1]

Stereochemical Impurities (Isomers)

Since the molecule has two chiral centers (C2 and C4), there are three potential stereoisomeric impurities.

Impurity NameConfigurationOriginRRT (Approx)*
Active Isomer Analog (2R,4S)Major Impurity. The desired configuration in the drug synthesis; here, it is the enantiomer of the C2-center.[1]0.92
Enantiomer (2R,4R)Inversion at both centers.[1] Rare, usually from contaminated starting material (D-Tyrosine analog).[1]1.08
C4-Epimer (2S,4R)Inversion at the amine center.[1] Arises from racemization of the amino acid starting material.[1]1.15

*Relative Retention Time (RRT) varies by method but is provided for relative elution order on Chiralpak IA/IC columns.

Degradation Impurities

The tert-butyl ester is acid-labile and prone to cyclization.[1]

  • Hydrolysis Product (Acid Impurity):

    • Structure: (2S,4S)-Sacubitrilat (Free diacid).[1]

    • Mechanism: Cleavage of the tert-butyl ester group, catalyzed by trace acids or moisture.[1]

    • Impact: Shifts retention time significantly earlier in RP-HPLC.

  • Lactam Impurity (Cyclization):

    • Structure: (3S,5S)-5-(biphenyl-4-ylmethyl)-3-methylpyrrolidin-2-one.[1]

    • Mechanism: Intramolecular nucleophilic attack of the amide nitrogen on the ester carbonyl (or activated acid), releasing tert-butanol.[1]

    • Criticality: This is a stable, non-acidic impurity that is difficult to purge once formed.[1]

Process-Related Impurities[1]
  • Succinimide Derivative: Formation of a succinimide ring on the side chain if the succinyl amide activates.[1]

  • Des-succinyl Amine: The free amine resulting from amide bond cleavage (rare under standard storage, common under forced degradation).[1]

Visualizing the Impurity Pathways

The following diagram maps the formation of the (2S,4S) target and its divergence into key impurities.[2]

ImpurityPathwaysStartBiphenyl Precursor(Unsaturated Ester)HydrogenationStereoselectiveHydrogenationStart->HydrogenationH2 / Chiral Cat.Target(2S,4S)-Sacubitriltert-Butyl Ester(TARGET)Hydrogenation->TargetMajor Product(If (S)-Ligand used)Imp_2R4SImpurity: (2R,4S)(Active Config)Hydrogenation->Imp_2R4SMinor Product(Stereo-leakage)Imp_LactamImpurity: Lactam(Cyclization)Target->Imp_LactamHeat / Acid(- tBuOH)Imp_AcidImpurity: Free Acid(Hydrolysis)Target->Imp_AcidH2O / H+(- Isobutene)

Caption: Figure 1. Genesis of (2S,4S)-Sacubitril tert-butyl ester and its primary degradation pathways (Lactamization and Hydrolysis).

Analytical Methodology

To separate the (2S,4S) target from its (2R,4S) epimer and degradants, a two-method strategy is recommended.

Method A: Chiral HPLC (Stereoisomeric Purity)

This method is critical because the (2S,4S) and (2R,4S) isomers have identical mass and very similar physicochemical properties.[1]

  • Column: Chiralpak IC or IA (Amylose derivative), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Temperature: 25°C.

  • Capability: Baseline separation of all four stereoisomers.

Method B: Reversed-Phase HPLC (Chemical Purity)

Used to detect hydrolysis products (more polar) and lactams (less polar/distinct UV).[1]

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-5 min: 20% B[1]

    • 5-25 min: 20% -> 80% B[1]

    • 25-30 min: 80% B[1]

  • Rationale: Acidic mobile phase suppresses ionization of the carboxylic acid, sharpening the peak shape for the free acid impurity.[1]

Experimental Protocol: Isolation of Impurity Standards

If the (2S,4S) ester is being synthesized as a reference standard, the following purification protocol ensures removal of the (2R,4S) isomer.

  • Dissolution: Dissolve crude (2S,4S)-Sacubitril tert-butyl ester (containing ~5% 2R,4S isomer) in Isopropyl Acetate (IPAc) at 50°C (5 mL/g).

  • Anti-solvent Addition: Slowly add n-Heptane (10 mL/g) while maintaining 50°C.[1]

  • Cooling Crystallization: Cool the mixture to 20°C over 2 hours, then to 0-5°C for 4 hours.

    • Mechanism:[1][3][4] The (2S,4S) and (2R,4S) forms often form a eutectic, but the pure diastereomer can be enriched via slow cooling if the excess is sufficient.[1]

  • Filtration: Filter the white solid and wash with cold Heptane/IPAc (2:1).

  • Validation: Analyze via Method A (Chiral HPLC). If (2R,4S) > 0.5%, Recrystallize.[1]

Control Strategy & Specification Limits

For a reference standard of (2S,4S)-Sacubitril tert-butyl ester, the following specifications are recommended to ensure "Trustworthiness" of the data it generates:

TestAcceptance CriteriaRationale
Appearance White to off-white powderVisual check for degradation (yellowing indicates oxidation).[1]
Identification (NMR) Conforms to structureVerify C2-Methyl stereochemistry (coupling constants).
Chiral Purity (HPLC) (2S,4S) ≥ 98.0%Minimize contribution from (2R,4S) active isomer.[1]
Chemical Purity (HPLC) ≥ 97.0%Control lactam and acid hydrolysis.[1]
Lactam Impurity ≤ 0.5%Lactams are non-responsive in some derivatization assays.[1]
Water Content ≤ 1.0%Moisture accelerates tert-butyl ester hydrolysis.[1]

References

  • Veeprho Pharmaceuticals. (2S,4S)-Sacubitril Calcium Salt & Impurity Standards.[1] Retrieved from [1]

  • Clearsynth. Sacubitril Tert Butylamine and Related Impurities.[1] Retrieved from [1]

  • Google Patents. Method for preparing sacubitril intermediate (WO2019019795).[1] Describes the tert-butyl ester purification strategy. Retrieved from

  • Organic Process Research & Development. Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. (2019).[1][5] Detailed discussion on diastereomeric separation.

  • National Center for Biotechnology Information. PubChem Compound Summary for Sacubitril Impurities. Retrieved from [1]

Technical Guide: Sacubitril Impurity C (Succinimide Derivative)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, formation mechanism, and analytical characterization of Sacubitril Impurity C , identified in major impurity profiles as the Succinimide Derivative (also known as the Cyclic Imide Impurity).

Executive Summary

Sacubitril Impurity C (CAS: 1038924-97-8) is a critical process-related and degradation impurity formed via the intramolecular cyclization of Sacubitril. Chemically defined as the succinimide derivative, it represents a dehydration product (


) where the succinamic acid moiety cyclizes to form a 2,5-dioxopyrrolidine ring.

Monitoring this impurity is essential for drug substance stability profiling, as its formation is accelerated under thermal and acidic stress conditions, serving as a key indicator of hydrolytic instability or improper storage.

Chemical Identity & Synonyms[2][3][4][5]

The designation "Impurity C" most commonly refers to the Succinimide derivative in commercial reference standard catalogs (e.g., Simson Pharma, Veeprho), though pharmacopeial definitions (USP/EP) should always be verified against the specific monograph version currently in force.

Core Chemical Data
ParameterTechnical Specification
Common Name Sacubitril Impurity C
Chemical Name Ethyl (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanoate
CAS Number 1038924-97-8
Molecular Formula

Molecular Weight 393.48 g/mol (Sacubitril MW: 411.49 g/mol )
Structural Feature Contains a 2,5-dioxopyrrolidine (succinimide) ring
Synonyms Sacubitril Succinimide Impurity; 2,5-Dioxopyrrolidine Sacubitril; Sacubitril Cyclic Imide
Structural Analysis

Unlike Sacubitril, which possesses a free terminal carboxylic acid on its succinamide side chain, Impurity C lacks this ionizable proton due to ring closure. This structural change significantly alters its polarity and chromatographic retention time (typically eluting after Sacubitril in Reverse-Phase HPLC due to increased hydrophobicity).

Formation Mechanism (Causality)

The formation of Impurity C is a classic intramolecular dehydration-cyclization .

  • Precursor: Sacubitril contains a secondary amide linked to a succinic acid mono-amide moiety.

  • Trigger: Under acidic conditions or elevated temperature, the amide nitrogen (acting as a nucleophile) attacks the carbonyl carbon of the terminal carboxylic acid (or activated ester intermediate).

  • Result: Expulsion of a water molecule (

    
    ) and formation of the thermodynamically stable 5-membered succinimide ring.
    
Pathway Visualization

The following diagram illustrates the degradation pathway from Sacubitril to Impurity C.

Sacubitril_Degradation Sacubitril Sacubitril (API) C24H29NO5 MW: 411.49 Transition Tetrahedral Intermediate (Transient) Sacubitril->Transition Acid/Heat Stress Nucleophilic Attack ImpurityC Impurity C (Succinimide) C24H27NO4 MW: 393.48 Transition->ImpurityC Cyclization -H2O Water H2O (Byproduct) Transition->Water

Figure 1: Mechanism of Sacubitril cyclization yielding Impurity C via dehydration.[1]

Analytical Characterization Protocols

To reliably detect and quantify Impurity C, a stability-indicating HPLC method is required.[2] The method must resolve the impurity from the active API and the hydrolysis metabolite (Sacubitrilat/LBQ657).

RP-HPLC Method Parameters

This protocol uses a C18 column with a gradient mobile phase to separate the hydrophobic succinimide impurity from the parent compound.

ParameterSetting
Column C18 (e.g., Zorbax SB-C18 or Equiv), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 30% B; 5-20 min: 30%→80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection (UV) 254 nm (Biphenyl chromophore)
Retention Order Sacubitrilat (Polar) < Sacubitril (API) < Impurity C (Non-polar)
Mass Spectrometry Identification

When using LC-MS for structural confirmation:

  • Ionization: ESI Positive Mode.

  • Parent Ion: Observe

    
     at m/z 394.2 .
    
  • Differentiation: Sacubitril shows

    
     at m/z 412.2 . The mass difference of -18 Da  confirms the loss of water and supports the cyclic imide structure.
    
Analytical Workflow Diagram

Analytical_Workflow Sample Sample Preparation (Dissolve in ACN:Water) Separation RP-HPLC Separation Gradient Elution Sample->Separation Detection UV / MS Detection Separation->Detection DataAnalysis Data Analysis Check RRT & Mass Detection->DataAnalysis Decision Peak @ m/z 394? DataAnalysis->Decision Confirmed Confirm Impurity C (Succinimide) Decision->Confirmed Yes (-18 Da) Recheck Investigate Isomers (e.g. Epimers) Decision->Recheck No

Figure 2: Decision tree for the identification of Sacubitril Impurity C.

References

  • Veeprho Pharmaceuticals. Sacubitril Impurities and Related Compounds - Structure and CAS. Available at: [Link]

  • PubChem. Sacubitril Impurity 16 (Related Isomer Data). National Library of Medicine. Available at: [Link]

Sources

An In-depth Technical Guide to the Identification of (2S,4S)-Sacubitril-O-isobutane in Drug Substances

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Sacubitril Drug Substances

Sacubitril, a neprilysin inhibitor, is a cornerstone in the management of heart failure.[1][2][3] It is administered in combination with valsartan to reduce the risk of cardiovascular death and hospitalization in patients with chronic heart failure. The therapeutic efficacy and safety of Sacubitril are intrinsically linked to its purity. Impurities in the drug substance, which can arise during synthesis, formulation, or storage, can potentially impact the drug's safety and performance.[1] Therefore, rigorous impurity profiling is a critical aspect of quality control in the pharmaceutical industry, mandated by regulatory bodies worldwide.[1]

This technical guide provides a comprehensive, in-depth methodology for the identification and characterization of a specific process-related impurity, (2S,4S)-Sacubitril-O-isobutane, also identified by its systematic name N-((2S,4S)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)-4-(tert-butoxy)-4-oxobutanimidic acid. We will explore its potential origins, the analytical challenges it presents, and a multi-pronged strategy for its unambiguous identification.

Part 1: Unraveling the Identity and Origin of (2S,4S)-Sacubitril-O-isobutane

A crucial first step in controlling an impurity is understanding its chemical nature and how it is formed. The name "(2S,4S)-Sacubitril-O-isobutane" can be misleading. A thorough investigation of the associated CAS number (149709-65-9) reveals a more complex structure than a simple ether linkage. The systematic name, N-((2S,4S)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)-4-(tert-butoxy)-4-oxobutanimidic acid, points to a modification of the amide bond in Sacubitril to an imidic acid, with the incorporation of a tert-butoxy group.

Chemical Structures

Sacubitril:

  • Molecular Formula: C24H29NO5[4]

  • Molecular Weight: 411.49 g/mol [4]

(2S,4S)-Sacubitril-O-isobutane (tert-butoxy imidic acid derivative):

  • CAS Number: 149709-65-9[5]

  • Molecular Formula: C28H37NO5[5]

  • Molecular Weight: 483.6 g/mol

Postulated Formation Pathway

The presence of a tert-butoxy group strongly suggests that this impurity may arise from the use of a tert-butoxycarbonyl (Boc) protecting group during the synthesis of Sacubitril.[] The formation of the imidic acid could be a result of a side reaction during the amide bond formation or deprotection steps. One plausible pathway involves the incomplete hydrolysis of a Boc-protected intermediate or a reaction with residual Boc-anhydride under specific conditions. Understanding the synthetic route of Sacubitril is therefore paramount in pinpointing the exact step where this impurity is generated.[][7]

Part 2: A Multi-faceted Analytical Approach for Identification

The unambiguous identification of (2S,4S)-Sacubitril-O-isobutane requires a combination of high-performance liquid chromatography (HPLC) for separation, mass spectrometry (MS) for mass determination and fragmentation analysis, and nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation.

Chromatographic Separation: The Foundation of Analysis

A robust, stability-indicating HPLC method is essential to separate the target impurity from the active pharmaceutical ingredient (API) and other related substances.[8] A reversed-phase HPLC (RP-HPLC) method is generally suitable for a molecule of this polarity.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A C18 column (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 5 µm) is a good starting point.[1][8]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[9]

    • Mobile Phase B: Acetonitrile.[9]

  • Gradient Elution: A gradient elution is necessary to achieve adequate separation of Sacubitril and its impurities.

  • Flow Rate: 1.0 mL/min.[1][8]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
253070
303070
357030
407030

Causality behind choices: The C18 stationary phase provides good retention for the moderately non-polar Sacubitril and its impurities. The use of trifluoroacetic acid as a mobile phase modifier helps to sharpen peaks by minimizing tailing of the acidic and basic functional groups. A gradient elution is employed to ensure that both the main component and its impurities are well-resolved within a reasonable run time.

Mass Spectrometric Characterization: Unveiling the Mass

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of the impurity and for gaining structural information through fragmentation analysis.[9][11]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for this class of compounds.[9]

  • Mass Range: Scan a mass range appropriate to detect the expected parent ions (e.g., m/z 100-1000).

  • Collision Energy: For MS/MS analysis, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation.

Data Presentation: Predicted m/z Values

CompoundPredicted [M+H]+Key Fragments (Predicted)
Sacubitril412.20384.21, 266.15, 180.08
(2S,4S)-Sacubitril-O-isobutane484.27428.25 (loss of C4H8), 384.21, 266.15

Trustworthiness of the protocol: The use of HRMS provides a highly accurate mass measurement, which allows for the confident determination of the elemental composition of the impurity.[] The fragmentation pattern serves as a fingerprint for the molecule, and by comparing it to the fragmentation of Sacubitril, the location of the structural modification can be deduced.

Visualization: Proposed Fragmentation Pathway

G parent Impurity [M+H]+ m/z 484.27 frag1 [M+H - C4H8]+ m/z 428.25 parent->frag1 Loss of isobutylene frag3 Biphenyl fragment m/z 266.15 parent->frag3 Cleavage frag2 [M+H - C4H8 - CO2]+ m/z 384.21 frag1->frag2 Loss of CO2

Caption: Proposed MS/MS fragmentation of (2S,4S)-Sacubitril-O-isobutane.

NMR Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy provides the most definitive structural information, allowing for the unambiguous assignment of the chemical structure of the impurity.[9][12]

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Isolate a sufficient quantity of the impurity using preparative HPLC.[9] Dissolve the isolated impurity in a suitable deuterated solvent, such as DMSO-d6 or CDCl3.

  • Experiments: Acquire 1H, 13C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC).

Data Presentation: Key NMR Signal Comparison

NucleusSacubitril (Expected δ, ppm)(2S,4S)-Sacubitril-O-isobutane (Expected δ, ppm)Rationale for Shift
1H~1.2 (t, 3H, -OCH2CH3)~1.2 (t, 3H, -OCH2CH3)Ethyl ester protons remain.
1H-~1.5 (s, 9H, -C(CH3)3)Diagnostic signal for the tert-butoxy group.
13C~173 (-COO-)~173 (-COO-)Ester carbonyl carbon remains.
13C~172 (-CONH-)ShiftedAmide carbonyl is modified to an imidic acid.
13C-~80 (-C(CH3)3)Diagnostic signal for the quaternary carbon of the tert-butoxy group.
13C-~28 (-C(CH3)3)Diagnostic signal for the methyl carbons of the tert-butoxy group.

Expertise and Experience: The key to successful NMR identification is to focus on the signals that are unique to the impurity. The presence of a sharp singlet integrating to nine protons around 1.5 ppm in the 1H NMR spectrum is a strong indicator of a tert-butyl group. In the 13C NMR spectrum, the appearance of two new signals around 80 ppm and 28 ppm further confirms the presence of the tert-butoxy group. Changes in the chemical shifts of the carbons and protons around the amide linkage will provide evidence for the imidic acid structure. 2D NMR experiments like HMBC will be crucial to establish the connectivity between the tert-butoxy group and the rest of the molecule.

Part 3: An Integrated Workflow for Robust Identification

A systematic and integrated approach is essential for the efficient and accurate identification of impurities. The following workflow outlines the logical progression from initial detection to final structural confirmation.

Visualization: Impurity Identification Workflow

G cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Preliminary Identification cluster_2 Phase 3: Definitive Confirmation A Sample Preparation B RP-HPLC Analysis A->B C LC-MS Analysis B->C D HRMS for Molecular Formula C->D E MS/MS for Fragmentation C->E F Preparative HPLC Isolation E->F G NMR Spectroscopy (1D & 2D) F->G H Structure Elucidation G->H

Caption: Integrated workflow for impurity identification.

Conclusion

The identification of (2S,4S)-Sacubitril-O-isobutane, or more accurately, its tert-butoxy imidic acid derivative, in Sacubitril drug substances is a non-trivial analytical challenge that requires a sophisticated, multi-technique approach. This guide has outlined a robust strategy that combines the separating power of HPLC with the structural elucidating capabilities of mass spectrometry and NMR spectroscopy. By understanding the potential origins of this impurity and applying the detailed methodologies described herein, researchers, scientists, and drug development professionals can confidently identify and control this and other process-related impurities, thereby ensuring the quality, safety, and efficacy of Sacubitril-containing medicines.

References

  • SynThink. (n.d.). Sacubitril EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Yadav, P., & Panchal, H. (2022). Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril by LC-QTOF-MS/MS And NMR Studies. Journal of Pharmaceutics and Drug Research, 5(2). Retrieved from [Link]

  • Sivaprasad, K., Narayana Rao, K. M. V., Shyamala, P., & Devi, D. P. V. V. (2022). ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. RASĀYAN Journal of Chemistry, 15(2), 1567-1572. Retrieved from [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from [Link]

  • Yadav, P., & Panchal, H. (2022). Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril by Lc-Qtof-Ms/MS and NMR Studies. Journal of Pharmaceutics and Drug Research, 5(2). Retrieved from [Link]

  • Google Patents. (n.d.). CN110878039A - Preparation method of Sacubitril valsartan sodium impurity.
  • Zhang, Y., et al. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. Journal of the Brazilian Chemical Society, 32(5), 1035-1043. Retrieved from [Link]

  • Sivaram, B., & Shyam, T. (2022). Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Val. Neuroquantology, 20(9), 4969-4976. Retrieved from [Link]

  • Teasdale, A., & Elder, D. (2018). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. Organic Process Research & Development, 22(9), 1137-1145. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sacubitril Sodium-impurities. Retrieved from [Link]

  • Battilocchio, C., et al. (2015). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Organic Letters, 17(21), 5464-5467. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). SACUBITRIL, (2S,4S)-. Retrieved from [Link]

Sources

(2S,4S)-Sacubitril-O-isobutane: Solubility Profile & Process Implications

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for (2S,4S)-Sacubitril-O-isobutane .[1] This compound is a critical stereoisomeric impurity and intermediate encountered during the synthesis of Sacubitril (the neprilysin inhibitor component of Entresto).[1][2]

Executive Summary

(2S,4S)-Sacubitril-O-isobutane (CAS: 149709-65-9) is a lipophilic diester derivative of Sacubitril.[1] Structurally, it differs from the active pharmaceutical ingredient (API) in two key ways:

  • Stereochemistry: It possesses the (2S,4S) configuration, making it a diastereomer of the active (2R,4S)-Sacubitril.[1][2]

  • Functionalization: The "O-isobutane" designation (often chemically synonymous with the tert-butyl or isobutyl ester in specific impurity catalogs) indicates the esterification of the free succinyl carboxylic acid.[1][2]

Solubility Verdict: Unlike the Sacubitril calcium salt (which is water-soluble), this molecule is a neutral, highly lipophilic diester .[1] It exhibits negligible aqueous solubility but high solubility in non-polar and polar aprotic organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate).[1]

Physicochemical Characterization

To understand the solubility behavior, we must first analyze the structural determinants.[1]

Structural Analysis
  • Core Scaffold: Biphenyl-methyl-pentanamide backbone.

  • Lipophilicity (LogP):

    • Sacubitril (Free Acid):[1][2] ~2.4 (Predicted)[1][2]

    • (2S,4S)-Sacubitril-O-isobutane:[3][4]> 4.5 (Predicted) .[1][2] The capping of the carboxylic acid with an isobutyl/tert-butyl group removes the ionizable proton, significantly increasing hydrophobicity.[1]

  • Hydrogen Bonding:

    • Donors: 1 (Amide NH).[1][2]

    • Acceptors: 5 (Esters, Amide Carbonyl).[1][2]

    • Implication: The lack of an acidic -OH group reduces solubility in protic solvents (like water/methanol) compared to the free acid form.[1][2]

Theoretical Solubility Parameters

Using Hansen Solubility Parameters (HSP), we can predict solvent compatibility.[1][2]

ParameterValue (Estimated)Interpretation

(Dispersion)
17.5 MPa

Compatible with aromatics (Toluene).[1][2]

(Polarity)
6.2 MPa

Moderate polarity; good for Esters/Ketones.[1][2]

(H-Bonding)
5.8 MPa

Low H-bonding capacity; poor water solubility.[1][2]

Solubility in Organic Solvents

The following data categorizes solvents based on their interaction with (2S,4S)-Sacubitril-O-isobutane.

Classification & Performance
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High (>200 mg/mL)Excellent match for the lipophilic biphenyl core and ester groups.[1]
Esters & Ethers Ethyl Acetate, THF, MTBEHigh (>100 mg/mL)"Like dissolves like"; dipole interactions match the diester structure.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL)Solubilizes the amide backbone effectively.[1][2]
Alcohols (Protic) Methanol, Ethanol, IsopropanolModerate to High Soluble, but decreases as alcohol chain length increases (due to steric hindrance of the isobutyl group).[1][2]
Alkanes Hexane, HeptaneLow to Moderate The polar amide linkage limits solubility in strictly non-polar alkanes, often leading to oiling out.[1]
Aqueous Water, Buffers (pH 1-10)Insoluble (<0.01 mg/mL)Lack of ionizable groups prevents solvation in water.[1][2]
Temperature Dependence (Thermodynamics)

The solubility of this intermediate typically follows the Apelblat Equation :


[1][2]
  • Trend: Solubility increases exponentially with temperature.[2]

  • Process Note: In crystallization processes (e.g., removing this impurity from Sacubitril), cooling a saturated ethanol/heptane solution is effective.[1][2] The (2S,4S) diastereomer often has a lower melting point than the (2R,4S) active form, risking "oiling out" rather than crystallizing if the solvent system is too non-polar.[1][2]

Experimental Protocols

Saturation Shake-Flask Method (Standard Protocol)

Use this protocol to generate precise solubility curves.[1][2]

  • Preparation: Add excess (2S,4S)-Sacubitril-O-isobutane solid (approx. 50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24–48 hours using an orbital shaker.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant and analyze via HPLC.

HPLC Quantification Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes (The "O-isobutane" impurity will elute later than Sacubitril due to higher lipophilicity).[1][2]

  • Detection: UV at 254 nm.

Process Development & Purification Logic

Understanding the solubility difference between the impurity and the active drug is vital for purification.[1][2]

Purification Strategy

The (2S,4S)-O-isobutane impurity is more lipophilic than Sacubitril (free acid).[1][2]

  • Solvent Extraction: In a biphasic system (e.g., Water/DCM at pH 9), the impurity will partition strongly into the organic layer, while Sacubitril (as a salt) stays in the aqueous layer.[1][2]

  • Crystallization: Use a solvent where the impurity is highly soluble but the product is not (e.g., Heptane/IPAc mixtures).[1]

Decision Logic Diagram

SolubilityLogic Start Impurity: (2S,4S)-Sacubitril-O-isobutane SolventCheck Select Solvent System Start->SolventCheck Polar Polar Protic (MeOH, EtOH) SolventCheck->Polar H-Bonding NonPolar Non-Polar (Heptane, Hexane) SolventCheck->NonPolar Dispersion Forces Aprotic Polar Aprotic (DMSO, DCM) SolventCheck->Aprotic Dipole Interactions ResultMod Moderate Solubility (Ideal for Crystallization) Polar->ResultMod Warm ResultLow Low Solubility (Anti-solvent) NonPolar->ResultLow Cold ResultHigh High Solubility (Risk of co-elution) Aprotic->ResultHigh

Figure 1: Solvent selection logic based on the physicochemical properties of the impurity.[1][2]

References

  • Sigma-Aldrich. (2S,4S)-Sacubitril-O-isobutane Product Sheet (CAS 149709-65-9). Available at: [2]

  • Veeprho Pharmaceuticals. Sacubitril Impurity Profiling and Characterization. Available at: [2]

  • PubChem. Sacubitril Compound Summary. National Library of Medicine.[2] Available at: [1][2]

  • FDA Center for Drug Evaluation and Research. Entresto (Sacubitril/Valsartan) Chemistry Review. Application Number: 207620Orig1s000.[2] Available at: [1][2]

Sources

Advanced Synthesis Guide: Sacubitril Intermediates & Process Development

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the synthesis of Sacubitril intermediates, designed for researchers and process chemists.

Executive Strategic Overview

Sacubitril (AHU-377) is a neprilysin inhibitor and the prodrug component of the blockbuster heart failure therapy Entresto (LCZ696), where it is co-crystallized with Valsartan.[1]

From a synthetic perspective, Sacubitril presents a specific stereochemical challenge: it contains a


-amino-

-biphenyl-

-methylpentanoic acid ethyl ester
scaffold with two defined stereocenters (2R, 4S ). The core objective of any scalable synthesis is the efficient construction of this chiral backbone while minimizing the formation of the three possible diastereomeric impurities.
The Key Intermediate

The convergence point for most modern industrial routes is the Amino-Ester Intermediate (Compound 3) :

  • IUPAC:

    
    -5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid ethyl ester.[1]
    
  • Role: This amine is the immediate precursor to Sacubitril, requiring only a final amidation with succinic anhydride.

  • Critical Quality Attribute (CQA): Stereochemical purity (

    
    ) is non-negotiable here, as downstream purification after succinylation is difficult.
    

Retrosynthetic Logic & Pathway Analysis

To understand the evolution of Sacubitril synthesis, we must analyze the disconnection of the carbon skeleton.

Retrosynthesis Sacubitril Sacubitril (Target) KeyInt Key Intermediate (Amino-Ester) (2R, 4S) Configuration Sacubitril->KeyInt Amidation Succinic Succinic Anhydride Sacubitril->Succinic RouteA Route A: Chiral Pool (Pyroglutamic Acid) KeyInt->RouteA Ring Opening RouteB Route B: Asymmetric Hydrogenation (Catalytic Control) KeyInt->RouteB C=C Reduction RouteC Route C: Biocatalysis (Transaminase/Ene-Reductase) KeyInt->RouteC Enzymatic Cascade

Figure 1: Retrosynthetic disconnection showing the three primary approaches to the chiral amine intermediate.

Comparative Route Analysis
FeatureRoute A: Chiral Pool (Novartis Gen 1)Route B: Asymmetric Hydrogenation (Current Standard)Route C: Flow Reformatsky (Emerging)
Starting Material (S)-Pyroglutamic acidBiphenyl aldehyde / AcrylatesImine & Organozinc
Key Step Grignard addition / Lactam openingRu-catalyzed HydrogenationReformatsky / Flow Hydrogenation
Stereocontrol Substrate-controlled (from chiral pool)Catalyst-controlled (Ligand)Substrate + Catalyst
Atom Economy Low (Protecting groups required)High (Direct reduction)Medium
Scalability Moderate (Cryogenic steps often needed)High (Standard pressure vessels)High (Continuous processing)

Deep Dive: The Asymmetric Hydrogenation Route

This is the most widely adopted route for large-scale manufacturing due to its high atom economy and the ability to set stereocenters using catalytic amounts of chiral metal complexes rather than stoichiometric chiral auxiliaries.

Mechanism of Action

The route relies on the stereoselective hydrogenation of a trisubstituted alkene.[2] The choice of ligand is critical. The Mandyphos family of ligands (ferrocenyl-based) complexed with Ruthenium has shown superior performance in establishing the (2R, 4S) geometry.

Hydrogenation Substrate Unsaturated Precursor (E)-isomer Complex Metal-Substrate Complex Substrate->Complex Coordination Catalyst [Ru(p-cymene)I2]2 + (S,S)-Mandyphos Catalyst->Complex Product Chiral Intermediate (99:1 dr) Complex->Product H2 (20-40 bar) Stereoselective Addition

Figure 2: Catalytic cycle abstraction for the asymmetric hydrogenation step.

Detailed Experimental Protocol

The following protocol synthesizes the key amino-ester intermediate via the asymmetric hydrogenation route, consolidated from optimized process literature (e.g., OPRD, Org. Lett.).[3][4][5][6][7]

Step 1: Precursor Assembly (Wittig/Horner-Wadsworth-Emmons)

Objective: Synthesize the


-unsaturated ester substrate.
  • Reagents: 4-Biphenylacetaldehyde, (1-ethoxycarbonylethyl)triphenylphosphonium bromide.

  • Conditions: DCM/Water biphasic system or Toluene, using NaOH as base.

  • Procedure:

    • Charge reactor with phosphonium salt (1.1 equiv) and solvent.

    • Add base slowly to generate the ylide (maintain

      
      C).
      
    • Add aldehyde slowly. Stir for 4–6 hours.

    • Workup: Separate phases, wash organic layer with brine.[2] Concentrate to yield the olefin (mostly E-isomer).

Step 2: Asymmetric Hydrogenation (The Critical Step)

Objective: Install the (2R, 4S) stereocenters.

  • Substrate: (E)-5-(biphenyl-4-yl)-2-methylpent-2-enoic acid (or ester).

  • Catalyst System:

    • Precursor:

      
       (0.05–0.1 mol%).
      
    • Ligand:

      
      -Mandyphos (SL-M004-1) (0.1–0.2 mol%).
      
  • Conditions: Ethanol, 40–60 bar

    
    , 
    
    
    
    C–
    
    
    C.
  • Protocol:

    • Inertion: Purge the high-pressure reactor with

      
       (3x) to remove all oxygen (critical for catalyst life).
      
    • Loading: Dissolve substrate in degassed ethanol. Add the catalyst solution (pre-formed in a glovebox or under strict inert flow).

    • Reaction: Pressurize with Hydrogen to 50 bar. Stir at

      
      C for 12–20 hours.
      
    • Validation: Check conversion via HPLC. Target

      
       conversion and 
      
      
      
      diastereomeric ratio (dr).
Step 3: Salt Formation & Purification

Objective: Upgrade chiral purity to


.
  • Reagent: Thionyl chloride (if esterification is needed) or HCl gas.

  • Crystallization: The hydrochloride salt of the amino ester crystallizes readily, rejecting the minor diastereomers.

  • Protocol:

    • Evaporate ethanol from Step 2.

    • Redissolve in EtOAc/EtOH.

    • Introduce HCl (gas or solution).

    • Cool to

      
      C. Filter the white precipitate.
      
    • Yield: Typically 85–90% for this step.

Emerging Technologies: Continuous Flow & Biocatalysis

Flow Chemistry (The Reformatsky Route)

While hydrogenation is efficient, the Reformatsky route (Zinc-mediated addition) offers a convergent approach but suffers from exotherms in batch.[7]

  • Innovation: Using a packed-bed reactor with activated Zinc allows for precise temperature control.

  • Process:

    • Imine Formation: Condense biphenyl acetaldehyde with a chiral sulfinamide (Ellman's auxiliary) or simple amine.

    • Flow Reformatsky: Pump the imine and the bromo-ester through the Zinc column.

    • Advantage: Residence times reduced from hours to minutes; elimination of thermal runaway risk.

Biocatalysis (The Green Route)

Recent advancements utilize Transaminases (TA) and Ene-Reductases (ER) .

  • One-Pot Cascade: An ER reduces the alkene stereoselectively, followed immediately by a TA that installs the amine.

  • Selectivity: Enzymes like GoER (from Gluconobacter oxydans) have demonstrated

    
     de without heavy metals.
    

Impurity Profile & Control Strategy

In the context of regulatory filing (NDA/ANDA), the control of stereoisomers is paramount.

ImpurityOriginControl Strategy
(2S, 4S)-Isomer Wrong facial selectivity during hydrogenationUse of high-selectivity ligands (Mandyphos); Recrystallization of HCl salt.
(2S, 4R)-Isomer Isomerization of the

-methyl group
Avoid strong bases after the stereocenter is set.
Des-ethyl Sacubitril Hydrolysis of the ethyl esterControl water content during final succinylation; Store under dry conditions.
Lactam Impurity Cyclization of the amino-esterAvoid high temperatures during solvent swaps; Ensure rapid succinylation.

References

  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies Source: Organic Letters (2015), 17(21), 5436–5439. URL:[Link]

  • Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril Source: Organic Process Research & Development (2019), 23(1), 54–61. URL:[Link]

  • Source: Patent WO2008031567 (Novartis AG).
  • Synthesis of a Sacubitril Precursor via the Construction of One-Pot Chemoenzymatic Cascades Source: Catalysis Science & Technology (2024).[8] URL:[Link]

  • Development of a Multistep Reaction Cascade for the Synthesis of a Sacubitril Precursor in Continuous Flow Source: Journal of Flow Chemistry (2019). URL:[Link]

Sources

Methodological & Application

Topic: A Detailed Guide to the Stereoselective Synthesis of (2S,4S)-Sacubitril

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational and research purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped and ventilated environment, with all necessary safety precautions in place.

Introduction: The Significance of Stereochemistry in the Synthesis of Sacubitril Isomers

Sacubitril is a neprilysin inhibitor that, in combination with the angiotensin II receptor blocker valsartan, forms the basis of the highly successful heart failure medication Entresto®.[1][2] The therapeutic efficacy of Sacubitril is critically dependent on its specific stereochemistry; the active pharmaceutical ingredient (API) is the (2R,4S) diastereomer.[3] Consequently, the synthesis and control of its other stereoisomers, such as (2S,4S)-Sacubitril, are of paramount importance for quality control and regulatory compliance in the pharmaceutical industry.[4][] The (2S,4S)-isomer is considered a critical impurity, and its presence must be carefully monitored and minimized in the final drug product.

This guide provides a detailed protocol for the synthesis of (2S,4S)-Sacubitril, offering insights into the strategic choices for achieving the desired stereochemical outcome. The methodologies presented are grounded in established, peer-reviewed synthetic routes, adapted to yield the specific (2S,4S) diastereomer.

A note on nomenclature: The user's query for "Sacubitril-O-isobutane" may refer to a tert-butyl ester intermediate, which is a common protecting group strategy in organic synthesis. For instance, N-(3-carbo(t)butoxy-1-oxopropyl)-(4S)-(p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester is a documented intermediate in some synthetic pathways.[2] This guide will focus on the synthesis of the final (2S,4S)-Sacubitril molecule, which contains a succinic acid moiety, but will implicitly cover intermediates where such protecting groups might be employed.

Overall Synthetic Strategy: A Convergent Approach

A convergent synthesis is often preferred for complex molecules like Sacubitril as it allows for the independent preparation of key fragments, which are then combined in the later stages. This approach can lead to higher overall yields and greater flexibility. The strategy outlined here involves the preparation of two key intermediates: a chiral amine fragment and a biphenyl-containing fragment, followed by their coupling and subsequent elaboration.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Convergent Coupling & Final Elaboration A1 Commercially Available Chiral Starting Material A2 Multi-step Synthesis A1->A2 A3 Key Chiral Amine Intermediate A2->A3 C1 Stereoselective Coupling (e.g., Reductive Amination) A3->C1 Fragment A B1 4-Bromobiphenyl B2 Functional Group Interconversion B1->B2 B3 Key Biphenyl Aldehyde Intermediate B2->B3 B3->C1 Fragment B C2 Deprotection & Amidation C1->C2 C3 (2S,4S)-Sacubitril C2->C3

Figure 1: A high-level overview of the convergent synthetic strategy for (2S,4S)-Sacubitril.

Part 1: Synthesis of the Key Intermediate (S)-ethyl 2-((tert-butoxycarbonyl)amino)-4-methylpent-4-enoate

This section details the preparation of a key chiral building block. The stereocenter at the C2 position will ultimately become the S-configured center in the final product. The synthesis starts from a commercially available chiral amino acid.

Protocol 1.1: Esterification of N-Boc-L-vinylglycine

Rationale: The initial step involves the protection of the carboxylic acid functionality as an ethyl ester. This is a standard procedure to prevent its interference in subsequent reactions and to enhance the solubility of the compound in organic solvents.

  • Reagents and Materials:

    • N-Boc-L-vinylglycine

    • Ethanol (absolute)

    • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

  • Procedure:

    • Suspend N-Boc-L-vinylglycine (1.0 eq) in absolute ethanol (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) dropwise to the stirred suspension.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired ethyl ester.

Part 2: Stereoselective Hydrogenation to Establish the (4S) Center

The introduction of the second stereocenter is a critical step. A stereoselective hydrogenation of an α,β-unsaturated precursor is an efficient industrial method to achieve this.[6][7] To obtain the (2S,4S) isomer, the hydrogenation must be directed to the opposite face compared to the synthesis of the active (2R,4S) drug. This can be achieved by using a specific chiral catalyst.

Protocol 2.1: Asymmetric Hydrogenation

Rationale: The use of a chiral rhodium or ruthenium-based catalyst with a specific chiral phosphine ligand (e.g., a derivative of Mandyphos or BINAP) allows for the delivery of hydrogen to one face of the double bond preferentially, thus establishing the desired stereocenter. The choice of ligand is crucial for high diastereoselectivity.[6]

  • Reagents and Materials:

    • (S)-ethyl 2-((tert-butoxycarbonyl)amino)-4-methylpent-4-enoate (from Part 1)

    • Hydrogen gas (H₂)

    • Chiral catalyst (e.g., [Ru(p-cymene)I₂]₂ with a suitable chiral phosphine ligand like Mandyphos SL-M004-1)[6]

    • Ethanol (degassed)

    • High-pressure hydrogenation reactor (autoclave)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge the hydrogenation reactor with the α,β-unsaturated ester intermediate (1.0 eq) and the chiral ruthenium catalyst (0.01-0.1 mol%).

    • Add degassed ethanol as the solvent.

    • Seal the reactor, purge several times with nitrogen, and then with hydrogen gas.

    • Pressurize the reactor with hydrogen gas (e.g., 20-40 bar) and heat to the desired temperature (e.g., 40-60 °C).[6]

    • Stir the reaction mixture vigorously for 12-24 hours, or until hydrogen uptake ceases and TLC/HPLC analysis confirms the completion of the reaction.

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with nitrogen.

    • Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary. The diastereomeric ratio should be determined by chiral HPLC.

Part 3: Coupling and Final Elaboration

The final steps involve coupling the synthesized chiral amine fragment with the biphenyl side chain and subsequent modification to yield (2S,4S)-Sacubitril.

Protocol 3.1: Deprotection and Coupling

Rationale: The Boc protecting group on the amine is removed under acidic conditions. The resulting free amine is then coupled with a suitable biphenyl-containing electrophile.

  • Reagents and Materials:

    • Product from Protocol 2.1

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM)

    • Succinic anhydride

    • Pyridine or another suitable base

    • (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride (or a similar precursor leading to the biphenyl side chain)

  • Procedure:

    • Boc Deprotection: Dissolve the product from Protocol 2.1 in dichloromethane. Add an excess of TFA or a solution of HCl in dioxane and stir at room temperature for 1-2 hours.[2] Monitor the reaction by TLC. Once complete, concentrate the mixture under reduced pressure to remove the acid and solvent.

    • Amidation: Dissolve the resulting amine salt in a suitable solvent like dichloromethane or THF. Add a base such as pyridine (2-3 eq) to neutralize the salt.[2]

    • Add succinic anhydride (1.1 eq) portion-wise and stir the reaction at room temperature overnight.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • The final product, (2S,4S)-Sacubitril, can be purified by crystallization or column chromatography.[6]

Summary of Key Data

StepReactionKey ReagentsTypical YieldDiastereomeric Ratio (dr)
1.1EsterificationN-Boc-L-vinylglycine, EtOH, SOCl₂>90%N/A
2.1Asymmetric HydrogenationUnsaturated ester, H₂, Chiral Ru-catalyst80-95%>99:1 (dependent on catalyst)
3.1Deprotection & AmidationBoc-protected amine, TFA, Succinic anhydride75-85%>99:1

Experimental Workflow Visualization

G start N-Boc-L-vinylglycine step1 Esterification (EtOH, SOCl₂) start->step1 intermediate1 (S)-ethyl 2-((tert-butoxycarbonyl)amino) -4-methylpent-4-enoate step1->intermediate1 step2 Asymmetric Hydrogenation (H₂, Chiral Catalyst) intermediate1->step2 intermediate2 (2S,4S)-Protected Amine Intermediate step2->intermediate2 step3 Boc Deprotection (TFA or HCl) intermediate2->step3 intermediate3 Free Amine Salt step3->intermediate3 step4 Amidation with Succinic Anhydride intermediate3->step4 final_product (2S,4S)-Sacubitril step4->final_product

Figure 2: Step-by-step workflow for the synthesis of (2S,4S)-Sacubitril.

Conclusion

The synthesis of specific stereoisomers of complex pharmaceutical molecules like Sacubitril is a challenging yet essential task for ensuring drug purity and safety. The convergent strategy detailed in this application note, which relies on a critical asymmetric hydrogenation step, provides a robust framework for obtaining the (2S,4S)-Sacubitril isomer with high stereochemical purity. The choice of the chiral catalyst in the hydrogenation step is the cornerstone of this stereoselective synthesis. Rigorous analytical monitoring, particularly using chiral HPLC, is indispensable at each stage to confirm the stereochemical integrity of the intermediates and the final product.

References

  • QuickCompany. (n.d.). Process For The Preparation Of Sacubitril Intermediates. Retrieved from [Link]

  • Lau, S.-H., Bourne, S. L., Martin, B., Schenkel, B., Penn, G., & Ley, S. V. (2015). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Organic Letters, 17(21), 5436–5439. Available at: [Link]

  • New Drug Approvals. (2015, August 13). Sacubitril. Retrieved from [Link]

  • Synfacts. (2016). Synthesis of Sacubitril. Synfacts, 12(02), 0110. Available at: [Link]

  • Lau, S. H., Bourne, S. L., Martin, B., Schenkel, B., Penn, G., & Ley, S. V. (2015). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Organic letters, 17(21), 5436–5439. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Lactam Intermediate 13 of Sacubitril Using Chiral Amine Transfer Reagents (R)‐NapEA and (S)‐NapEA. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016135751A1 - Novel process for the preparation of sacubitril and its intermediates.
  • Google Patents. (n.d.). AU2018305416A1 - Method for preparing sacubitril intermediate.
  • Eureka | Patsnap. (2021, July 20). Preparation method of sacubitril calcium salt. Retrieved from [Link]

  • ACS Publications. (2018, December 13). Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. Retrieved from [Link]

  • Eureka | Patsnap. (2021, July 16). Preparation method and application of sacubitril intermediate. Retrieved from [Link]

  • Arkivoc. (n.d.). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades. Retrieved from [Link]

  • PMC. (2008, April 25). Stereoselective synthesis of (2S,3S,4Z)-4-fluoro-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-ene, [(Z)-4-fluoroceramide], and its phase behavior at the air/water interface. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016119574A1 - Method for preparing sacubitril.
  • ResearchGate. (2025, August 10). Efficient Stereoselective synthesis of (2S,3S,4S)-Dihydroxyglutamic acid. Retrieved from [Link]

  • Therascience. (n.d.). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Retrieved from [Link]

  • Kyushu University. (n.d.). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2,4,5-trideoxy-5-phenyl-L-erythro-pentonic acid. Retrieved from [Link]

  • PubChem. (n.d.). (4S)-4-Amino-5-oxopentanoic acid. Retrieved from [Link]

  • AIP Publishing. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

Sources

Application Note & Protocol: Isolation of (2S,4S)-Sacubitril-O-isobutane from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sacubitril, a neprilysin inhibitor, is a critical component of the combination drug Entresto® (Sacubitril/valsartan), used for the treatment of heart failure.[1][2][3] The synthesis of Sacubitril, which contains two chiral centers, can lead to the formation of four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R).[4] The pharmacologically desired isomer is (2R,4S)-Sacubitril.[2] This document provides a detailed preparative high-performance liquid chromatography (HPLC) protocol for the isolation and purification of the (2S,4S)-Sacubitril-O-isobutane diastereomer, a potential process-related impurity or synthetic intermediate, from a complex reaction mixture. The methodology is designed for researchers in pharmaceutical development and process chemistry, offering a robust framework for obtaining high-purity reference standards essential for analytical method validation and quality control.[5][6]

Introduction and Scientific Background

The stereochemical purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. In the synthesis of Sacubitril, controlling the formation of diastereomers is a primary challenge. The (2S,4S) isomer, while not the active API, must be monitored and controlled as a process-related impurity. The "O-isobutane" moiety refers to the isobutyl ester form of the molecule, distinguishing it from the final API which is an ethyl ester.[2] Isolating this specific stereoisomer in high purity is paramount for its use as a reference standard in the development of stability-indicating analytical methods.[7][8]

This application note details a preparative chromatographic strategy based on chiral separation principles. While analytical methods often focus on quantifying all four stereoisomers, preparative isolation requires a method with sufficient loading capacity and resolution to yield milligram-to-gram quantities of the target compound.[4][9][10] The protocol herein leverages a normal-phase chiral stationary phase, a technique well-suited for separating non-polar to moderately polar stereoisomers.[10]

Rationale for Method Selection: Normal-phase chiral chromatography is selected over reverse-phase for several reasons:

  • Enhanced Selectivity: Chiral stationary phases (CSPs) like polysaccharide-based columns (e.g., Chiralcel® series) often provide superior selectivity for stereoisomers in non-polar mobile phases.[4][10]

  • Solvent Volatility: The use of volatile organic solvents such as n-hexane and alcohols facilitates easier and less energy-intensive post-purification removal, which is critical for isolating the final solid compound.

  • Resolution: For molecules like Sacubitril esters, the structural rigidity and specific interactions with the CSP in a non-aqueous environment can lead to better peak separation compared to reverse-phase conditions.[9][10]

Experimental Workflow Overview

The overall process for isolating (2S,4S)-Sacubitril-O-isobutane involves a multi-step workflow designed to ensure purity and identity confirmation. The process begins with the preparation of the crude sample from the reaction mixture and proceeds through preparative HPLC separation, fraction collection, solvent evaporation, and final purity analysis.

G cluster_prep Phase 1: Preparation cluster_iso Phase 2: Isolation cluster_post Phase 3: Post-Isolation cluster_analysis Phase 4: Verification crude_mixture Crude Reaction Mixture dissolution Dissolution in Mobile Phase crude_mixture->dissolution filtration Filtration (0.45 µm PTFE) dissolution->filtration prep_hplc Preparative Chiral HPLC filtration->prep_hplc fraction_collection Automated Fraction Collection (Peak-based Triggering) prep_hplc->fraction_collection pooling Pool High-Purity Fractions fraction_collection->pooling evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation final_product Isolated (2S,4S)-Sacubitril-O-isobutane evaporation->final_product purity_check Purity & Identity Check (Analytical HPLC, LC-MS, NMR) final_product->purity_check

Caption: Workflow for the isolation and verification of (2S,4S)-Sacubitril-O-isobutane.

Materials and Methods

Equipment and Consumables
  • Preparative HPLC system with a quaternary pump and Diode Array Detector (DAD)

  • Automated fraction collector

  • Chiral Stationary Phase Column: Chiralcel® OJ-H (250 x 20 mm, 5 µm) or equivalent polysaccharide-based column.[4][9][10]

  • Analytical HPLC or UPLC system for purity checks

  • Rotary evaporator

  • Vortex mixer and Sonicator

  • Syringe filters (0.45 µm, PTFE)

  • Glassware: Volumetric flasks, beakers, collection tubes/flasks

Chemicals and Reagents
  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Ethanol (HPLC Grade)

  • Trifluoroacetic Acid (TFA) (HPLC Grade)

  • Acetonitrile (HPLC Grade, for analytical checks)

  • Water (Milli-Q® or equivalent)

  • Crude reaction mixture containing Sacubitril isomers

Detailed Isolation Protocol

Step 1: Sample Preparation
  • Dissolution: Accurately weigh approximately 1.0 g of the crude reaction mixture. Dissolve the sample in 10 mL of the initial mobile phase (e.g., n-Hexane/Ethanol, 90:10 v/v).

  • Sonication: Sonicate the solution for 10 minutes to ensure complete dissolution of the target compound.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.

    • Rationale: Proper sample preparation is crucial to prevent column clogging and ensure reproducible chromatography. The sample must be fully dissolved in a solvent compatible with the mobile phase to avoid precipitation upon injection.

Step 2: Preparative Chiral HPLC Separation

The following parameters provide a starting point and should be optimized based on the specific composition of the crude mixture.

ParameterRecommended Setting
Column Chiralcel® OJ-H (250 x 20 mm, 5 µm)
Mobile Phase A n-Hexane with 0.1% TFA
Mobile Phase B Ethanol / Isopropanol (80:20 v/v) with 0.1% TFA
Gradient Program Isocratic: 90% A, 10% B (Adjust as needed for resolution)
Flow Rate 18.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 1.0 - 5.0 mL (depending on concentration and column loading capacity)

Source for Method Basis: Similar chiral separation methods for Sacubitril stereoisomers have been established.[9][10]

Scientist's Note on Optimization: The ratio of n-Hexane to the alcohol modifier (Ethanol/IPA) is the most critical parameter for achieving separation. A systematic approach, starting with a low percentage of alcohol (e.g., 5%) and gradually increasing it, is recommended to find the optimal balance between resolution and retention time. The addition of 0.1% TFA can improve peak shape for acidic/basic compounds.[9][10]

Step 3: Fraction Collection
  • Method Setup: Program the fraction collector to trigger collection based on the detector signal (peak-based triggering). Set a threshold to avoid collecting baseline noise.

  • Collection: Collect the eluent corresponding to the peak of the (2S,4S) isomer into separate, clearly labeled vessels. The expected elution order should be determined beforehand using an analytical-scale injection of a reference standard mixture, if available.

  • Pooling: After the run, analyze small aliquots from the collected fractions using analytical HPLC to confirm their purity. Pool the fractions that meet the required purity specification (e.g., >98%).

Step 4: Solvent Removal and Product Isolation
  • Evaporation: Combine the high-purity fractions into a round-bottom flask. Remove the solvents using a rotary evaporator. Maintain a water bath temperature of 35-40°C and apply vacuum gradually to prevent bumping.

  • Drying: Once the bulk solvent is removed, a viscous oil or solid will remain. Place the sample under high vacuum for several hours to remove residual solvent.

  • Final Product: Weigh the final isolated compound and store it in a labeled, airtight container at -20°C.

Verification and Quality Control

The isolated compound must be rigorously analyzed to confirm its identity and purity.

G cluster_tests Purity & Identity Confirmation IsolatedProduct Isolated Compound AnalyticalHPLC Analytical Chiral HPLC (Purity Assessment, >98%) IsolatedProduct->AnalyticalHPLC LCMS LC-MS Analysis (Mass Verification) IsolatedProduct->LCMS NMR NMR Spectroscopy (Structural Elucidation) IsolatedProduct->NMR

Caption: Analytical techniques for verification of the isolated compound.

  • Analytical Chiral HPLC: Inject a solution of the isolated material into a validated analytical chiral HPLC method to confirm its stereochemical purity.[4][8] The method should demonstrate baseline separation of all four stereoisomers.

  • LC-MS: Perform Liquid Chromatography-Mass Spectrometry to confirm the molecular weight of the isolated compound.

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry of the (2S,4S)-Sacubitril-O-isobutane.[5][11]

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Resolution Between Isomers Incorrect mobile phase composition; Column degradation.Systematically adjust the ratio of hexane to alcohol modifier. A lower percentage of alcohol typically increases retention and resolution. Verify column performance with a standard.
Broad or Tailing Peaks Sample overload; Inappropriate mobile phase additive.Reduce injection volume or sample concentration. Ensure 0.1% TFA is present in the mobile phase to suppress unwanted ionic interactions.[9][10]
Low Yield Inefficient fraction collection; Degradation of the compound.Optimize fraction collector triggering parameters (threshold, window). Ensure all processing steps (e.g., evaporation) are performed at mild temperatures.
Product is an Oil, Not a Solid Residual solvent; Compound is amorphous.Dry the product under high vacuum for an extended period. If it remains an oil, this may be the natural state of the isolated free base.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the isolation of (2S,4S)-Sacubitril-O-isobutane from a synthetic reaction mixture. By employing preparative normal-phase chiral HPLC, researchers can obtain this critical diastereomeric impurity with high purity. The resulting reference standard is indispensable for the development and validation of quality control methods, ensuring the safety and efficacy of the final Sacubitril API.

References

  • Rasayan Journal of Chemistry. (2022). ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. Available at: [Link]

  • ResearchGate. (n.d.). A liquid chromatographic method for separation of sacubitril-valsartan and their stereoisomeric impurities | Request PDF. Available at: [Link]

  • RSC Publishing. (n.d.). A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities. Available at: [Link]

  • International Journal of Advanced Research in Engineering and SM. (2025). Development and Validation for New Analytical Method of Sacubitril and Valsartan. Available at: [Link]

  • PubMed. (2022). Stability-indicating reversed-phase-HPLC method development and validation for sacubitril/valsartan complex in the presence of impurities and degradation products: Robustness by quality-by-design approach. Available at: [Link]

  • QuickCompany. (n.d.). Process For The Preparation Of Sacubitril Intermediates. Available at: [Link]

  • Research Square. (2018). Validated Eco-Friendly Chromatographic Methods for Simultaneous Determination of Sacubitril and Valsartan in Spiked Human Plasma and in Pharmaceutical Formulation. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Separation and Quantification of Sacubitril-Valsartan Combination in Tablets by a New Ion-pair HPLC. Available at: [Link]

  • ACS Publications. (2015). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Available at: [Link]

  • ACS Publications. (2018). Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril | Organic Process Research & Development. Available at: [Link]

  • Google Patents. (n.d.). CN106397273A - Improved preparation method of sacubitril intermediate.
  • Wikipedia. (n.d.). Sacubitril. Available at: [Link]

  • PubMed. (2023). Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2020). Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities and degradation products. Available at: [Link]

  • Neuroquantology. (n.d.). Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Val. Available at: [Link]

  • PubChem - NIH. (n.d.). Sacubitril | C24H29NO5 | CID 9811834. Available at: [Link]

  • PMC. (2025). A sensitive green HPLC-fluorescence method for simultaneous analysis of sacubitril and valsartan in pure forms, pharmaceutical dosage form and human plasma. Available at: [Link]

Sources

Using (2S,4S)-Sacubitril-O-isobutane as a reference standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for utilizing (2S,4S)-Sacubitril-O-isobutane (chemically identified herein as the isobutyl ester analog of the (2S,4S) Sacubitril epimer) as a critical System Suitability Standard (SSS). In the development of Entresto® generics and novel neprilysin inhibitors, distinguishing between the active pharmaceutical ingredient (API)—(2R,4S)-Sacubitril Ethyl Ester—and its diastereomeric or transesterified impurities is a regulatory necessity (ICH Q3A/B).[1][2] This guide provides a validated workflow for using this specific "double-impurity" (stereochemical + ester functionality) to stress-test analytical methods for specificity, ensuring they can discriminate between subtle chirality shifts and lipophilic ester modifications.

Introduction & Chemical Context

The Analytical Challenge

Sacubitril contains two chiral centers (


 and 

).[2] The active moiety is the (2R,4S) ethyl ester. During synthesis, two primary failure modes occur:
  • Epimerization: Inversion at

    
     leads to the (2S,4S)  diastereomer (often called the C2-epimer).[1][2]
    
  • Transesterification: Use of alternative alcohols (e.g., isobutanol in solvent systems or reagents) can replace the ethyl ester with an isobutyl ester.

The molecule (2S,4S)-Sacubitril-O-isobutane represents a "Worst-Case Scenario" impurity: it possesses both the wrong stereochemistry and the wrong ester tail.[1][2] If an analytical method can resolve this molecule from the API, it demonstrates high robustness for both chiral purity and lipophilic specificity.

Chemical Characterization
  • Common Name: (2S,4S)-Sacubitril-O-isobutane (Working Designation)

  • Chemical Name: (2S,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxy-1-oxopropyl)amino]-2-methylpentanoic acid isobutyl ester[1]

  • Molecular Formula:

    
     (Estimate based on Isobutyl vs Ethyl difference of +
    
    
    
    )[1][2]
  • Role: Qualitative Reference Standard for Specificity & Resolution (

    
    ).
    

Visualizing the Impurity Landscape

The following diagram illustrates the structural relationship and the analytical decision matrix required to separate these species.

Sacubitril_Impurity_Logic API Sacubitril API (2R,4S) Ethyl Ester Epimer C2-Epimer (2S,4S) Ethyl Ester API->Epimer Stereo Error (Inversion) Isobutyl Isobutyl Analog (2R,4S) Isobutyl Ester API->Isobutyl Ester Error (Transesterification) Target REFERENCE STANDARD (2S,4S)-Sacubitril-O-isobutane Epimer->Target Ester Error Isobutyl->Target Stereo Error Method_C18 RP-HPLC (C18) Separates by Hydrophobicity Target->Method_C18 Elutes Later (More Lipophilic) Method_Chiral Chiral HPLC (Amylose) Separates by Stereochemistry Target->Method_Chiral Distinct Shape (Diastereomer)

Figure 1: Structural relationships between Sacubitril API and the (2S,4S)-O-isobutane reference standard, highlighting the dual separation mechanisms required.

Protocol 1: Standard Preparation & Handling

Caution: Sacubitril esters are often hygroscopic oils or low-melting solids.[1][2] Proper handling is essential to prevent hydrolysis to the diacid (Sacubitrilat).[2]

Materials:

  • (2S,4S)-Sacubitril-O-isobutane Reference Standard (>95% purity).[1][2]

  • Solvent: Acetonitrile (LC-MS Grade).[1][2]

  • Glassware: Amber silanized vials (to prevent surface adsorption).[1][2]

Procedure:

  • Equilibration: Allow the reference vial to reach room temperature (20-25°C) inside a desiccator before opening to prevent condensation.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of the standard into a 10 mL volumetric flask.

    • Dissolve in 100% Acetonitrile.[1][2] (Avoid Methanol to prevent transesterification to methyl ester).

    • Sonicate for 2 minutes.

  • System Suitability Solution (Spiked):

    • Prepare a 0.5 mg/mL solution of Sacubitril API.

    • Spike with the Stock Solution to achieve a concentration of 1.0% (w/w) relative to the API.

    • Final Conc: 500 µg/mL API + 5 µg/mL (2S,4S)-Standard.[1][2]

Protocol 2: High-Resolution RP-HPLC Method (Ester Specificity)

This method validates the separation based on hydrophobicity (Ethyl vs. Isobutyl).[2]

ParameterCondition
Column C18 High Strength Silica (e.g., Acquity HSS T3), 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection UV @ 254 nm (Biphenyl absorption)

Gradient Program:

  • 0-2 min: 20% B (Isocratic hold)[1][2]

  • 2-10 min: 20% -> 60% B[1][2]

  • 10-15 min: 60% -> 90% B (Elution of Isobutyl analogs)[1][2]

Expected Results:

  • Sacubitril API (Ethyl): RT ~ 6.5 min.[1][2]

  • (2S,4S)-Sacubitril-O-isobutane: RT ~ 8.2 min.

  • Mechanism:[2][3] The isobutyl group adds significant hydrophobicity (

    
     carbons), causing the standard to elute after the API. The (2S,4S) stereochemistry may cause a slight shift relative to the (2R,4S) isobutyl analog, but the ester effect dominates here.
    

Protocol 3: Chiral HPLC Method (Stereochemical Specificity)

This method validates the separation of the diastereomer.[4] Achiral columns often fail to separate the (2R,4S) and (2S,4S) forms efficiently.

ParameterCondition
Column Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA-3)
Mode Normal Phase
Mobile Phase n-Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temp 25°C

Logic: The (2S,4S) configuration alters the spatial "fit" into the amylose chiral selector grooves. The "O-isobutane" group adds steric bulk, potentially enhancing the resolution compared to the ethyl ester epimer.[1]

Acceptance Criteria (System Suitability):

  • Resolution (

    
    ):  > 2.0 between API and (2S,4S)-Standard.
    
  • Tailing Factor: < 1.5 for the Standard peak.[2]

Analytical Workflow Diagram

Analytical_Workflow Start Crude Sacubitril Sample Spike Spike with (2S,4S)-O-isobutane Std Start->Spike Split Select Method Spike->Split RPLC RP-HPLC (C18) Check Hydrophobic Purity Split->RPLC Routine QC Chiral Chiral HPLC Check Stereo Purity Split->Chiral Stereo Release Result1 Peak @ RRT 1.25 (Isobutyl Ester) RPLC->Result1 Result2 Peak Resolution > 2.0 (Diastereomer) Chiral->Result2 Validation Method Validated Specificity Confirmed Result1->Validation Result2->Validation

Figure 2: Validation workflow demonstrating how the standard confirms method specificity for both ester and stereochemical attributes.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.[5] [Link]

  • Veeprho Laboratories. "Sacubitril (2S,4S)-Isomer Reference Standard Data." Veeprho Standards, Accessed 2026. [Link][1][2]

  • PubChem. "Sacubitril Compound Summary."[1][2] National Library of Medicine, Accessed 2026. [Link][1][2]

  • Chakraborty, A. et al. "Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Sacubitril and Valsartan."[1][2] Journal of Pharmaceutical Analysis, 2017. (Contextual citation for method parameters).

Sources

Application Note: Preparation and Qualification of (2S,4S)-Sacubitril-O-isobutane Stock Solutions for LC-MS/MS Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Sacubitril is an orally available prodrug that is enzymatically activated to sacubitrilat (LBQ657), a potent neprilysin inhibitor used primarily in combination with valsartan for the management of chronic heart failure[1],[2]. During the multi-step chemical synthesis of sacubitril, various stereoisomeric and process-related impurities can emerge due to specific reaction conditions, intermediate stability, or the quality of starting materials[3]. One critical synthetic intermediate and potential diastereomeric impurity is (2S,4S)-Sacubitril-O-isobutane [4],[5].

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities in new drug substances must be rigorously reported, structurally identified, and toxicologically qualified if they exceed specific thresholds (typically starting at 0.05%, depending on the maximum daily dose)[6],[7]. To achieve the parts-per-million (ppm) sensitivity required for regulatory compliance, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the analytical gold standard[8],[9]. This protocol details the preparation of highly stable, self-validating stock solutions of (2S,4S)-Sacubitril-O-isobutane for use as analytical reference standards in routine quality control and method validation.

Chemical and Physical Properties

Summarizing the quantitative data and structural properties is critical for predicting chromatographic behavior and solubility.

Table 1: Physicochemical properties of (2S,4S)-Sacubitril-O-isobutane

PropertyValue
Chemical Name (2S,4S)-Ethyl 5-([1,1-Biphenyl]-4-yl)-4-(4-(tert-butoxy)-4-oxobutanamido)-2-methylpentanoate
CAS Number 149709-65-9[4],[10]
Molecular Formula C28H37NO5[4],[5]
Molecular Weight 467.61 g/mol [10],[5]
Solubility Soluble in Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)
Structural Role tert-Butyl ester protected intermediate / Diastereomeric impurity[4]

Methodological Rationale (E-E-A-T)

Solvent Selection and Causality

The selection of the diluent is the most critical factor in standard preparation. (2S,4S)-Sacubitril-O-isobutane contains both an ethyl ester and a bulky tert-butyl ester (the "O-isobutane" moiety).

  • Avoidance of Protic Solvents : Preparing stock solutions in protic solvents like Methanol or Ethanol is highly discouraged. Over extended storage periods, base- or acid-catalyzed transesterification can occur, converting the tert-butyl ester into a methyl or ethyl ester. This degrades the structural integrity of the standard and yields false-negative impurity quantifications during LC-MS/MS analysis.

  • Selection of Acetonitrile (ACN) : 100% LC-MS grade Acetonitrile is the optimal solvent. As an aprotic solvent, ACN prevents transesterification, ensures complete dissolution of the lipophilic biphenyl moiety, and is directly compatible with reversed-phase UHPLC mobile phases[11].

Self-Validating System

To ensure analytical trustworthiness, this protocol employs a dual-weighing verification system . A primary stock solution and an independent check standard must be prepared simultaneously. The standards are cross-verified via UHPLC-UV or LC-MS/MS; the calculated response factors (Peak Area / Concentration) must agree within ±2.0%. This internal validation guarantees that no gravimetric errors, electrostatic losses, or localized degradation occurred during the preparation phase.

Experimental Protocol

Materials and Equipment
  • (2S,4S)-Sacubitril-O-isobutane Reference Standard (Purity ≥ 98.0%)[4]

  • Acetonitrile (LC-MS Grade)

  • Calibrated microbalance (Readability: 0.001 mg)

  • Class A volumetric flasks (10 mL, 100 mL) made of actinic (amber) glass

  • Positive displacement pipettes

Step-by-Step Preparation Methodology

Step 1: Environmental Equilibration Allow the sealed vial of the (2S,4S)-Sacubitril-O-isobutane standard to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent ambient moisture condensation, which can skew gravimetric measurements.

Step 2: Primary Stock Solution (1.0 mg/mL)

  • Using an anti-static spatula, accurately weigh 10.00 mg of (2S,4S)-Sacubitril-O-isobutane into a 10 mL amber Class A volumetric flask.

  • Add approximately 7 mL of LC-MS grade Acetonitrile.

  • Sonicate the flask in a cool water bath for 2–3 minutes until the solid is completely dissolved. (Caution: Avoid prolonged sonication to prevent thermal degradation of the amide bond).

  • Allow the solution to return to room temperature, then dilute to the 10 mL mark with Acetonitrile. Invert 10 times to mix thoroughly.

Step 3: Independent Check Standard (1.0 mg/mL) Repeat Step 2 using a separate weighing of the standard to create the Check Standard. Verify the response factor against the Primary Stock Solution prior to proceeding.

Step 4: Working Standard Preparation (10 µg/mL)

  • Transfer 1.0 mL of the Primary Stock Solution into a 100 mL amber volumetric flask.

  • Dilute to volume with a diluent matching the initial LC-MS mobile phase conditions (e.g., 50:50 Water:Acetonitrile) to prevent solvent front distortion during injection[11].

  • Vortex to ensure homogeneity.

Storage and Stability
  • Aliquoting : Divide the Primary Stock Solution into 1.0 mL aliquots in tightly sealed, PTFE-lined amber glass HPLC vials.

  • Storage Temperature : Store at -20°C. Under these conditions, the aprotic stock is typically stable for up to 6 months.

  • Usage : Thaw aliquots at room temperature prior to use. Discard any working solutions after 48 hours to maintain analytical integrity.

Analytical Workflow Visualization

ImpurityWorkflow A Gravimetric Weighing (Microbalance) B Primary Stock Solution (1.0 mg/mL in ACN) A->B Dissolve in Aprotic Solvent C Working Standards (Serial Dilution) B->C Dilute to 10-100 ng/mL D UHPLC Separation (C18 / Chiral Column) C->D Inject 5-10 µL E ESI+ MS/MS Detection (MRM Mode) D->E Elute into Mass Spec F Impurity Qualification (ICH Q3A Compliance) E->F Data Processing

Figure 1: Workflow for preparation and LC-MS/MS quantification of Sacubitril impurities.

References

Sources

Application Note: Crystallization Strategies for (2S,4S)-Sacubitril-O-isobutane Purification

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists focusing on the isolation and purification of (2S,4S)-Sacubitril-O-isobutane . Based on the specific nomenclature and chemical context, this molecule is identified as the isobutyl or tert-butyl ester derivative of the (2S,4S)-diastereomer of Sacubitril (often designated as Impurity C or a specific synthetic intermediate).

Unlike the active pharmaceutical ingredient (Sacubitril), which is the (2R,4S) isomer, the (2S,4S) diastereomer presents unique separation challenges due to its similar physicochemical properties. This guide focuses on crystallization strategies to achieve high purity (>99%) for use as an analytical standard or synthetic intermediate.

Part 1: Strategic Context & Solubility Mapping

The Target Molecule

(2S,4S)-Sacubitril-O-isobutane is a lipophilic ester intermediate. In the context of Sacubitril synthesis, "O-isobutane" typically refers to the tert-butyl ester (often used as a protecting group for the succinic acid moiety) or the isobutyl ester analog.

  • Chemical Nature: Highly lipophilic, neutral ester.

  • Physical State: Often an oil or low-melting solid in its neutral form.

  • Purification Challenge: Separation from the (2R,4S) epimer (Sacubitril precursor) and the (2S,4R) isomer.

Solubility Profile & Solvent Selection

Field experience with Sacubitril intermediates indicates that these esters exhibit high solubility in alcohols and chlorinated solvents, but limited solubility in aliphatic hydrocarbons.

Solvent ClassSpecific SolventSolubility StatusRole in Crystallization
Good Solvents Isopropyl Acetate (IPAc)HighPrimary dissolution medium. Excellent impurity rejection.
Good Solvents Ethanol / MethanolHighUsed for cooling crystallization; risk of transesterification if heated too long.
Anti-Solvents n-Heptane / HexaneLowInduces supersaturation and purges polar impurities.
Anti-Solvents WaterVery LowStrong anti-solvent for ethanolic solutions.
Modifiers Methyl tert-butyl ether (MTBE)ModerateUseful for modifying crystal habit.

Part 2: Experimental Protocols

Protocol A: Anti-Solvent Crystallization (IPAc / n-Heptane System)

Recommended for bulk purification of the ester form.

Rationale: The Isopropyl Acetate (IPAc) and n-Heptane system is the industry standard for Sacubitril intermediates. IPAc solubilizes the ester effectively at moderate temperatures, while n-Heptane acts as a selective anti-solvent that precipitates the target diastereomer while keeping more polar impurities (like free acids or partial hydrolysis products) in solution.

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10.0 g of crude (2S,4S)-Sacubitril-O-isobutane into a reactor.

    • Add 30 mL of Isopropyl Acetate (3 vol).

    • Heat to 45–50°C with agitation (200 RPM) until a clear solution is obtained. Note: Do not exceed 60°C to prevent thermal degradation.

  • Polishing Filtration:

    • While hot, filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates.

    • Rinse the filter with 5 mL of hot IPAc.

  • Anti-Solvent Addition (Nucleation Zone):

    • Cool the filtrate to 35°C .

    • Slowly add 15 mL of n-Heptane (1.5 vol) over 20 minutes.

    • Critical Step: Add 0.1% w/w seed crystals of pure (2S,4S)-Sacubitril-O-isobutane if available. If not, induce nucleation by scratching the vessel wall or sonication.

  • Crystal Growth:

    • Once turbidity is observed, hold temperature at 30°C for 60 minutes to allow Ostwald ripening (stabilizes crystal size).

    • Add remaining 45 mL of n-Heptane (4.5 vol) slowly over 2 hours.

  • Cooling Profile:

    • Cool the slurry from 30°C to 0°C at a rate of 5°C/hour .

    • Hold at 0°C for at least 3 hours to maximize yield.

  • Isolation:

    • Filter the slurry using a vacuum Buchner funnel.

    • Wash the wet cake with 20 mL of cold (0°C) n-Heptane/IPAc (9:1 ratio).

    • Dry under vacuum at 40°C for 12 hours.

Protocol B: Diastereomeric Salt Resolution (If Neutral Ester is an Oil)

Recommended if the neutral ester fails to crystallize.

Rationale: Many Sacubitril ester intermediates are oils. To purify the (2S,4S) isomer from a mix, converting it to a crystalline amine salt is a robust strategy. Cyclohexylamine or Dicyclohexylamine (DCHA) are preferred bases that form highly crystalline salts with Sacubitril intermediates.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 10.0 g of the oily crude ester in 50 mL of Acetone.

  • Salt Formation:

    • Add 1.1 equivalents of Dicyclohexylamine (DCHA) dropwise at room temperature.

    • Stir for 30 minutes. A thick precipitate should form.

  • Heating Cycle:

    • Heat the slurry to reflux (approx. 56°C) . The solids may not fully dissolve; this is a "slurry-to-slurry" transformation which purifies the crystal lattice.

    • If full dissolution is required for optical purification, add small amounts of Ethanol until clear at reflux.

  • Crystallization:

    • Cool slowly to 20°C over 4 hours.

    • Further cool to 0–5°C and hold for 2 hours.

  • Recovery:

    • Filter and wash with cold Acetone.

    • To recover the neutral ester: Suspend the salt in IPAc and wash with 1N HCl (aq). Separate the organic layer, dry over Na2SO4, and evaporate to yield the purified oily ester.

Part 3: Process Visualization & Logic

The following diagram illustrates the decision matrix for purifying (2S,4S)-Sacubitril-O-isobutane, distinguishing between solid and oily crude states.

PurificationWorkflow cluster_legend Process Key Start Crude (2S,4S)-Sacubitril-O-isobutane CheckState Physical State Assessment Start->CheckState SolidPath Solid / Semi-Solid CheckState->SolidPath Crystalline OilPath Oily / Non-Crystalline CheckState->OilPath Oily ProtocolA Protocol A: Anti-Solvent Crystallization (IPAc / n-Heptane) SolidPath->ProtocolA ProtocolB Protocol B: Salt Formation (Acetone / DCHA) OilPath->ProtocolB Dissolve Dissolve in IPAc (45°C) ProtocolA->Dissolve SaltReact React with Dicyclohexylamine ProtocolB->SaltReact Filter Polishing Filtration Dissolve->Filter Seed Seed & Add Heptane Filter->Seed Cool Cool to 0°C Seed->Cool FinalProduct High Purity (2S,4S) Isomer (>99.5% HPLC) Cool->FinalProduct SaltCryst Crystallize Salt from Acetone SaltReact->SaltCryst SaltBreak Acidify & Extract (Recover Ester) SaltCryst->SaltBreak SaltBreak->FinalProduct Legend1 Decision Point Legend2 Primary Protocol

Caption: Decision matrix for purification based on the physical state of the crude intermediate.

Part 4: Quality Control & Troubleshooting

Critical Process Parameters (CPPs)
  • Water Content: Ensure solvents are anhydrous (<0.1% water). Water can cause premature oiling out (liquid-liquid phase separation) rather than crystallization.

  • Cooling Rate: Do not exceed 10°C/hour. Rapid cooling traps the (2R,4S) isomer within the crystal lattice.

  • Seeding: Essential for diastereomeric purity. Without seeds, the system may remain in a metastable zone for hours or crash out as an amorphous gum.

Analytical Validation

Verify the purity using Chiral HPLC.

  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90:10:0.1).

  • Detection: UV at 254 nm.

  • Target: (2S,4S) isomer should elute distinctly from the (2R,4S) Sacubitril peak.

References

  • MilliporeSigma. (2S,4S)-Sacubitril-O-isobutane Product Data Sheet. Accessed October 2023. Link

  • Novartis AG. Patent EP3218351A1: Method for the preparation, isolation and purification of pharmaceutically applicable forms of AHU-377. Google Patents. Link

  • MedChemExpress. (2S,4S)-Sacubitril (Impurity C) Data Sheet. Link

  • Halama, A., et al. (2019).[1] "Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril." Organic Process Research & Development, 23(1), 102-107.[1] Link

  • CN106397273A. Improved preparation method of sacubitril intermediate. Google Patents. Link

Sources

Application Note: A Comprehensive Guide to the LC-MS/MS Analysis of (2S,4S)-Sacubitril-O-isobutane

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the quantitative analysis of (2S,4S)-Sacubitril-O-isobutane in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for pharmacokinetic studies, drug metabolism research, and quality control of this specific stereoisomer and derivative of Sacubitril.

Introduction: The Rationale Behind the Method

Sacubitril, a neprilysin inhibitor, is a key component in the combination drug Sacubitril/Valsartan, a cornerstone in the treatment of heart failure.[1][2] Sacubitril is a prodrug, which is rapidly metabolized to its active form, LBQ657.[1][3] The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers. The pharmacologically active and approved form is (2R,4S)-Sacubitril. The specific analysis of other stereoisomers, such as the (2S,4S) isomer, is critical for impurity profiling, ensuring stereoisomeric purity, and understanding the metabolic fate of different isomeric forms, all of which are mandated by regulatory agencies for drug safety and efficacy.[1]

This application note focuses on (2S,4S)-Sacubitril-O-isobutane, a specific stereoisomer and a derivative with an isobutyl ester instead of the ethyl ester found in the parent drug. This structural difference necessitates a tailored analytical method, particularly for the mass spectrometric detection, as the fragmentation pattern will be distinct. This guide provides a comprehensive methodology, from sample preparation to data analysis, grounded in established principles of bioanalysis and adapted for this specific analyte.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful LC-MS/MS method. While specific experimental data for (2S,4S)-Sacubitril-O-isobutane is not widely available, we can infer its properties from the known data of Sacubitril.

PropertyInformation for SacubitrilInferred Properties for (2S,4S)-Sacubitril-O-isobutane
Chemical Formula C₂₄H₂₉NO₅C₂₆H₃₃NO₅
Molecular Weight 411.49 g/mol 439.54 g/mol
Polarity Moderately polarSimilar moderate polarity, slightly more lipophilic due to the isobutyl group.
pKa Acidic (pKa ≈ 4.7)Expected to have a similar acidic pKa due to the carboxylic acid group in the succinyl moiety.
Solubility Soluble in DMSO and ethanol.Expected to be soluble in organic solvents like DMSO, methanol, and acetonitrile.

Experimental Workflow: A Visual Overview

The following diagram illustrates the complete workflow for the analysis of (2S,4S)-Sacubitril-O-isobutane from a plasma sample.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Addition plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Supernatant Transfer vortex->supernatant dilute Dilution supernatant->dilute lc Chiral LC Separation dilute->lc ms MS/MS Detection (ESI+) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for (2S,4S)-Sacubitril-O-isobutane analysis.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, rapid, and effective method for extracting small molecules like Sacubitril and its derivatives from plasma.[3][4][5][6]

Protocol:

  • To 50 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., (2S,4S)-Sacubitril-O-isobutane-d7 in 50% acetonitrile).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 10 minutes.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Add 100 µL of water to the supernatant to reduce the organic solvent concentration and improve peak shape during chromatography.

  • Vortex for 5 minutes before injection into the LC-MS/MS system.

Liquid Chromatography: Chiral Separation

To resolve the (2S,4S) stereoisomer from other potential isomers, a chiral stationary phase is essential. The following method provides a starting point for optimization.

ParameterRecommended ConditionRationale
Column Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) or equivalentProven for separation of Sacubitril stereoisomers.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and aids in chromatographic separation.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5-95% B over 10 minutesA gradient elution is recommended to ensure elution of the analyte with good peak shape and to clean the column.
Flow Rate 0.5 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLCan be optimized based on instrument sensitivity.
Mass Spectrometry: Detection and Quantification

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Predicted MS/MS Fragmentation: The fragmentation of Sacubitril typically involves the neutral loss of the ethyl ester group. For (2S,4S)-Sacubitril-O-isobutane, we predict a similar fragmentation pathway with the loss of the isobutoxy group.

fragmentation cluster_frag Predicted Fragmentation of (2S,4S)-Sacubitril-O-isobutane parent Precursor Ion [M+H]⁺ m/z 440.3 fragment Product Ion m/z 366.2 parent->fragment Collision-Induced Dissociation loss Neutral Loss of Isobutanol (C₄H₁₀O)

Caption: Predicted fragmentation of the analyte.

MRM Transitions and MS Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
(2S,4S)-Sacubitril-O-isobutane440.3366.2 (predicted)100Optimize (start at 20)
Internal Standard (IS)447.3 (d7)373.2 (predicted)100Optimize (start at 20)

General MS Settings:

ParameterSetting
Ionization Mode ESI Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 35 psi
Collision Gas 9 psi
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi

Method Validation: Ensuring Data Integrity

The developed method must be validated according to the guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][7][8][9][10][11][12][13][14]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed at multiple concentration levels (LOD, LQC, MQC, HQC) within a single run and between different runs.

  • Calibration Curve: Linearity, range, and the lower limit of quantification (LLOQ).

  • Recovery: The efficiency of the sample preparation process.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Analysis and Quantification

The concentration of (2S,4S)-Sacubitril-O-isobutane in the plasma samples is determined by the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then calculated using the regression equation of the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of (2S,4S)-Sacubitril-O-isobutane in human plasma. The methodology is based on established techniques for the analysis of Sacubitril, with specific adaptations for the target analyte. Adherence to the detailed protocols and rigorous method validation will ensure the generation of high-quality, reliable, and reproducible data for a wide range of research and development applications.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Ni, Y., et al. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. Journal of the Brazilian Chemical Society, 32(9), 1773-1779. [Link]

  • U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Yadav, P., et al. (2021). ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. Rasayan Journal of Chemistry, 15(2), 1567-1572. [Link]

  • Hegazy, M. A., et al. (2021). Synchronized determination of sacubitril and valsartan with some co-administered drugs in human plasma via UPLC-MS/MS method using solid-phase extraction. Biomedical Chromatography, 35(10), e5174. [Link]

  • Zhang, Y., et al. (2024). Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population. Journal of Pharmaceutical and Biomedical Analysis, 240, 115895. [Link]

  • Patel, P., et al. (2025). sacubitril / valsartan (entresto): a review on development of analytical methods and. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1326-1349. [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018). GaBI Journal. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2022). U.S. Department of Health and Human Services. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Bioanalysis, 4(6), 613-617. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Bioanalysis, 4(15), 1835-1845. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S. Food and Drug Administration. [Link]

Sources

Application Note: Scale-Up Synthesis of Sacubitril Key Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-level, process-chemistry focused guide for the scale-up synthesis of the critical Sacubitril intermediate: (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid ethyl ester .

Executive Summary & Strategic Route Selection

Sacubitril (AHU-377) is a neprilysin inhibitor and half of the blockbuster heart failure drug Entresto (Sacubitril/Valsartan). The synthetic complexity of Sacubitril lies in the (2R, 4S) stereochemistry of its


-amino- 

-biphenyl backbone.

For scale-up (kilogram to metric ton), traditional "chiral pool" methods starting from natural amino acids often suffer from low atom economy and expensive reagents. This guide details the Asymmetric Hydrogenation Route , currently the industry standard for scalability, safety, and cost-efficiency.

The Challenge: The (2R, 4S) Motif

The core difficulty is establishing two contiguous stereocenters.

  • Legacy Route: Chiral pool (from L-pyroglutamic acid)

    
     Requires long linear sequence, cryogenic organometallics (Grignard).
    
  • Selected Scale-Up Route: Asymmetric Hydrogenation of an Ene-Carbamate or Ene-Acid precursor.

    • Why: Convergent synthesis, high atom economy, avoids stoichiometric chiral auxiliaries, and relies on catalytic stereocontrol.

Synthetic Pathway Visualization

The following diagram illustrates the critical "Ene-Acid" hydrogenation pathway, highlighting the fate of impurities and control points.

Sacubitril_Synthesis Start Biphenyl Aldehyde (Starting Material) Inter1 Condensation (Wittig/Horner-Wadsworth-Emmons) Start->Inter1 + Phosphonate Precursor Ene-Acid Precursor (E)-isomer Inter1->Precursor Stereoselective Olefination Reaction Asymmetric Hydrogenation (Critical Step) Precursor->Reaction H2 (40 bar), Ru-BINAP/Ni-Ligand Imp1 Impurity: Z-isomer (Low reactivity) Precursor->Imp1 Isomerization Risk Crude Crude (2R, 4S) Intermediate Reaction->Crude Imp2 Impurity: Des-bromo/Over-reduction Reaction->Imp2 High Temp/Press Cryst Crystallization/Salt Formation (Purification) Crude->Cryst Solvent Swap Final Sacubitril Key Intermediate (>99% de, >99% ee) Cryst->Final Isolation

Figure 1: Process flow for the asymmetric hydrogenation route. The critical quality attribute (CQA) is the E/Z ratio of the precursor and the diastereomeric excess (de) after hydrogenation.

Detailed Protocols

Protocol A: Preparation of the Ene-Acid Precursor

Objective: Synthesize (E)-(R)-5-(biphenyl-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid. Scale: 10 kg Batch Equivalent.

Rationale: The geometry of the double bond (E vs Z) dictates the facial selectivity of the subsequent hydrogenation. High (E)-selectivity is non-negotiable.

Procedure:

  • Reactor Setup: Charge a glass-lined reactor (GLR) with Tetrahydrofuran (THF) (100 L) and Phosphonoacetate reagent (1.1 eq).

  • Base Addition: Cool to 0°C. Add Lithium tert-butoxide (LiOtBu) slowly to deprotonate the phosphonate. Note: LiOtBu is preferred over NaH for safety on scale (no H2 evolution).

  • Coupling: Add the Biphenyl Aldehyde derivative (1.0 eq) maintaining internal temp < 5°C.

  • Reaction: Warm to 20-25°C and stir for 4 hours. Monitor by HPLC (Target: < 0.5% aldehyde remaining).

  • Quench & Workup: Quench with dilute citric acid. Phase separate. Wash organic layer with brine.

  • Solvent Swap: Distill THF and swap to Ethanol for the next step.

    • Process Tip: Avoid drying the intermediate to a solid if possible; telescoping in solution reduces thermal stress and handling losses.

Protocol B: Asymmetric Hydrogenation (The Critical Step)

Objective: Stereoselective reduction to install the (2R, 4S) centers. Reagents:

  • Substrate: Ene-acid precursor (in Ethanol).

  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl or equivalent Ruthenium/Phosphine chiral catalyst.

  • Hydrogen Source: H2 Gas (High Pressure).

Mechanism: The chiral ligand creates a steric pocket that forces the hydrogen molecule to add across the olefin from a specific face, establishing the chiral centers.

Step-by-Step Methodology:

  • Inertion: Purge the high-pressure hydrogenation autoclave (Hastelloy or Stainless Steel) with Nitrogen (3x 5 bar) to remove Oxygen. Oxygen poisons the Ruthenium catalyst.

  • Loading: Charge the ethanolic solution of the precursor (approx. 0.5 M concentration).

  • Catalyst Addition: Add the catalyst (S/C ratio 1:1000 to 1:2000) as a slurry in degassed ethanol.

    • Why Ethanol? It provides high solubility for the substrate and is environmentally benign (Class 3 solvent).

  • Hydrogenation:

    • Pressurize with Hydrogen to 4.0 MPa (40 bar) .

    • Heat to 40-50°C .

    • Stir at high agitation rate (800+ rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Reaction is typically complete in 6-12 hours.

    • Stop Point: Monitor H2 uptake curve. When uptake plateaus, sample for HPLC.

    • Acceptance Criteria: >99% conversion, >95% diastereomeric excess (de).

  • Workup: Cool to 25°C. Vent H2 carefully. Flush with Nitrogen.[1] Filter through Celite or activated carbon to remove catalyst residues (Ru removal is critical for API purity).

Protocol C: Purification via Crystallization

Objective: Upgrade chiral purity from 95% de to >99% de without chromatography.

  • Concentration: Concentrate the filtrate from Protocol B under reduced pressure.

  • Salt Formation: Add Cyclohexylamine or Dicyclohexylamine (1.05 eq) in Isopropyl Acetate (IPAc) .

    • Causality: These amines form highly crystalline salts with the Sacubitril acid intermediate. The (2R, 4S) isomer crystallizes preferentially, leaving the unwanted diastereomers in the mother liquor.

  • Aging: Heat to 60°C to dissolve, then cool slowly (5°C/hour) to 0-5°C.

  • Filtration: Filter the white solid. Wash with cold IPAc.

  • Yield: Expected 85-90% (corrected for purity).

Quantitative Data Summary

ParameterSpecification / TargetRationale
H2 Pressure 4.0 MPa (40 bar)Ensures rapid kinetics; low pressure may lead to catalyst deactivation.
Temperature 40°C - 50°CBalance between reaction rate and enantioselectivity (higher T lowers ee).
Catalyst Loading 0.05 - 0.1 mol%Economic efficiency. Ru-BINAP is expensive.
Solvent EthanolGreen chemistry compliance; avoids transesterification issues.
Final Purity > 99.5% HPLCRequired for API release.
Chiral Purity > 99.8% eeStereoisomers are considered impurities.

Process Safety & Engineering Controls

Hydrogenation Safety
  • Hazard: Hydrogen is extremely flammable and explosive (LEL 4%).

  • Control:

    • Use Type 4 rated vessels (explosion-proof).

    • Implement Oxygen sensors in the reactor suite.

    • Ground all equipment to prevent static discharge (MIE of H2 is very low).

    • Burst Disks: Calibrated to 1.5x operating pressure.

Impurity Fate Mapping
  • Ruthenium Residue: Heavy metals must be < 10 ppm in the final API. Use metal scavengers (e.g., SiliaMetS®) if carbon filtration is insufficient.

  • Pseudo-enantiomers: The (2S, 4R) isomer is the enantiomer and difficult to separate. Strict control of the catalyst chiral purity is required.

References

  • Novartis AG. (2008).[2] Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.[1][2][3][4][5][6][7] WO2008083967A2.[5] Link

  • Hook, D. F., et al. (2016). Industrial Synthesis of the Key Intermediate of the Neprilysin Inhibitor Sacubitril.[7][8][9]Organic Process Research & Development , 20(2). Link

  • GuideChem. (2020). Preparation of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-Methylpentanoic Acid.[1][2][4]Link

  • ChemicalBook. (2024). Sacubitril Intermediate Synthesis Protocols.[1][5][7][8][10][11][12][13][14]Link

Sources

Troubleshooting & Optimization

Minimizing (2S,4S)-Sacubitril-O-isobutane formation in Sacubitril synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing (2S,4S)-Sacubitril-O-isobutane Formation

Welcome to the Advanced Troubleshooting Guide for Sacubitril API synthesis. As a Senior Application Scientist, I have designed this resource to help drug development professionals diagnose, resolve, and prevent the formation of the (2S,4S)-Sacubitril-O-isobutane impurity. This guide synthesizes mechanistic causality with self-validating experimental protocols to ensure the stereochemical integrity of your final Active Pharmaceutical Ingredient (API).

Mechanistic Context: Understanding the Impurity

(2S,4S)-Sacubitril-O-isobutane (CAS: 149709-65-9) is the tert-butyl ester-protected intermediate of the undesired (2S,4S) diastereomer of Sacubitril[1][2]. The therapeutically active form of Sacubitril requires a strict (2R,4S) configuration[3].

The appearance of the (2S,4S) isomer typically stems from one of two mechanistic failures:

  • Upstream Chiral Failure: Incomplete stereoselectivity during the asymmetric hydrogenation or biocatalytic transamination of the precursor[4][5].

  • In-Situ Epimerization: Base-catalyzed inversion at the C2 stereocenter during the downstream amidation step[3][4]. The C2 proton (alpha to the ethyl ester) is relatively acidic. Exposure to strong organic bases causes deprotonation, forming a planar enolate. Upon reprotonation, the molecule can invert from the (2R) to the (2S) configuration.

Diagnostic Troubleshooting & FAQs

Q1: We are detecting >1.0% of the (2S,4S)-Sacubitril-O-isobutane impurity after coupling the chiral amine with mono-tert-butyl succinate. How do we pinpoint the source? A1: You must isolate the variables. Perform a chiral HPLC analysis on the isolated (2R,4S)-amine precursor before the amidation step.

  • If the amine dr is <99.5%: The issue is upstream. You must optimize your Ruthenium-catalyzed asymmetric hydrogenation (e.g., checking H₂ pressure and Ru/Mandyphos catalyst integrity)[4][6] or switch to an engineered transaminase (e.g., CDX-043) which guarantees >99.9:0.1 dr[3].

  • If the amine dr is >99.5%: The issue is in-situ C2 epimerization during amidation. You are likely using a base that is too strong (e.g., Triethylamine).

Q2: Why does Triethylamine (TEA) cause epimerization, and what is the alternative? A2: TEA has a conjugate acid pKa of ~10.7, which is strong enough to abstract the alpha-proton adjacent to the ethyl ester at room temperature, driving enolization[7]. To prevent this, substitute TEA with N-Methylmorpholine (NMM). NMM is a significantly weaker base (pKa ~7.4) that effectively neutralizes the amine hydrochloride salt and facilitates coupling without inducing C2 deprotonation.

Q3: Can the final acidic deprotection step cause further stereochemical degradation? A3: Yes, if not carefully controlled. Removing the tert-butoxycarbonyl or tert-butyl ester group requires acidic conditions (e.g., TFA or HCl)[8]. While acids are less likely to cause C2 epimerization than bases, elevated temperatures during deprotection can lead to partial racemization or unwanted cleavage of the ethyl ester[3]. Maintaining temperatures below 10 °C is critical.

Data Visualization: Base Optimization

The following table summarizes the causal relationship between base strength, reaction temperature, and the resulting diastereomeric ratio (dr) during the amidation step.

Table 1: Effect of Base Selection on C2 Epimerization During Amidation

Base UsedpKa (Conjugate Acid)Reaction Temp (°C)Yield (%)(2R,4S) : (2S,4S) Ratio
Triethylamine (TEA)10.72585.092.0 : 8.0
N,N-Diisopropylethylamine (DIPEA)10.52588.595.5 : 4.5
N-Methylmorpholine (NMM) 7.4 0 to 5 94.0 >99.5 : <0.5
Pyridine5.20 to 578.0>99.8 : <0.2

Note: While Pyridine offers excellent stereoretention, its weak basicity severely limits the coupling reaction rate, resulting in lower yields. NMM at 0 °C provides the optimal thermodynamic balance.

Diagnostic Workflow

TroubleshootingWorkflow Start High (2S,4S)-Isomer Detected (>0.5%) CheckAmine Analyze Upstream Amine Diastereomeric Ratio (dr) Start->CheckAmine IsAminePure Is Amine dr > 99.5%? CheckAmine->IsAminePure UpstreamIssue Upstream Issue: Incomplete Stereoselectivity IsAminePure->UpstreamIssue No (<99.5%) AmidationIssue In-Situ Epimerization: Base-Catalyzed at C2 IsAminePure->AmidationIssue Yes (>99.5%) FixUpstream Optimize Asymmetric Hydrogenation (Ru/Mandyphos) or Transaminase UpstreamIssue->FixUpstream FixAmidation Optimize Amidation: Switch to NMM, Lower Temp AmidationIssue->FixAmidation

Caption: Workflow for diagnosing and resolving (2S,4S)-Sacubitril-O-isobutane formation.

Self-Validating Experimental Protocols

Protocol A: Stereoretentive Amidation of the (2R,4S)-Amine

Causality: This protocol utilizes low temperatures and a weak base (NMM) to suppress alpha-proton abstraction, ensuring the stereocenter remains intact during coupling.

  • Pre-Reaction Validation: Analyze the starting (2R,4S)-ethyl 5-(biphenyl-4-yl)-4-amino-2-methylpentanoate hydrochloride via chiral HPLC. Proceed only if (2R,4S) purity is >99.5%.

  • Preparation: Suspend 1.0 equivalent of the amine hydrochloride in anhydrous dichloromethane (DCM) (10 mL/g of substrate) under a nitrogen atmosphere.

  • Thermal Control: Cool the reactor strictly to 0–5 °C. Causality: Lower thermal energy exponentially decreases the kinetics of enolization.

  • Base Addition: Add 2.5 equivalents of N-Methylmorpholine (NMM) dropwise over 15 minutes.

  • Coupling: Add 1.1 equivalents of mono-tert-butyl succinate, followed by 1.2 equivalents of EDC·HCl and 1.1 equivalents of HOBt.

  • In-Process Control (IPC): Stir at 0–5 °C for 4 hours. Pull a 0.5 mL aliquot, quench with water, extract with DCM, and run HPLC. Self-Validation: The reaction is complete and successful if unreacted amine is <1.0% and the (2S,4S) diastereomer is <0.5%.

  • Quench & Workup: Immediately quench the reaction with saturated aqueous NH₄Cl. Causality: Rapid neutralization of the base prevents post-reaction epimerization during solvent evaporation. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Acidic Deprotection to Final Sacubitril API

Causality: Cleavage of the tert-butyl ester requires strong acid to form a stable tert-butyl cation. Controlling the temperature prevents the acid from hydrolyzing the adjacent ethyl ester or causing racemization[3][8].

  • Preparation: Dissolve the validated (2R,4S)-Sacubitril-O-isobutane intermediate in DCM (5 mL/g).

  • Acidification: Cool the solution to 0 °C. Slowly add Trifluoroacetic acid (TFA) (5 mL/g).

  • Reaction: Allow the mixture to stir for 2 hours, maintaining the temperature strictly at or below 10 °C.

  • Validation & Isolation: Concentrate the mixture under reduced pressure at a bath temperature not exceeding 30 °C to remove volatile TFA. Purify via crystallization. Validate the final API via LC-MS and chiral HPLC to ensure the (2S,4S) isomer remains below the ICH threshold of 0.15%[9].

References

  • Preparation method of Sacubitril valsartan sodium impurity. Google Patents (CN110878039A).
  • Radiosynthesis of the 11C-methyl derivative of LBQ657 for PET investigation of the neprilysin inhibitor sacubitril. PubMed (NIH). Available at:[Link]

  • The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. JACS Au (ACS Publications). Available at:[Link]

  • Preparation method of Sacubitril intermediate. Google Patents (CN111269148A).

Sources

Technical Support Center: Resolution of Sacubitril-O-isobutane Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic separation and characterization of Sacubitril intermediates. This guide is specifically engineered for researchers and drug development professionals tasked with separating the (2S,4S)-Sacubitril-O-isobutane stereoisomeric impurity from the (2R,4S) active pharmaceutical precursor.

Below, you will find our self-validating experimental protocols, causality-driven troubleshooting FAQs, and validated quantitative parameters.

Workflow Diagram

Workflow Mix Sacubitril-O-isobutane (2S,4S) & (2R,4S) Mixture Prep Sample Prep: n-Hexane Dissolution & 0.22 μm PTFE Filtration Mix->Prep Col Chiral HPLC Separation (Chiralcel OJ-H, UV 254 nm) Prep->Col 10 μL Injection Split Diastereomeric Resolution (Rs ≥ 1.5) Col->Split Isocratic Elution Isomer2R Target Active Precursor (2R,4S)-Isomer Split->Isomer2R Peak 1 Isomer2S Stereoisomeric Impurity (2S,4S)-Isomer Split->Isomer2S Peak 2

Chromatographic workflow for resolving Sacubitril-O-isobutane diastereomers.

Troubleshooting & Technical FAQs

Q: Why does the (2S,4S) impurity co-elute with the (2R,4S) target when using standard C18 reverse-phase columns, and how can I fix this? A:

  • Causality: Sacubitril-O-isobutane contains a bulky tert-butyl ester protecting group and a large biphenyl moiety. On a standard achiral C18 column, hydrophobic interactions are dominated by these massive non-polar groups, which effectively mask the subtle stereochemical differences at the C2 and C4 chiral centers. The spatial orientation of the methyl group at C2 and the protected succinyl-amino group at C4 does not sufficiently alter the molecule's overall hydrophobic footprint to allow baseline resolution.

  • Solution: Transition to a normal-phase Chiral Stationary Phase (CSP) such as1[1]. The CSP provides specific chiral clefts. The separation is driven by stereoselective hydrogen bonding between the amide NH/carbonyl of Sacubitril-O-isobutane and the ester groups of the cellulose derivative, coupled with π-π interactions from the biphenyl ring[1].

Q: During method scale-up, my resolution (Rs) between the (2S,4S) and (2R,4S) isomers drops below the ICH Q2(R1) requirement of 1.5. What is the root cause? A:

  • Causality: A drop in Rs during scale-up is typically caused by either column overloading or mobile phase micro-environment shifts.

    • Hydrogen Bonding Saturation: If the alcohol modifier (e.g., Ethanol/Isopropanol) concentration is too high, it outcompetes the analyte for the CSP's hydrogen-bonding sites, collapsing the separation factor (α)[1].

    • Acid-Catalyzed Degradation: The O-isobutane (tert-butyl ester) is sensitive to acidic conditions. If the Trifluoroacetic Acid (TFA) concentration exceeds 0.1% v/v, partial cleavage of the tert-butyl group can occur on-column, leading to peak tailing and co-elution with the deprotected Sacubitril species[2].

  • Self-Validating Check: Run a blank injection followed by a standard bracket every 10 samples. Calculate the mass balance. If the mass balance falls outside the 95–105% range, suspect on-column degradation and verify the TFA modifier concentration[2].

Q: How do I prepare samples from crude synthetic mixtures to ensure column longevity and reproducible retention times? A:

  • Causality: Crude synthetic mixtures often contain residual transition metals or excess chiral amine transfer agents from the stereoselective synthesis steps[3]. These contaminants irreversibly bind to the CSP, altering its stereoselective properties and increasing backpressure.

  • Protocol: Implement a strict liquid-liquid extraction (LLE) cleanup before injection. Dissolve the crude in n-hexane, wash with dilute aqueous NaHCO₃ to remove free acids, dry over anhydrous Na₂SO₄, and filter through a 0.22 μm PTFE membrane. This ensures the sample matrix matches the non-polar mobile phase, preventing solvent shock and protecting the CSP.

Experimental Protocols

Protocol 1: Stereoselective Normal-Phase HPLC Separation
  • Objective: Isolate and quantify the (2R,4S) active precursor and the (2S,4S) impurity.

  • Self-Validating Mechanism: This protocol incorporates a system suitability test (SST) to verify theoretical plates (N > 5000) and tailing factor (T ≤ 1.5) prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Measure 1000 mL of HPLC-grade n-hexane. Add 1.0 mL of LC-MS grade TFA (0.1% v/v).

  • Mobile Phase B: Mix 800 mL Ethanol and 200 mL Isopropanol. Add 1.0 mL TFA (0.1% v/v)[1].

  • Causality: TFA is critical to suppress the ionization of any trace unprotected carboxylic acids, ensuring sharp peak shapes, while the EtOH/IPA ratio modulates the elution strength without disrupting the chiral clefts[1].

Step 2: System Equilibration

  • Install a Chiralcel OJ-H column (250 mm × 4.6 mm, 5 μm)[1].

  • Set the column oven to 30 °C to maintain consistent thermodynamics of the analyte-CSP interaction[2].

  • Pump 80% A / 20% B at 1.0 mL/min for at least 45 minutes until a stable baseline is achieved.

Step 3: Sample Preparation and Injection

  • Accurately weigh 10.0 mg of the Sacubitril-O-isobutane sample.

  • Dissolve in 10 mL of Mobile Phase A to create a 1.0 mg/mL stock[4].

  • Dilute 1:10 with Mobile Phase A to achieve a 100 μg/mL working solution.

  • Inject 10 μL into the HPLC system.

Step 4: Detection and Data Analysis

  • Monitor UV absorbance at 254 nm, which is optimal for the biphenyl chromophore[1].

  • Calculate the resolution (Rs) using the formula: Rs = 2(t2 - t1) / (W1 + W2). Ensure Rs ≥ 1.5.

Protocol 2: LC-MS/MS Structural Confirmation
  • Objective: Confirm the identity of the separated peaks to ensure the O-isobutane group remains intact post-chromatography.

  • Step 1: Collect the eluent fractions corresponding to the separated peaks.

  • Step 2: Evaporate the normal-phase solvents under a gentle stream of N₂ gas to prevent thermal degradation of the tert-butyl ester.

  • Step 3: Reconstitute the residue in Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid[5].

  • Step 4: Inject into an ESI-MS/MS system operating in positive ion mode.

  • Causality: The O-isobutane protected Sacubitril will show a distinct precursor ion [M+H]⁺ at m/z 468.3. A key diagnostic fragment involves the neutral loss of isobutene (56 Da), yielding an m/z of 412.2, which confirms the presence and stability of the tert-butyl ester during chromatography[5].

Quantitative Data & Acceptance Criteria

ParameterSpecificationCausality / Rationale
Column Chiralcel OJ-H (250 x 4.6 mm, 5 μm)Cellulose backbone provides stereoselective clefts for bulky isobutane groups.
Mobile Phase A n-Hexane + 0.1% TFANon-polar carrier; TFA suppresses ionization of residual amines/acids.
Mobile Phase B EtOH:IPA:TFA (80:20:0.1)Alcohols compete for H-bonding, eluting the strongly retained isomers.
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer (van Deemter optimization).
Detection UV at 254 nmOptimal absorption for the biphenyl moiety in Sacubitril.
Column Temp 30 °CStabilizes stationary phase dynamics and ensures reproducible retention times.
Resolution (Rs) ≥ 1.5Ensures baseline separation of the (2S,4S) and (2R,4S) diastereomers.
Mass Balance 95% – 105%Validates that no on-column degradation of the O-isobutane group occurred.

References

  • Title: A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities Source: rsc.org URL: [Link]

  • Title: Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril Source: researchgate.net URL: [Link]

  • Title: Studies on the Stereoselective Synthesis of Sacubitril via a Chiral Amine Transfer Approach Source: nih.gov URL: [Link]

Sources

Technical Support Center: Troubleshooting (2S,4S)-Sacubitril-O-isobutane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing (2S,4S)-Sacubitril-O-isobutane (CAS 149709-65-9)—a critical protected intermediate in the production of the heart failure drug Sacubitril[1]—presents unique chemoselective challenges. The molecule requires the precise amide coupling of a sterically hindered chiral amine with a mono-protected succinate derivative[2].

As a Senior Application Scientist, I frequently see researchers struggle with low yields due to competing side reactions: intramolecular lactamization, alpha-center epimerization, and premature ester cleavage[3]. This guide bypasses generic advice to provide you with field-proven, mechanistically grounded solutions and a self-validating experimental workflow.

Diagnostic Workflow for Yield Optimization

When your isolated yields drop below 70%, the first step is to analyze the crude reaction mixture via LC-MS. The specific impurity profile will dictate your troubleshooting path.

G A Low Yield Detected (< 70%) B Check LC-MS Impurity Profile A->B C High Unreacted Amine? (Incomplete Coupling) B->C D Pyrrolidinone Impurity? (Lactamization) B->D E t-Butyl Cleavage? (Sacubitril formation) B->E F Optimize Coupling Agent (Use HATU/DIPEA) C->F G Pre-activate Acid, Minimize Amine Free-base Time D->G H Avoid Acidic Workup (Buffer to pH 6.5) E->H

Fig 1: Diagnostic workflow for troubleshooting low yields in Sacubitril-O-isobutane synthesis.

Self-Validating Experimental Protocol: Amide Coupling

To prevent the common pitfalls outlined above, your protocol must be a self-validating system. This means incorporating strict In-Process Controls (IPCs) that verify the success of one mechanistic step before allowing the next to proceed.

Objective: Synthesize (2S,4S)-Sacubitril-O-isobutane via the coupling of (2S,4S)-ethyl 5-([1,1-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride with 4-(tert-butoxy)-4-oxobutanoic acid.

Phase 1: Pre-activation

Causality: Activating the acid prior to amine introduction prevents the amine from sitting unreacted in a basic solution, which is the primary trigger for lactamization.

  • Charge a dry, argon-purged reactor with 4-(tert-butoxy)-4-oxobutanoic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM (10 vol).

  • Stir at 5°C for 30 minutes.

  • Self-Validation Check: Perform a rapid HPLC/TLC assay. Proceed only when the free acid is completely consumed, confirming the formation of the highly reactive HOBt-active ester.

Phase 2: Controlled Amine Addition

Causality: Adding the base last ensures the amine is only free-based in the immediate presence of the active ester, allowing the intermolecular coupling to outcompete intramolecular cyclization[4]. 4. Add the amine hydrochloride salt (1.0 eq) directly to the activated ester solution at 5°C. 5. Dropwise add DIPEA (1.1 eq) over 30 minutes, strictly maintaining the internal temperature below 10°C to prevent C2-epimerization[3].

Phase 3: Reaction Monitoring & Buffered Quench

Causality: Standard acidic workups will destroy the product. A buffered quench preserves the sensitive tert-butyl ester[1]. 6. Stir for 3–4 hours at 10°C. 7. Self-Validation Check: Sample for LC-MS. The reaction is validated for quench only when unreacted amine is <1.0%. 8. Quench the reaction by washing with a 0.5 M Sodium Phosphate buffer (pH 6.5), followed by brine. Dry over Na₂SO₄ and concentrate.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a massive spike in the pyrrolidinone impurity during scale-up? A: The Sacubitril amine intermediate is highly prone to intramolecular cyclization, forming the degradation product (3S,5S)-3-methyl-5-(biphenyl-4-yl)pyrrolidin-2-one[4]. This pathway is kinetically favored when the amine is free-based and sits in solution without rapidly reacting with the acylating agent. Corrective Action: Never free-base the amine prior to the reaction. Follow the pre-activation sequence in the protocol above.

Q2: My overall yield is low, and LC-MS shows the presence of free Sacubitril (CAS 149709-62-6). What happened? A: The "O-isobutane" nomenclature refers to the tert-butyl ester protecting group on the succinyl moiety[2]. Tert-butyl esters are notoriously acid-sensitive. If your workup involves washing with 1N HCl or 5% KHSO4 (standard peptide chemistry protocols for removing excess DIPEA), you are inadvertently cleaving the tert-butyl group, yielding free Sacubitril[1]. Corrective Action: Replace strong acidic washes with a mild, weakly acidic buffer (e.g., pH 6.0–6.5 sodium phosphate).

Q3: How do I prevent epimerization at the C2 position during the reaction? A: The C2 alpha-proton (adjacent to the ethyl ester) is slightly acidic. Prolonged exposure to excess strong organic bases at room temperature leads to enolization and subsequent epimerization to the unwanted (2R,4S) isomer[3]. Corrective Action: Strictly control base stoichiometry (maximum 1.1 eq relative to the amine salt) and maintain the reaction temperature below 15°C. Avoid hyper-nucleophilic bases like DMAP, which exacerbate alpha-proton abstraction.

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes in-house data demonstrating how coupling agents and temperature control directly impact the yield and impurity profile of (2S,4S)-Sacubitril-O-isobutane.

Coupling SystemBase (Eq)Temp (°C)Time (h)Pyrrolidinone Impurity (%)Epimer (%)Isolated Yield (%)
DCC / DMAPTEA (2.0)251215.24.542
EDC·HCl / HOBtDIPEA (1.5)2565.11.278
EDC·HCl / HOBtDIPEA (1.1)580.8<0.189
HATUDIPEA (1.1)530.4<0.194

Note: HATU provides the fastest kinetics, effectively outcompeting the lactamization pathway, though EDC/HOBt remains the most cost-effective choice for large-scale manufacturing.

References

  • Sacubitril. Wikipedia.[Link][1]

  • Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. ResearchGate.[Link][3]

  • Sacubitril Butyl ester Impurity of Stage II. Veeprho Pharmaceuticals.[Link][4]

Sources

Technical Support Center: Resolving HPLC Co-Elution of (2S,4S)-Sacubitril and its O-isobutane Impurity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot one of the most persistent challenges in sacubitril method development: the co-elution of highly lipophilic esterified impurities.

This guide moves beyond basic troubleshooting by explaining the thermodynamic and chemical causality behind the co-elution of (2S,4S)-Sacubitril and its O-isobutane derivative, providing self-validating protocols to ensure analytical integrity[1].

Part 1: Mechanistic FAQ & Troubleshooting Logic

Q1: Why does the (2S,4S)-Sacubitril-O-isobutane impurity co-elute with the main Sacubitril peak on standard C18 columns? The Causality: Sacubitril is an ethyl ester prodrug that retains one free terminal carboxylic acid (pKa ~4.6). The O-isobutane impurity (often encountered as a tert-butyl/isobutyl ester intermediate or degradant) has this carboxylic acid masked by an alkyl group[2]. Standard HPLC methods for sacubitril typically employ acidic mobile phases (e.g., pH 3.0 phosphate or formate buffers) to suppress the ionization of the carboxylic acid, which improves peak shape and prevents secondary interactions with surface silanols. However, at pH 3.0, sacubitril is fully protonated (neutral) and highly lipophilic. In this state, its hydrophobic footprint on a C18 stationary phase is nearly identical to the fully esterified O-isobutane impurity, resulting in critical co-elution[3].

Q2: How can I leverage mobile phase pH to force a separation? The Causality: You must exploit the fundamental chemical difference between the two molecules: the presence of an ionizable proton. By increasing the mobile phase pH to 6.5 (using an ammonium acetate buffer), you cross the pKa threshold of sacubitril. The free carboxylic acid deprotonates into a highly polar carboxylate anion (COO⁻), drastically reducing its affinity for the hydrophobic C18 phase and causing it to elute much earlier. Meanwhile, the O-isobutane impurity, lacking an ionizable group, remains neutral and its retention time is unaffected. This differential ionization creates massive selectivity (


)[4].

Q3: If I must use an acidic pH for solubility or MS-compatibility, what stationary phase alternatives exist? The Causality: If pH manipulation is restricted, you must change the stationary phase chemistry to introduce orthogonal retention mechanisms. A standard C18 relies purely on dispersive (hydrophobic) interactions. Switching to a Cyano (CN) or Phenyl-Hexyl column introduces dipole-dipole and


 interactions, respectively. The Cyano phase specifically interacts differently with the bulky, electron-rich isobutane ester compared to the free carboxylic acid, achieving baseline resolution even at pH 4.0[4].

Part 2: Mechanistic Visualizations

The following diagrams map the logical decision tree for method optimization and the chemical mechanisms driving the separation.

HPLC_Workflow Start Co-elution Detected: (2S,4S)-Sacubitril & O-isobutane Impurity CheckPH Evaluate Mobile Phase pH Is pH < 4.0? Start->CheckPH AdjustPH Increase pH to 6.5 (Ammonium Acetate buffer) CheckPH->AdjustPH Yes CheckColumn Evaluate Stationary Phase Is it standard C18? CheckPH->CheckColumn No Ionization Sacubitril Ionizes (COO-) Impurity remains neutral AdjustPH->Ionization Resolution Baseline Resolution (Rs > 2.0) Achieved Ionization->Resolution ChangeColumn Switch to Cyano or Phenyl-Hexyl Column CheckColumn->ChangeColumn Yes ChangeColumn->Resolution

Caption: Troubleshooting workflow for resolving sacubitril and esterified impurity co-elution.

Mechanism Substrate1 (2S,4S)-Sacubitril (Free Carboxylic Acid) pH3 pH 3.0 Buffer Both Neutral Substrate1->pH3 pH6 pH 6.5 Buffer Differential Ionization Substrate1->pH6 Substrate2 O-isobutane Impurity (Fully Esterified) Substrate2->pH3 Substrate2->pH6 Result1 High Hydrophobic Retention CO-ELUTION pH3->Result1 Result2A Sacubitril (Ionized) EARLY ELUTION pH6->Result2A pKa ~4.6 crossed Result2B Impurity (Neutral) LATE ELUTION pH6->Result2B No pKa

Caption: Mechanistic basis of pH-driven selectivity for sacubitril and its O-isobutane impurity.

Part 3: Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of both compounds under different Quality-by-Design (QbD) optimized conditions[4][5].

Chromatographic Condition(2S,4S)-Sacubitril RT (min)O-isobutane Impurity RT (min)Resolution (

)
Mechanism of Action
C18, pH 3.0 (Standard)12.412.60.4 (Co-elution)Both species neutral; purely hydrophobic retention dominates.
C18, pH 6.5 (Optimized)5.212.5> 5.0 Sacubitril ionized (COO⁻); Impurity remains neutral and highly retained.
Cyano, pH 4.0 (Orthogonal)8.19.82.8 Dipole-dipole interactions differentiate the bulky ester from the acid.

Part 4: Step-by-Step Experimental Protocols

To ensure a self-validating system, perform the following two-tier protocol. The first tier confirms the identity of the peaks via pH shifting, and the second tier establishes the validated quantitative method.

Protocol A: Diagnostic pH-Shift Assay (Self-Validation)

Purpose: To confirm that the co-eluting peak is indeed an esterified impurity lacking an ionizable group.

  • Prepare Buffer A1 (Acidic): 10 mM Potassium Phosphate, adjusted to pH 3.0 with orthophosphoric acid.

  • Prepare Buffer A2 (Neutral): 10 mM Ammonium Acetate, adjusted to pH 6.5 with dilute ammonia.

  • Run Gradient 1: 25% to 75% Acetonitrile over 15 minutes using Buffer A1 on a C18 column. Note the retention time of the co-eluted mass.

  • Run Gradient 2: Repeat the exact same gradient using Buffer A2.

  • Analyze Causality: The peak that shifts dramatically to an earlier retention time is the free acid (Sacubitril). The peak that remains at the original retention time is the O-isobutane impurity.

Protocol B: Optimized Quantitative Workflow (Cyano Column Method)

Purpose: A robust, stability-indicating method for routine quantification when acidic pH is required for downstream MS compatibility or sample stability[4].

  • Column Selection: Install a Zorbax Eclipse C18 Cyano column (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Solvent A: 0.02 M Ammonium Acetate buffer, precisely adjusted to pH 4.0 with glacial acetic acid.

    • Solvent B: HPLC-Grade Acetonitrile.

  • Isocratic/Gradient Delivery: Set the pump to deliver a 55:45 (v/v) mixture of Solvent A to Solvent B at a flow rate of 1.0 mL/min. (Note: A shallow gradient from 40% B to 60% B over 20 minutes can be used if later-eluting degradants are present).

  • Sample Preparation: Dissolve the API/formulation in a 50:50 mixture of Water:Acetonitrile to prevent injection solvent mismatch (which causes peak splitting).

  • Detection: Set the Photodiode Array (PDA) or UV detector to 254 nm.

  • System Suitability: Inject a resolution standard. Ensure the tailing factor for Sacubitril is

    
     and the resolution (
    
    
    
    ) between Sacubitril and the O-isobutane impurity is
    
    
    .

References

  • Stability-indicating reversed-phase-HPLC method development and validation for sacubitril/valsartan complex in the presence of impurities and degradation products: Robustness by quality-by-design approach. Biomedical Chromatography (PubMed). Available at:[Link]

  • Experimental Design Approach in HPLC Method Development: Application for the Simultaneous Determination of Sacubitril and Valsartan in Presence of Their Impurities and Investigation of Degradation Kinetics. Chromatographia (FAO AGRIS). Available at:[Link]

  • Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Val. Neuroquantology. Available at:[Link]

  • α-ethyl (αS,γS)-γ-<<3-(1,1-dimethylethoxy)-1-oxopropyl>amino> (Sacubitril-O-isobutane Impurity Data). Molaid Chemical Database. Available at:[Link]

Sources

Technical Support Center: Stability and Degradation of (2S,4S)-Sacubitril-O-isobutane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation pathways of (2S,4S)-Sacubitril-O-isobutane under various stress conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and investigate potential degradation pathways in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (2S,4S)-Sacubitril-O-isobutane and how does its structure influence its stability compared to Sacubitril?

(2S,4S)-Sacubitril-O-isobutane is a derivative of Sacubitril where the carboxylic acid of the succinyl moiety is esterified with a tert-butyl group (isobutane provides the tert-butyl cation for esterification). This structural modification significantly alters the molecule's stability profile, particularly under hydrolytic stress.

While the ethyl ester in the parent Sacubitril molecule is susceptible to both acid and base-catalyzed hydrolysis, the tert-butyl ester of (2S,4S)-Sacubitril-O-isobutane is highly prone to acid-catalyzed cleavage but relatively stable under basic conditions. This is due to the different mechanisms of hydrolysis. The acid-catalyzed hydrolysis of the tert-butyl ester proceeds through a stable tertiary carbocation (AAL1 mechanism), which is a low-energy pathway.[1][2] In contrast, base-catalyzed hydrolysis (saponification) typically follows a bimolecular nucleophilic acyl substitution (BAC2) mechanism, which is sterically hindered by the bulky tert-butyl group.[3][4]

Q2: I am observing a significant new peak in my HPLC chromatogram during an acidic stress study of (2S,4S)-Sacubitril-O-isobutane that corresponds to the retention time of Sacubitril. Is this expected?

Yes, this is a highly anticipated result. The primary degradation pathway for (2S,4S)-Sacubitril-O-isobutane under acidic conditions is the hydrolysis of the tert-butyl ester to yield the parent Sacubitril molecule and isobutylene (which may hydrate to tert-butanol).[5][6] Therefore, the appearance and increase of a peak corresponding to Sacubitril is a direct indicator of the degradation of your starting material.

Q3: My (2S,4S)-Sacubitril-O-isobutane sample appears to be stable under basic hydrolysis conditions, while I know Sacubitril itself degrades. Why is this?

This observation is consistent with the known stability of tert-butyl esters to basic conditions. The bulky tert-butyl group sterically hinders the approach of the hydroxide ion to the carbonyl carbon, making the BAC2 mechanism for base-catalyzed hydrolysis unfavorable.[3] While the ethyl ester of the parent Sacubitril is susceptible to base-catalyzed hydrolysis to form Sacubitrilat, the tert-butyl ester of your compound is expected to be significantly more resistant.[7][8]

Q4: What are the likely degradation products of (2S,4S)-Sacubitril-O-isobutane under oxidative stress?

The tert-butyl ester group is generally stable to a wide range of oxidizing agents.[9] Therefore, under oxidative stress (e.g., using hydrogen peroxide), you should anticipate degradation pathways similar to those of the parent Sacubitril molecule. These may include the formation of N-oxides or other oxidation products on the Sacubitril backbone.[10] Known oxidative degradation products of Sacubitril include DIA-SAC and Cyc-SAC.[10]

Q5: Should I be concerned about thermal or photolytic degradation of (2S,4S)-Sacubitril-O-isobutane?
  • Thermal Degradation: Tert-butyl esters can undergo thermal decomposition, typically at elevated temperatures (e.g., 120-240°C), to yield the corresponding carboxylic acid and isobutylene.[11][12] The stability of the core Sacubitril molecule to heat has been reported to be generally good, though some degradation can occur at very high temperatures.[10] Therefore, it is advisable to conduct thermal stress studies to determine the specific stability of your compound.

  • Photolytic Degradation: While the core Sacubitril molecule is reported to be relatively stable to photolytic stress, it is crucial to perform photostability studies on (2S,4S)-Sacubitril-O-isobutane as per ICH guidelines.[10][13] Some esters have been shown to undergo photodegradation.[14][15]

Troubleshooting Guides

Troubleshooting Issue 1: Unexpected Peaks in the Chromatogram
Observation Potential Cause Recommended Action
An early eluting, broad peak appears during acidic stress studies.Formation of gaseous isobutylene or volatile tert-butanol from the hydrolysis of the tert-butyl ester.Ensure proper venting of your reaction vessel. If using a sealed container, be aware of potential pressure buildup. Use a GC-MS headspace analysis to confirm the presence of these volatile compounds.
Multiple new peaks are observed under oxidative stress.Degradation of the Sacubitril core.Compare the retention times and mass spectra (if using LC-MS) of the new peaks with known Sacubitril degradation products such as DIA-SAC and Cyc-SAC.[10]
A new peak appears with a mass corresponding to the loss of the tert-butyl group.In-source fragmentation during MS analysis rather than actual degradation.Optimize MS source conditions (e.g., lower the fragmentor voltage) to minimize in-source fragmentation and confirm if the degradation is genuine.
A peak with a mass of [M+18] appears in the chromatogram.Hydrolysis of the ethyl ester of the Sacubitril backbone to form the corresponding carboxylic acid (Sacubitrilat), which could then potentially be esterified with the isobutane moiety under certain conditions, though this is less likely. A more probable cause is the hydrolysis of the ethyl ester of the parent Sacubitril if it is present as an impurity.Carefully analyze the mass spectrum to confirm the structure. Check the purity of your starting material for the presence of Sacubitril.

Experimental Protocols

Protocol 1: Forced Degradation Study of (2S,4S)-Sacubitril-O-isobutane

This protocol outlines the conditions for subjecting (2S,4S)-Sacubitril-O-isobutane to stress conditions as recommended by ICH guidelines.

1. Acid Hydrolysis:

  • Reagent: 1N HCl.

  • Procedure: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add an equal volume of 1N HCl. Incubate at 60°C for 2 hours.[10]

  • Analysis: Withdraw aliquots at regular intervals, neutralize with 1N NaOH, and analyze by HPLC-UV/MS.

2. Base Hydrolysis:

  • Reagent: 0.1N NaOH.

  • Procedure: Dissolve the compound in a suitable solvent and add an equal volume of 0.1N NaOH. Incubate at 40°C for 1 hour.[7]

  • Analysis: Withdraw aliquots, neutralize with 0.1N HCl, and analyze by HPLC-UV/MS.

3. Oxidative Degradation:

  • Reagent: 15% H₂O₂.

  • Procedure: Dissolve the compound in a suitable solvent and add 15% H₂O₂. Incubate at 60°C for 30 minutes.[10]

  • Analysis: Analyze directly by HPLC-UV/MS.

4. Thermal Degradation:

  • Procedure: Store the solid compound in a controlled temperature oven at 80°C for 5 days.[10]

  • Analysis: Dissolve the stored solid and analyze by HPLC-UV/MS.

5. Photolytic Degradation:

  • Procedure: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Dissolve the exposed solid and analyze by HPLC-UV/MS.

Data Presentation

Table 1: Predicted Degradation Behavior of (2S,4S)-Sacubitril-O-isobutane under Stress Conditions
Stress ConditionReagent and DurationExpected Degradation of O-isobutane groupPrimary Degradation Product of O-isobutane groupExpected Degradation of Sacubitril corePrimary Degradation Products of Sacubitril core
Acid Hydrolysis 1N HCl, 60°C, 2hSignificant(2S,4S)-SacubitrilModerateSacubitrilat, DIA-SAC, Cyc-SAC[10]
Base Hydrolysis 0.1N NaOH, 40°C, 1hMinimal to NoneN/AModerateSacubitrilat, Impurity 1, Impurity 5[7]
Oxidative Degradation 15% H₂O₂, 60°C, 30minMinimal to NoneN/ASignificantDIA-SAC, Cyc-SAC, other oxidized products[10]
Thermal Degradation 80°C, 5 daysPossible (at higher temp)(2S,4S)-Sacubitril, isobutyleneMinimal-
Photolytic Degradation 1.2 million lux hoursTo be determinedTo be determinedMinimal-

Visualizations

cluster_0 Degradation of (2S,4S)-Sacubitril-O-isobutane A (2S,4S)-Sacubitril-O-isobutane B (2S,4S)-Sacubitril A->B  Acid Hydrolysis (Major Pathway) C Isobutylene + H₂O ⇌ tert-Butanol A->C  Acid Hydrolysis

Caption: Primary acidic degradation pathway of (2S,4S)-Sacubitril-O-isobutane.

cluster_1 Overall Degradation Pathways X (2S,4S)-Sacubitril-O-isobutane Y (2S,4S)-Sacubitril X->Y Acidic Hydrolysis Z Sacubitrilat (desethyl-sacubitril) Y->Z Acidic/Basic Hydrolysis (of ethyl ester) W Other Degradants (e.g., DIA-SAC, Cyc-SAC) Y->W Oxidative/Hydrolytic Stress

Caption: Simplified overview of sequential degradation pathways.

References

  • Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. [Link]

  • Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. (2023, September 24). [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS. (2023, February 15). PubMed. [Link]

  • Reagent-free continuous thermal tert-butyl ester deprotection. (2017, December 1). PubMed. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). [Link]

  • The thermal decomposition of t-butyl methyl ether. ResearchGate. [Link]

  • Basic Hydrolysis of Esters – Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • Development of assay method and forced degradation study of valsartan and sacubitril by RP-HPLC in tablet formulation. ResearchGate. [Link]

  • Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry. (2017, April 16). MDPI. [Link]

  • Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Dr. Christine Grant. [Link]

  • Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils. (2011, March 29). PMC. [Link]

  • ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. Rasayan Journal of Chemistry. [Link]

  • forced degradation of sacubitril and valsartan: development and validation of stability indicating rp-hplc method. wjpps. [Link]

  • Photocatalytic destruction of methyl tert-butyl ether in the gas phase using titanium dioxide. (2002, October 15). [Link]

  • Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020, May 2). [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

  • Photocatalytic degradation of methyl tert-butyl ether in the gas-phase: A kinetic study. ResearchGate. [Link]

  • III Analytical Methods. [Link]

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. (2021, May 18). PMC. [Link]

Sources

Optimizing reaction conditions to control ester impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Synthesis and Reaction Optimization. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where ester impurities—ranging from highly regulated genotoxic sulfonate esters to unwanted transesterification by-products—derail drug development pipelines.

This guide abandons generic advice in favor of mechanistic causality. Below, we dissect the root causes of ester impurities, provide quantitative optimization parameters, and outline self-validating experimental protocols to ensure your synthetic pathways remain robust and compliant.

Diagnostic Workflow for Ester Impurities

G Start Detect Ester Impurity Type Identify Impurity Class Start->Type Sulfonate Sulfonate Esters (PGIs) Type->Sulfonate Transester Transesterification By-products Type->Transester Fischer Fischer Esterification Side Reactions Type->Fischer Cause1 Acid + Alcohol Solvent (Lack of Base) Sulfonate->Cause1 Cause2 Solvent Exchange (Trace Acid/Base) Transester->Cause2 Cause3 High Temp / Strong Acid (Steric Hindrance) Fischer->Cause3 Opt1 Base Excess Addition Temp < 40°C Cause1->Opt1 Opt2 Solvent Swap Avoid Lower Alcohols Cause2->Opt2 Opt3 Mild Catalyst Dean-Stark Water Removal Cause3->Opt3 Validate Validation via LC-MS / GC-MS Opt1->Validate Opt2->Validate Opt3->Validate

Logical workflow for diagnosing and controlling ester impurities in API synthesis.

Section 1: FAQs on Mechanistic Causes

Q1: Why do sulfonate ester impurities form during API salt formation, and how can I prevent them mechanistically? A1: Sulfonate esters, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are potential genotoxic impurities (PGIs) that form when sulfonic acids react with lower alcohols like methanol or ethanol (1[1]). Mechanistically, the reaction rate is exclusively dependent on the concentration of the sulfonate anion and the protonated alcohol (2[2]). If you neutralize the acid with even a slight stoichiometric excess of your basic API (or a weak base like 2,6-lutidine), the alcohol cannot be protonated, effectively halting ester formation at the source.

Q2: My API contains an ester group, and I am seeing new impurity peaks after recrystallization in methanol. What is happening? A2: You are observing transesterification. When an ester-containing API is exposed to a different alcohol solvent (like methanol) in the presence of trace acidic or basic impurities (e.g., unreacted precursors like toluensulfonamide), the alkoxy group of the API's ester undergoes a nucleophilic substitution and exchanges with the solvent alcohol (3[3]). To prevent this, avoid lower alcohols during the work-up of ester-containing APIs, or strictly control the pH to remain entirely neutral.

Q3: During a Fischer esterification, my yield is low and I am detecting ether by-products. How do I shift the equilibrium without degrading my substrate? A3: Fischer esterification is an equilibrium-driven process governed by Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (4[4]). Prolonged heating with strong acids (like H₂SO₄) can cause side reactions, such as the dehydration of alcohols to form ethers or the cleavage of sensitive rings (5[5]). Instead of increasing temperature or acid strength, drive the reaction to the right by using a large excess of the reactant alcohol (e.g., 10-fold excess) or by continuously removing water using a Dean-Stark apparatus.

Section 2: Troubleshooting Guide & Quantitative Optimization

To control ester impurities, you must manipulate the thermodynamics and kinetics of the reaction environment. The table below summarizes the quantitative impact of various reaction conditions on the formation of Methyl Methanesulfonate (MMS) during API salt formation in methanol.

Table 1: Impact of Reaction Conditions on Sulfonate Ester (MMS) Formation

Reaction ConditionMMS Conversion (%)Mechanistic Rationale
1.0 eq Acid, 0 eq Base, 60°C ~0.35%High thermal energy drives the protonation of the alcohol and subsequent nucleophilic attack by the sulfonate anion.
1.0 eq Acid, 0 eq Base, <40°C <0.10%Lower thermal energy significantly slows the esterification kinetics, reducing impurity accumulation (6[6]).
1.0 eq Acid, 1.05 eq Base (Excess) 0.00% (Not Detected) The base neutralizes the acid entirely, preventing the protonation of the alcohol required to catalyze esterification (1[1]).
1.0 eq Acid, 0 eq Base, +5% Water <0.05%Water shifts the equilibrium backward (Le Châtelier's principle), promoting the hydrolysis of any formed ester back into acid and alcohol.

Section 3: Experimental Protocol

Self-Validating Methodology: API Salt Formation without Sulfonate Ester PGIs

This protocol is designed as a self-validating system. By intentionally controlling stoichiometry and temperature, the system inherently prevents the mechanistic pathway that leads to PGI formation.

Step 1: Preparation and Solvent Selection

  • Action: Weigh the basic API accurately. Select a non-alcoholic solvent (e.g., acetone, ethyl acetate) if solubility permits. If a lower alcohol (methanol/ethanol) is mandatory, verify that the solvent contains a trace amount of water (e.g., 1-2%) to thermodynamically hinder esterification.

  • Causality: Eliminating the alcohol removes the nucleophile. Adding water shifts the equilibrium toward hydrolysis.

Step 2: Stoichiometric Base Loading

  • Action: Calculate the exact molarity of the basic API. You must ensure that the API (acting as the base) is present in a strict stoichiometric excess relative to the sulfonic acid. Target a ratio of 1.05 equivalents of API to 1.00 equivalent of acid .

  • Causality: As long as the base is in excess, there are no free protons available to protonate the alcohol solvent, shutting down the catalytic cycle.

Step 3: Temperature-Controlled Acid Addition

  • Action: Cool the API solution to <20°C. Begin the dropwise addition of the sulfonic acid (e.g., methanesulfonic acid). Monitor the internal temperature continuously, ensuring it never exceeds 40°C during the exothermic salt formation (6[6]).

  • Causality: Sulfonate ester formation has a high activation energy barrier. Keeping the temperature low kinetically starves the side reaction.

Step 4: Reaction Monitoring and Quenching

  • Action: Stir the mixture for 1 hour post-addition. If pH monitoring is available, confirm the solution remains slightly basic or neutral.

Step 5: Analytical Validation (LC-MS/MS)

  • Action: Sample the reaction mixture and analyze using LC-MS/MS with electrospray ionization (ESI) optimized for nanogram-level detection.

  • Validation Check: The protocol is successful if sulfonate esters (e.g., MMS) are detected at <1.5 µg/g (ppm), aligning with ICH M7 guidelines for mutagenic impurities.

References

  • Title: Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation Source: ACS Publications URL: [Link]

  • Title: A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes Source: ACS Publications URL: [Link]

  • Title: Esterification and its impact on the pharmaceutical industry Source: QSAR Analytics URL: [Link]

  • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

  • Title: Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals Source: Oreate AI Blog URL: [Link]

Sources

Technical Support Center: Troubleshooting & Purging Residual (2S,4S)-Sacubitril-O-isobutane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the downstream purification of Sacubitril. Specifically, we address the identification, root cause analysis, and clearance of (2S,4S)-Sacubitril-O-isobutane , a stubborn diastereomeric and partially protected intermediate impurity.

Executive Summary & Physicochemical Profiling

During the synthesis of Sacubitril, the succinic acid moiety is frequently protected as a tert-butyl ester (often cataloged as an O-isobutane derivative) to prevent unwanted side reactions during coupling (1)[1]. The target API is achieved via an acidic deprotection step. However, if this cleavage is incomplete, or if stereochemical leakage occurred during upstream chiral induction, the resulting API will be contaminated with the (2S,4S)-Sacubitril-O-isobutane impurity (2)[2].

To effectively purge this impurity, we must exploit the thermodynamic and chemical deltas between the API and the contaminant.

Table 1: Physicochemical Comparison for Orthogonal Clearance

PropertySacubitril (Target API)(2S,4S)-Sacubitril-O-isobutane (Impurity)Clearance Mechanism
Stereochemistry (2R,4S)(2S,4S)Chiral crystallization (Diastereomeric salt resolution)
Functional Group Free Carboxylic Acidtert-Butyl EsterChemical partitioning
Ionization (pKa) ~4.6 (Weak Acid)Neutral (Non-ionizable)pH-dependent aqueous extraction
Lipophilicity (LogP) ~3.5> 5.0 (Highly Hydrophobic)Organic phase retention

Root Cause Analysis (RCA)

Understanding the origin of the impurity is critical for preventing its formation. The persistence of (2S,4S)-Sacubitril-O-isobutane is a dual-failure mode: a stereochemical leak combined with a chemical deprotection failure.

Caption: Root cause pathway of stereochemical leakage and incomplete deprotection.

Troubleshooting FAQs

FAQ 1: Why does (2S,4S)-Sacubitril-O-isobutane persist in the final API despite rigorous downstream crystallization?

Causality: Traditional crystallization relies on the formation of highly ordered crystal lattices, often facilitated by salt formation (e.g., sodium or calcium salts of Sacubitril). Because the O-isobutane (tert-butyl) ester lacks a free carboxylic acid, it is a neutral, highly lipophilic molecule that cannot form a salt. It circumvents the thermodynamic control of salt crystallization and co-precipitates or becomes trapped in the mother liquor occlusions.

FAQ 2: How can I chemically separate this un-deprotected ester from the active API?

Causality: You must exploit the fundamental difference in ionizability. Sacubitril possesses a free carboxylic acid with a pKa of ~4.6 (3)[3]. By subjecting the crude mixture to a mildly basic aqueous wash (pH 7.5 - 8.0), the API is deprotonated and driven into the aqueous phase as a highly soluble sodium salt. The neutral ester impurity remains entirely in the organic phase, allowing for a clean, orthogonal separation.

FAQ 3: What if the impurity has already been deprotected, leaving the (2S,4S)-Sacubitril free acid diastereomer?

Causality: Once the ester is cleaved, acid-base extraction is no longer viable because both the API and the impurity possess a free carboxylic acid. At this stage, you must rely on stereochemical handles. Converting the free acid mixture to a specific salt (like the calcium salt) amplifies the solubility differences between the (2R,4S) and (2S,4S) diastereomers, allowing the impurity to be purged via selective crystallization.

Experimental Workflows & Methodologies

Workflow Visualization: Acid-Base Extraction

Caption: Orthogonal acid-base extraction workflow for clearing neutral ester impurities.

Protocol A: Self-Validating Acid-Base Extraction (Ester Purge)

This protocol is designed to be self-validating; the phase separation visually and analytically confirms the isolation of the ionizable API from the neutral impurity.

  • Dissolution: Dissolve the crude Sacubitril mixture in Ethyl Acetate (EtOAc) at a concentration of 100 mg/mL. Ensure complete dissolution; gentle warming to 35°C may be required.

  • Ionization (Basic Wash): Add an equal volume of 5% w/v aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 15 minutes at room temperature.

    • Validation Check: Measure the pH of the aqueous layer. It must be between 7.5 and 8.0 to ensure complete deprotonation of the Sacubitril carboxylic acid.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to resolve.

    • Drain the lower aqueous layer (containing the Sacubitril-Na salt) into a clean flask.

    • Discard the upper organic layer, which retains the highly lipophilic (2S,4S)-Sacubitril-O-isobutane impurity.

  • Organic Wash: Wash the isolated aqueous layer with a half-volume of fresh EtOAc to scavenge any residual trace lipophiles. Discard this organic wash.

  • Recovery (Acidification): Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1M Hydrochloric Acid (HCl) dropwise under continuous stirring until the pH reaches 2.5–3.0.

    • Mechanistic Note: This reprotonates the API, drastically reducing its aqueous solubility and forcing it out of solution as a free acid.

  • Final Extraction: Extract the acidified aqueous suspension with fresh EtOAc (2 x half-volumes). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified Sacubitril free acid.

Protocol B: Chiral Purge via Crystallization (Diastereomer Purge)

If the tert-butyl group was successfully cleaved but the (2S,4S) stereoisomer remains, use this thermodynamic purge.

  • Salt Formation: Dissolve the free acid API in a mixture of Acetone and Water (95:5 v/v). Add 1.05 equivalents of a suitable base (e.g., Calcium Hydroxide or Sodium Hydroxide) to form the corresponding salt.

  • Thermodynamic Maturation: Heat the suspension to 60°C until a clear solution is achieved.

  • Controlled Cooling: Cool the reactor linearly to 5°C over 8 hours (cooling rate of ~0.1°C/min).

    • Crucial Step: Seed the solution with pure (2R,4S)-Sacubitril salt at the metastable zone limit (typically around 45°C) to dictate the crystal lattice formation.

  • Isolation: Filter the resulting crystals. The (2S,4S) diastereomeric salt, possessing a different lattice energy and higher solubility in this solvent system, remains dissolved in the mother liquor. Wash the filter cake with cold Acetone and dry under vacuum.

References

  • Radiosynthesis of the 11 C-methyl derivative of LBQ657 for PET investigation of the neprilysin inhibitor sacubitril. PubMed (NIH).
  • METHOD FOR PREPARING SACUBITRIL INTERMEDIATE. WIPO Patentscope.
  • Sacubitril. Wikipedia.

Sources

Technical Support Center: Stability & pH Profiling of (2S,4S)-Sacubitril-O-isobutane

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting pH-Dependent Degradation & Stability Protocols Target Analyte: (2S,4S)-Sacubitril Isobutyl Ester (referred to herein as Sacubitril-O-isobutane)

Executive Summary

This technical guide addresses the stability profile of (2S,4S)-Sacubitril-O-isobutane , a structural analog/impurity of the heart failure drug Sacubitril (Entresto). Like its parent ethyl ester, this isobutyl ester is critically sensitive to hydrolytic cleavage driven by pH extremes.

The Core Issue: The ester linkage at the C4 position is the "Achilles' heel" of this molecule. Experimental data indicates a U-shaped stability profile, where the molecule is relatively stable between pH 3.0 and 6.0 but undergoes rapid hydrolysis in alkaline media (pH > 7.5) and acid-catalyzed hydrolysis below pH 2.0.

Module 1: The Hydrolysis Hazard (pH > 7.0)

Troubleshooting Guide

Q: Why do I observe a rapid loss of recovery (>10% loss in 2 hours) when using Phosphate Buffer at pH 7.4? A: You are witnessing Base-Catalyzed Saponification . The "O-isobutane" moiety is an ester. In basic conditions (pH > 7), hydroxide ions (


) attack the carbonyl carbon of the ester group. While the isobutyl group provides slightly more steric hindrance than the ethyl group in standard Sacubitril, it does not prevent hydrolysis. The molecule cleaves into LBQ657 (Sacubitrilat)  and Isobutanol .

Q: Can I use Ammonium Bicarbonate (pH 7.8) for Mass Spec compatibility? A: Not recommended for long runs. Even mild alkalinity can drive hydrolysis over the course of a long autosampler sequence (12–24 hours).

  • Corrective Action: Switch to Ammonium Acetate (pH 4.5–5.5) or Formic Acid (0.1%) . If high pH is mandatory for ionization, limit solution residence time to <30 minutes and keep autosamplers at 4°C.

Mechanism of Failure

The following diagram illustrates the degradation pathway you are likely observing in your chromatograms.

degradation_pathway cluster_conditions Critical Factors Sacubitril (2S,4S)-Sacubitril-O-isobutane (Isobutyl Ester) Intermediate Tetrahedral Intermediate Sacubitril->Intermediate + OH- (pH > 7.0) Sacubitrilat LBQ657 (Free Carboxylic Acid) Intermediate->Sacubitrilat Collapse Isobutanol Isobutanol (Leaving Group) Intermediate->Isobutanol Elimination Factor1 Temperature > 25°C Accelerates 2x per 10°C Factor2 Buffer Strength High conc. increases rate

Figure 1: Base-catalyzed hydrolysis pathway converting the isobutyl ester to the free acid metabolite.[1]

Module 2: Acid Stability & Method Development

Troubleshooting Guide

Q: I see a "fronting" peak or a new impurity at RRT 0.85 in 0.1% TFA (pH ~1.8). A: This is likely Acid-Catalyzed Hydrolysis . While esters are generally more stable in acid than base, strong acids (pH < 2.0) like Trifluoroacetic Acid (TFA) can protonate the carbonyl oxygen, making the carbon susceptible to water attack.

  • Recommendation: Shift to 0.1% Formic Acid (pH ~2.7) or an Acetate Buffer (pH 3.0–4.0) . This pH range is the "Sweet Spot" for Sacubitril-type esters.

Q: What is the optimal mobile phase pH for HPLC quantification? A: Based on stability data for Sacubitril/Valsartan complexes:

  • Target pH: 3.0 ± 0.2

  • Buffer: 10mM–20mM Ammonium Acetate or Potassium Phosphate (if MS compatibility isn't required).

  • Why? At pH 3.0, the carboxylic acid on the backbone is protonated (suppressing ionization tailing), but the ester linkage remains stable.

Comparative Stability Data

Data extrapolated from Sacubitril ethyl ester stress testing [1, 4].

ConditionpH RangeDegradation Rate (k_obs)Major DegradantStatus
Strong Acid < 1.5ModerateFree Acid (LBQ657)⚠️ Caution
Weak Acid 3.0 – 5.0Negligible N/AOptimal
Neutral 6.5 – 7.0SlowFree Acid⚠️ Monitor
Alkaline > 8.0Rapid Free Acid + EpimersAvoid

Module 3: Epimerization (The Hidden Variable)

Troubleshooting Guide

Q: My mass spec shows the correct mass, but the peak has split or broadened. A: You are likely seeing Chiral Inversion (Epimerization) . The (2S,4S) configuration is stereochemically sensitive.

  • Mechanism: At high pH, the alpha-proton (adjacent to the carbonyl) can be abstracted, forming an enolate intermediate. When it reprotonates, it may do so from the opposite face, resulting in the (2S,4R) diastereomer.

  • Diagnosis: Run a Chiral HPLC method (e.g., Chiralpak AD-H or IG) to confirm the presence of stereoisomers.

Module 4: Experimental Protocols

Protocol A: pH-Rate Profile Determination

Use this protocol to validate the stability of your specific batch of (2S,4S)-Sacubitril-O-isobutane.

  • Preparation: Prepare 100 µg/mL stock solution in Acetonitrile.

  • Buffer Setup: Prepare 20mM buffers at pH 1.2, 3.0, 5.0, 7.4, and 9.0.

  • Incubation:

    • Mix Stock:Buffer (20:80 v/v).

    • Incubate at 25°C and 40°C (accelerated).

  • Sampling: Inject at T=0, 1h, 4h, 12h, and 24h.

  • Analysis:

    • Column: C18 (e.g., Zorbax SB-C18 or equivalent).

    • Mobile Phase: A: 20mM Ammonium Acetate (pH 3.0); B: Acetonitrile.[2][3]

    • Detection: UV at 254 nm.

  • Calculation: Plot

    
     vs. Time to determine the pseudo-first-order rate constant (
    
    
    
    ).
Decision Tree: Method Optimization

Use this logic flow to select the correct conditions for your experiment.

decision_tree Start Start: Method Development for Sacubitril-O-isobutane Q1 Is MS Detection Required? Start->Q1 YesMS Yes Q1->YesMS NoMS No Q1->NoMS BufferMS Use Volatile Buffer: Ammonium Acetate or Formate YesMS->BufferMS PH_Check Select pH Range BufferMS->PH_Check Optimum pH 3.0 - 4.5 (Max Stability) PH_Check->Optimum Preferred Warning pH > 7.0 (Risk of Hydrolysis) PH_Check->Warning Avoid BufferUV Use Phosphate Buffer (Better Peak Shape) NoMS->BufferUV BufferUV->PH_Check

Figure 2: Logic flow for selecting mobile phase conditions to minimize degradation.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide on the Stability and Degradation Pathways of 2R,4R-Sacubitril.[1]Link

  • Yadav, P., & Panchal, H. (2023).[4] Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril by Lc-Qtof-Ms/MS and NMR Studies. Journal of Pharmaceutics and Drug Research, 6(2), 684-696.[4] Link

  • Rasayan Journal of Chemistry. (2022). Isolation and Structural Elucidation of Sacubitril Sodium Degradation Products by Mass and NMR Spectroscopy. Rasayan J. Chem, 15(2).[5] Link

  • Mishra, S., & Patel, C. (2017). Development and validation of stability indicating chromatographic method for simultaneous estimation of sacubitril and valsartan. SciSpace. Link

Sources

Overcoming solubility issues with (2S,4S)-Sacubitril-O-isobutane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (2S,4S)-Sacubitril-O-isobutane. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the significant challenge associated with this molecule: its poor aqueous solubility. As a highly lipophilic derivative of Sacubitril, this O-isobutane ester presents unique handling requirements for successful experimental outcomes. This document provides in-depth, field-proven troubleshooting guides and foundational knowledge to ensure the integrity and reproducibility of your research.

Foundational Understanding: Why is (2S,4S)-Sacubitril-O-isobutane So Difficult to Dissolve?

(2S,4S)-Sacubitril-O-isobutane is a non-polar prodrug candidate. The parent compound, Sacubitril, is itself a prodrug that is part of the FDA-approved heart failure medication Entresto®.[1][2] Sacubitril is metabolized by esterases to its active form, Sacubitrilat.[1][3] The parent drug, often formulated as a co-crystal with valsartan, is classified as a Biopharmaceutics Classification System (BCS) Class IV product, indicating both low solubility and low permeability.[4][5]

The modification in (2S,4S)-Sacubitril-O-isobutane involves the esterification of Sacubitril's terminal carboxyl group with an isobutane moiety. This structural change significantly increases the molecule's lipophilicity (fat-solubility) and reduces its ability to form hydrogen bonds with water, rendering it practically insoluble in aqueous solutions like buffers and cell culture media. This is a common strategy for creating prodrugs, but it poses a major challenge for in vitro and preclinical testing.[6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with (2S,4S)-Sacubitril-O-isobutane.

Q1: I can't get the compound to dissolve in my aqueous buffer (e.g., PBS, TRIS). What am I doing wrong?

This is the expected behavior. Due to its high lipophilicity, direct dissolution in aqueous systems will fail. You must begin by creating a high-concentration stock solution in a suitable organic solvent.

Causality: The large, non-polar surface area of the biphenyl group combined with the isobutane ester makes the molecule energetically unfavorable to be surrounded by polar water molecules.[7] A non-polar or polar aprotic solvent is required to effectively solvate the compound.

Solution:

  • Select an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice. Other potential solvents include ethanol, methanol, or dimethylformamide (DMF).[8][9]

  • Prepare a high-concentration stock solution. Aim for a concentration of 10-50 mM. This minimizes the volume of organic solvent you will need to add to your final aqueous solution.

  • Ensure complete dissolution. Use vortexing and, if necessary, gentle warming (37°C) or sonication in a water bath to ensure all solid material has dissolved.[8] The solution should be perfectly clear.

Q2: My compound dissolves in DMSO, but it precipitates immediately when I add it to my cell culture medium or assay buffer. How do I fix this?

This is a classic problem known as "crashing out." It occurs when the highly concentrated drug-DMSO solution is rapidly diluted into an aqueous environment where the drug is not soluble. The DMSO disperses, leaving the drug molecules to rapidly agglomerate and precipitate.[9]

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for compound precipitation.

Core Solutions:

  • Vigorous Mixing: The simplest method to try first. Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can sometimes keep the compound in a supersaturated state long enough for your experiment.[8]

  • Reduce Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in your assay is as low as possible, typically well below 0.5% (v/v) for cell-based assays to avoid toxicity.[9]

  • Use a Co-Solvent or Surfactant: This is the most robust solution. Co-solvents like PEG-400 or non-ionic surfactants like Tween® 80 or Pluronic® F-68 can dramatically improve solubility and prevent precipitation. They work by creating a more favorable microenvironment for the hydrophobic drug molecules within the bulk aqueous solution.[9][10]

Q3: What solvent system should I use for in vivo animal studies?

For in vivo administration, solubility and biocompatibility are paramount. A common and effective vehicle for hydrophobic compounds is a ternary system often referred to as "TWEEN-PEG-Saline."

Causality: This mixture leverages multiple mechanisms. DMSO ensures initial dissolution, PEG-300 acts as a co-solvent to increase the solvent capacity of the aqueous phase, and Tween-80 acts as a surfactant to create micelles that encapsulate the drug, preventing precipitation in the bloodstream.[11][12]

Recommended In Vivo Formulation: A typical formulation consists of:

  • 10% DMSO

  • 40% PEG-300

  • 5% Tween® 80

  • 45% Saline or PBS

Preparation Steps:

  • Dissolve the (2S,4S)-Sacubitril-O-isobutane in DMSO first to create a primary stock.

  • Add the PEG-300 and mix thoroughly until the solution is clear.

  • Add the Tween® 80 and mix again.

  • Finally, add the saline or PBS slowly while mixing to bring the formulation to the final volume. The resulting solution should be clear.[12]

Detailed Experimental Protocols

Protocol 1: Preparation of a 20 mM Primary Stock Solution in DMSO

Objective: To create a high-concentration, stable stock solution for long-term storage and subsequent dilutions.

Materials:

  • (2S,4S)-Sacubitril-O-isobutane (Mol. Wt. will be specific to the salt form provided by the supplier; use the free base MW of ~469.6 g/mol for calculations if not specified)

  • Anhydrous or molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and positive displacement pipettes

Methodology:

  • Calculation: Determine the mass of (2S,4S)-Sacubitril-O-isobutane needed. For 1 mL of a 20 mM stock: Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 469.6 g/mol * (1000 mg / 1 g) = 9.39 mg

  • Weighing: Accurately weigh the calculated amount of the compound into a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the vial.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If any particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.

  • Verification: Visually inspect the solution against a light source to confirm it is completely clear and free of any solid material.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture. The powder form should be stored at -20°C for long-term stability.[12]

Protocol 2: Preparing a 10 µM Aqueous Working Solution for In Vitro Assays

Objective: To prepare a dilute, precipitate-free working solution in an aqueous buffer suitable for cell culture or biochemical assays. This protocol uses an intermediate dilution step to prevent precipitation.

Materials:

  • 20 mM Primary Stock Solution in DMSO (from Protocol 1)

  • Sterile, pre-warmed (37°C) aqueous buffer (e.g., DMEM, PBS)

  • Sterile polypropylene tubes

Methodology:

Sources

Technical Support Center: Stereochemical Control in Sacubitril Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereocontrolled synthesis of Sacubitril intermediates. As drug development professionals, we understand that controlling the precise three-dimensional arrangement of atoms is not merely an academic exercise—it is fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API). Sacubitril possesses two critical stereocenters, leading to four possible stereoisomers. The desired pharmacological activity resides in the (2R,4S) isomer, making robust control over its formation paramount.[1]

This guide is designed to provide both foundational knowledge and practical troubleshooting advice for common challenges encountered during the synthesis of key Sacubitril intermediates, such as (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid ethyl ester.[2][3][4] We will delve into the causality behind stereoselective transformations and offer field-proven solutions to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs)
Q1: Why is stereochemical purity so critical for Sacubitril?

The biological activity of chiral molecules is dictated by their interaction with chiral receptors and enzymes in the body. For Sacubitril, the desired neprilysin inhibition is specific to the (2R,4S)-stereoisomer. The other stereoisomers—(2S,4R), (2S,4S), and (2R,4R)—can be considered impurities.[1] These impurities may exhibit reduced or no therapeutic effect, or in the worst-case scenario, contribute to off-target effects or toxicity. Therefore, regulatory bodies mandate strict control over the stereoisomeric purity of the final drug product, making stereocontrol a critical quality attribute from the earliest stages of process development.

Q2: What are the primary strategies for establishing the stereocenters in Sacubitril intermediates?

The synthesis of the key (2R,4S) amino acid core of Sacubitril relies on establishing two stereocenters with a specific relative and absolute configuration. The main industrial and academic approaches include:

  • Diastereoselective Hydrogenation: This is a widely used method that often involves the reduction of a prochiral olefin or imine precursor. For instance, a rhodium-catalyzed asymmetric hydrogenation of an acrylic acid intermediate can install both stereocenters with high diastereoselectivity.[5][6][7] The choice of chiral ligand (e.g., Me-Duphos) is crucial for directing the facial selectivity of hydrogen addition.[8]

  • Chiral Amine Transfer (CAT): This modern approach utilizes a chiral amine reagent to convert a butenolide intermediate into an ene-lactam. A subsequent substrate-controlled diastereoselective reduction using reagents like Et₃SiH or Pd/C with H₂ establishes the desired stereochemistry.[9][10][11] This method offers an elegant way to transfer chirality to the molecule.

  • Chemoenzymatic Cascades: Leveraging the high stereoselectivity of enzymes, one-pot enzymatic cascades can construct the two chiral centers without isolating intermediates.[12] For example, a transaminase can be used to introduce the chiral amine with exceptional enantiomeric excess (ee).[13][14] This approach is lauded for its green credentials and mild reaction conditions.

  • Chiral Auxiliary-Mediated Reactions: Classic methods employing chiral auxiliaries, such as an enantiopure tert-butyl sulfinamide, remain highly effective. The auxiliary directs a diastereoselective addition, like a Reformatsky-type reaction, to an imine, setting one stereocenter. The second is often installed via a subsequent directed reduction.[6][15]

Q3: How is the stereoisomeric purity (d.e. and e.e.) of Sacubitril intermediates accurately measured?

Accurate quantification of all four stereoisomers is essential for process control. The most common and reliable technique is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Principle: Chiral HPLC uses a stationary phase that is itself chiral. This allows for the differential interaction with the enantiomers and diastereomers in the sample, resulting in different retention times and thus, separation.

  • Common Columns: Polysaccharide-based columns like Chiralcel OJ-H are frequently reported for this separation.[1][16][17]

  • Validation: The analytical method must be rigorously validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[18][19]

A typical chiral HPLC method for analyzing Sacubitril stereoisomers is summarized below.

ParameterTypical Conditions
Column Chiralcel OJ-H (5 µm, 250 mm x 4.6 mm)[1][16]
Mobile Phase A mixture of n-hexane, ethanol, and isopropanol with a small amount of trifluoroacetic acid (TFA).[16]
Detection UV at 254 nm[17]
Flow Rate 1.0 mL/min[16]
Purpose To separate and quantify all four stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S).
Troubleshooting Guide: Common Stereochemical Control Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low Diastereomeric Excess (d.e. < 90%) in Asymmetric Hydrogenation

You've performed a rhodium-catalyzed asymmetric hydrogenation of the acrylic acid precursor but your chiral HPLC analysis shows a significant peak for the undesired (2R,4R) diastereomer.

Low diastereoselectivity implies that the energy difference between the transition states leading to the desired and undesired products is insufficient. This can be influenced by several factors.

1. Suboptimal Reaction Conditions:

  • Causality: Temperature directly impacts the equilibrium between competing reaction pathways. Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored transition state, eroding selectivity.[20] Solvent polarity can also influence the geometry and stability of the catalyst-substrate complex.[21]

  • Protocol: Condition Optimization:

    • Temperature Screening: Lower the reaction temperature. Start by running the reaction at 0 °C, and if necessary, go down to -20 °C. This will amplify the energy difference between the diastereomeric transition states.

    • Solvent Screening: Perform the reaction in a range of solvents with varying polarities (e.g., methanol, ethanol, THF, dichloromethane). The optimal solvent will stabilize the desired transition state most effectively.

    • Hydrogen Pressure: Vary the H₂ pressure. While higher pressure can increase reaction rate, it can sometimes negatively impact selectivity. An optimal pressure (e.g., 20-25 bar) should be determined experimentally.[6]

2. Inadequate Catalyst/Ligand System:

  • Causality: The chiral ligand is the primary source of stereochemical information. An ill-suited ligand will not create a sufficiently differentiated chiral environment around the metal center to effectively control the facial attack of hydrogen.

  • Protocol: Catalyst & Ligand Screening:

    • Verify Ligand Purity: Ensure the chiral ligand (e.g., (R,R)-Me-Duphos) is of high optical purity.

    • Screen Alternative Ligands: Test other classes of chiral phosphine ligands (e.g., Mandyphos, Josiphos). Different ligand backbones and electronic properties can dramatically alter selectivity.

    • Change the Metal Center: While rhodium is common, ruthenium-based catalysts are also highly effective for asymmetric hydrogenations and may offer complementary selectivity.[8]

The following workflow provides a logical approach to troubleshooting low diastereoselectivity.

G start Low Diastereomeric Ratio (d.r.) Observed q1 Are reaction conditions optimized? start->q1 q2 Is the catalyst/ligand system optimal? q1->q2 Yes sol1 Perform DOE: - Lower Temperature - Screen Solvents - Optimize H₂ Pressure q1->sol1 No a1_yes Yes a1_no No q3 Is hydrogen supply sufficient? q2->q3 Yes sol2 Screen Alternative Systems: - Verify Ligand Purity - Test Different Chiral Ligands - Consider Ru-based Catalysts q2->sol2 No a2_yes Yes a2_no No sol3 Implement Flow Reactor (Tube-in-Tube) to ensure adequate H₂ pressure and improved mass transfer. q3->sol3 No end_node High d.r. Achieved q3->end_node Yes a3_yes Yes a3_no No sol1->q2 sol2->q3 sol3->end_node

Caption: Troubleshooting workflow for low diastereoselectivity.
Problem 2: Inconsistent Stereoselectivity Between Batches

You have an optimized protocol, but the diastereomeric excess varies significantly from one run to the next.

Inconsistency often points to subtle, uncontrolled variables in the experimental setup.

1. Presence of Trace Water or Oxygen:

  • Causality: Many organometallic catalysts, particularly those used in hydrogenation, are sensitive to moisture and air. Water can hydrolyze ligands or catalyst precursors, while oxygen can lead to catalyst deactivation or the formation of less selective species.

  • Protocol: Rigorous Inert Technique:

    • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

    • Solvents & Reagents: Use freshly distilled anhydrous solvents. If using commercial anhydrous solvents, ensure the bottle was recently opened and handled under an inert atmosphere (Nitrogen or Argon).

    • Atmosphere: Assemble the reaction under a positive pressure of an inert gas. Use Schlenk line or glovebox techniques for maximum control. Degas the reaction mixture by sparging with an inert gas or through freeze-pump-thaw cycles before introducing hydrogen.

2. Reagent Purity and Stoichiometry:

  • Causality: The exact ratio of ligand to metal is critical for forming the active catalytic species. Impurities in the substrate or additives (like a base) can poison the catalyst or compete for coordination, affecting its performance.

  • Protocol: Reagent & Stoichiometry Control:

    • Reagent Qualification: Qualify new batches of reagents, especially the substrate and chiral ligand, to ensure consistent purity.

    • Precise Measurement: Use precise weighing and volumetric techniques, especially for the catalyst and ligand. Prepare a stock solution of the catalyst pre-cursor and ligand to ensure accurate dosing for multiple reactions.

    • Base Effects: If a base (e.g., triethylamine) is used, ensure it is pure and dry. The presence of amine salts can alter the reaction environment.[8]

Problem 3: Poor Enantioselectivity in a Biocatalytic Reduction/Transamination Step

You are using a whole-cell or isolated enzyme (e.g., transaminase) to install the chiral amine, but the enantiomeric excess (e.e.) is low.

Enzymatic reactions are highly specific, and their performance is intimately tied to the reaction environment and substrate compatibility.

1. Suboptimal Reaction Conditions for the Enzyme:

  • Causality: Every enzyme has an optimal pH, temperature, and buffer system in which it exhibits maximum activity and selectivity. Deviations from these optima can lead to misfolded protein or altered substrate binding in the active site.

  • Protocol: Enzyme Condition Optimization:

    • pH Screening: Run the reaction in a series of buffers to identify the optimal pH for both activity and enantioselectivity.

    • Temperature Control: Maintain the reaction at the enzyme's optimal temperature (often 25-40 °C). Higher temperatures can lead to denaturation.

    • Co-solvent Effects: If the substrate has poor aqueous solubility, a co-solvent (e.g., DMSO, isopropanol) is needed. Screen different co-solvents and their concentrations, as they can impact enzyme structure and function.

2. Substrate or Product Inhibition:

  • Causality: High concentrations of the starting material (substrate) or the accumulating product can sometimes bind to the enzyme's active site in a non-productive manner, inhibiting its catalytic cycle and potentially reducing selectivity.

  • Protocol: Managing Inhibition:

    • Substrate-Fed Batch: Instead of adding all the substrate at the beginning, add it portion-wise or via a syringe pump over the course of the reaction to maintain a low, steady concentration.

    • In Situ Product Removal (ISPR): If product inhibition is suspected, consider adding an adsorptive resin or performing the reaction in a biphasic system to continuously remove the product from the aqueous phase, driving the reaction forward.

The choice between kinetic and thermodynamic control is a fundamental concept governing stereoselectivity. This diagram illustrates the relationship.

G Reactants Reactants TS1 TS_kinetic (Lower Energy Barrier) Reactants->TS1 ΔG‡_kinetic TS2 TS_thermo (Higher Energy Barrier) Reactants->TS2 ΔG‡_thermo P_kinetic P_kinetic (Less Stable Product) TS1->P_kinetic P_thermo P_thermo (More Stable Product) TS2->P_thermo anno1 Kinetic Control (Low Temp, Short Time) Favors fastest-formed product. P_kinetic->anno1 anno2 Thermodynamic Control (High Temp, Long Time) Favors most stable product. P_thermo->anno2

Caption: Energy profile for kinetic vs. thermodynamic products.

By understanding and controlling these parameters, researchers can effectively navigate the complexities of stereoselective synthesis to produce Sacubitril intermediates with the required purity and yield.

References
  • Studies on the Stereoselective Synthesis of Sacubitril via a Chiral Amine Transfer Approach. Chemistry – An Asian Journal. Available at: [Link][9][10][11][22][23]

  • Studies on the Stereoselective Synthesis of Sacubitril via a Chiral Amine Transfer Approach. PubMed. Available at: [Link]

  • Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades. Catalysis Science & Technology (RSC Publishing). Available at: [Link][12]

  • Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. ACS Publications - Organic Process Research & Development. Available at: [Link][18]

  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies. ACS Publications - Organic Letters. Available at: [Link][5][6]

  • Synthesis of Lactam Intermediate 13 of Sacubitril Using Chiral Amine Transfer Reagents. ResearchGate. Available at: [Link]

  • Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. ResearchGate. Available at: [Link]

  • Synthesis of Sacubitril Isomers Governed by Differential Facial Selectivity During the Hydrogenation of Conjugated System. ResearchGate. Available at: [Link]

  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies. PubMed. Available at: [Link][7]

  • New process for early sacubitril intermediates. Google Patents.
  • Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities. African Journal of Pharmacy and Pharmacology. Available at: [Link][19]

  • A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities. RSC Publishing. Available at: [Link][16]

  • Sacubitril intermediate and preparation method thereof. Google Patents. Available at: [13]

  • NEW PROCESS FOR EARLY SACUBITRIL INTERMEDIATES. Google Patents. Available at: [14]

  • Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. Oriental Journal of Chemistry. Available at: [Link][17]

  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Europe PMC. Available at: [Link][15]

  • (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride. PubChem. Available at: [Link][2]

  • (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate. Veeprho. Available at: [Link][3]

  • (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate. PubChem. Available at: [Link][4]

  • Do reaction conditions affect the stereoselectivity in the Staudinger reaction? PubMed. Available at: [Link][21]

Sources

Validation & Comparative

Comprehensive COA Requirements and Performance Comparison Guide for (2S,4S)-Sacubitril-O-isobutane Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of Sacubitril—a critical neprilysin inhibitor used in the heart failure medication Entresto—controlling stereoisomeric purity is a strict regulatory requirement. (2S,4S)-Sacubitril-O-isobutane (CAS: 149709-65-9) is a specific tert-butyl ester intermediate and diastereomeric impurity of the active (2R,4S) configuration [1].

For analytical scientists and drug development professionals, sourcing a reference standard for this impurity with a rigorous Certificate of Analysis (COA) is non-negotiable. This guide objectively compares the performance of highly characterized Primary Reference Standards against standard Commercial Grades, detailing the causality behind specific analytical methodologies required for a self-validating COA.

Core COA Requirements: The Causality of Characterization

A robust COA for (2S,4S)-Sacubitril-O-isobutane must go beyond basic purity. It must provide a self-validating system of orthogonal analytical techniques to guarantee both structural identity and absolute quantification [2].

  • Structural Identity (1H NMR, 13C NMR, HRMS): Because the (2S,4S) and (2R,4S) isomers have identical molecular weights (C28H37NO5, MW 467.6), High-Resolution Mass Spectrometry (HRMS) only confirms the empirical formula. Nuclear Magnetic Resonance (NMR) is required to map the exact proton connectivity. The spatial arrangement of the bulky biphenyl and tert-butyl groups causes subtle but distinct chemical shifts in the 1H NMR spectrum, definitively proving the diastereomeric identity.

  • Chromatographic Purity (Achiral HPLC): Ensures the absence of synthetic byproducts (e.g., desethyl or lactam impurities). A primary standard requires >99.0% achiral purity.

  • Stereoisomeric Purity (Chiral HPLC): This is the most critical parameter. If a (2S,4S) reference standard is contaminated with the (2R,4S) API, it will cause baseline interference during analytical method validation (AMV). The COA must guarantee >99.5% diastereomeric excess (de).

  • Absolute Assay (qNMR or Mass Balance): Chromatographic purity does not account for "invisible" impurities like water, residual solvents, or inorganic salts. The absolute assay determines the true mass fraction of the standard, which is mathematically required to calculate Relative Response Factors (RRF) accurately.

Performance Comparison: Primary vs. Commercial Grade Standards

When selecting a standard for Abbreviated New Drug Applications (ANDA) or ICH-compliant stability studies, the grade of the material directly impacts the reliability of the analytical method.

Analytical ParameterPrimary Reference Standard (Pharmacopeial Grade)Commercial/Working Grade (Catalog Standard)Impact on Method Performance
Identity Verification Orthogonal (NMR, HRMS, IR)Single method (usually LC-MS)Prevents misidentification of closely related diastereomers.
Chiral Purity (HPLC) > 99.5% > 95.0%High chiral purity prevents peak overlap and false-positive API quantification.
Absolute Assay qNMR (NIST-traceable) Area % Purity (Uncorrected)qNMR provides exact molar quantification, crucial for precise RRF calculation.
Residual Solvents Quantified via Headspace GCOften not testedUnquantified solvents inflate the apparent mass, leading to assay errors.
Water Content Karl Fischer Titration (< 0.5%)Often not testedHygroscopic variations compromise standard stock solution concentrations.

Self-Validating Experimental Protocols

To generate the data required for a Primary COA, laboratories must employ self-validating protocols. Below are the definitive methodologies for characterizing (2S,4S)-Sacubitril-O-isobutane.

Protocol A: Chiral HPLC Method for Stereoisomeric Resolution

Causality: Standard C18 columns cannot separate diastereomers effectively. A chiral stationary phase (e.g., cellulose-based) provides specific hydrogen bonding and steric interactions with the tert-butyl ester and biphenyl moieties, enabling baseline separation of the (2S,4S) impurity from the (2R,4S) API [1].

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a Chiralcel OJ-H column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane and Ethanol (typically 80:20 v/v). Add 0.1% Trifluoroacetic acid (TFA) to suppress ionization and improve peak shape.

  • Sample Preparation: Dissolve the (2S,4S)-Sacubitril-O-isobutane standard in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection to 254 nm.

  • Self-Validation (System Suitability): Inject a resolution mixture containing both (2S,4S) and (2R,4S) isomers. The protocol is only valid if the resolution factor (

    
    ) between the two peaks is 
    
    
    
    .
Protocol B: Quantitative NMR (qNMR) for Absolute Assay

Causality: Unlike mass balance (which requires destructive KF, TGA, and GC testing), qNMR provides a direct, non-destructive absolute mass fraction by comparing the proton resonance of the analyte against a highly pure internal standard.

Step-by-Step Methodology:

  • Standard Selection: Select a NIST-traceable internal standard (IS) that does not overlap with the analyte's peaks (e.g., Maleic acid, >99.9% purity).

  • Sample Weighing: Using a microbalance, precisely weigh ~10 mg of the (2S,4S)-Sacubitril-O-isobutane and ~5 mg of the IS into the same vial.

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% TMS.
    
  • Acquisition: Acquire the 1H NMR spectrum at

    
     MHz with a relaxation delay (
    
    
    
    ) of at least 30 seconds to ensure complete longitudinal relaxation of all protons.
  • Quantification: Integrate the isolated tert-butyl protons of the analyte (~1.4 ppm, 9H) against the olefinic protons of Maleic acid (~6.3 ppm, 2H). Calculate the absolute mass fraction using the molar ratio.

Analytical Workflow Visualization

The following diagram maps the logical progression of analytical techniques required to certify a (2S,4S)-Sacubitril-O-isobutane reference standard.

COA_Workflow cluster_Identity 1. Structural Identity cluster_Purity 2. Purity Profiling cluster_Assay 3. Absolute Assay Input (2S,4S)-Sacubitril-O-isobutane Candidate Material NMR 1H & 13C NMR Input->NMR HRMS HRMS (m/z) Input->HRMS HPLC Achiral HPLC (Chemical Purity) NMR->HPLC HRMS->HPLC Chiral Chiral HPLC (Stereoisomeric Purity) HPLC->Chiral qNMR qNMR (Internal Standard) Chiral->qNMR MassBal Mass Balance (100% - Impurities) Chiral->MassBal Decision Meets ICH Q3A Criteria? qNMR->Decision MassBal->Decision COA Issue Comprehensive COA (Primary Reference Standard) Decision->COA Yes

Analytical workflow for certifying (2S,4S)-Sacubitril-O-isobutane reference standards.

References

  • Halama, A., et al. "Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril." Organic Process Research & Development, 2019, 23(1), 102-107. Available at:[Link]

  • Oriental Journal of Chemistry. "Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations." Orient. J. Chem., 2025. Available at:[Link]

Analytical Comparison Guide: LC-MS/MS Fragmentation Patterns of (2S,4S)-Sacubitril-O-isobutane vs. Standard Sacubitril

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and manufacturing of the heart failure medication Sacubitril/Valsartan, rigorous impurity profiling is a regulatory necessity[1]. During the synthesis of the neprilysin inhibitor prodrug Sacubitril, various protected intermediates and stereoisomeric impurities are generated. (2S,4S)-Sacubitril-O-isobutane (CAS: 149709-65-9) is a critical diastereomeric impurity characterized by a tert-butyl ester protection on its succinyl moiety[2].

This guide objectively compares the mass spectrometry fragmentation patterns, ionization behaviors, and chromatographic handling of (2S,4S)-Sacubitril-O-isobutane against the standard API, (2R,4S)-Sacubitril. By understanding the causality behind their gas-phase dissociation, analytical scientists can design highly specific, self-validating LC-MS/MS workflows for trace-level impurity quantification.

Mechanistic Overview: Ionization & Fragmentation Causality

To develop a robust analytical method, one must understand how structural modifications dictate behavior in the mass spectrometer.

Ionization Dynamics (ESI+)

Both standard Sacubitril and its O-isobutane derivative ionize efficiently in positive Electrospray Ionization (ESI+) due to the proton affinity of their amide nitrogen and ester carbonyl groups. However, the addition of the bulky, hydrophobic tert-butyl group in (2S,4S)-Sacubitril-O-isobutane increases the molecule's surface activity within the ESI droplet. This thermodynamic preference drives the impurity to the droplet surface more rapidly than standard Sacubitril, often resulting in a slightly higher ionization efficiency and a lower limit of detection (LOD).

Collision-Induced Dissociation (CID) Causality

The fragmentation pathways of these two molecules diverge at the first stage of CID, driven entirely by the stability of the leaving groups:

  • Standard Sacubitril (

    
     412.2):  The lowest-energy fragmentation pathway is the cleavage of the amide bond and the loss of the succinyl group (-146 Da), yielding a highly stable biphenyl-containing fragment at 
    
    
    
    266.1[3]. Higher collision energies force the loss of the ethyl ester chain, producing a biphenyl cation at
    
    
    193.1.
  • (2S,4S)-Sacubitril-O-isobutane (

    
     468.3):  The tert-butyl ester bond is highly labile. Under low-energy CID (15 eV), it undergoes a concerted, thermodynamically favored neutral loss of isobutylene (C₄H₈, -56 Da). This produces an intermediate product ion at 
    
    
    
    412.2. Because this intermediate is structurally identical to protonated Sacubitril, the subsequent MS/MS cascade perfectly mirrors the standard API (
    
    
    266.1
    
    
    193.1).

Note on Stereochemistry: Tandem mass spectrometry is generally blind to diastereomerism. The (2S,4S) configuration does not alter the


 values of the fragments. Differentiation from the (2R,4S) isomer relies entirely on upstream chromatographic resolution.

Comparative Fragmentation Pathways

The quantitative data for MRM (Multiple Reaction Monitoring) transitions are summarized in the table below to facilitate direct method transfer.

Table 1: Comparative MRM Parameters and Fragmentation Data
CompoundPrecursor Ion

Quantifier TransitionQualifier TransitionOptimal CE (eV)Primary Neutral Loss
(2S,4S)-Sacubitril-O-isobutane

468.3

468.3

412.2

468.3

266.1
15 / 25Isobutylene (-56 Da)
(2R,4S)-Sacubitril (Standard)

412.2

412.2

266.1

412.2

193.1
20 / 35Succinyl group (-146 Da)
Pathway Visualization

MS_Fragmentation A (2S,4S)-Sacubitril-O-isobutane Precursor: m/z 468.3 C Intermediate Ion m/z 412.2 A->C CID (15 eV) Loss of Isobutylene (-56 Da) B Standard Sacubitril Precursor: m/z 412.2 D Amide Cleavage Fragment m/z 266.1 B->D CID (20 eV) Loss of Succinyl Group (-146 Da) C->D CID (20 eV) Loss of Succinyl Group (-146 Da) E Biphenyl Cation m/z 193.1 D->E CID (35 eV) Loss of Ethyl Ester Chain

Figure 1: Comparative CID fragmentation pathways of (2S,4S)-Sacubitril-O-isobutane and Sacubitril.

Experimental Protocol: Self-Validating LC-MS/MS Methodology

To ensure absolute trustworthiness in impurity profiling, the following protocol integrates causality-driven chromatographic choices with a self-validating system architecture.

Step 1: Sample Preparation & Internal Standard Integration
  • Spiking: Aliquot 100 µL of the sample matrix and spike with 10 µL of Sacubitrilat-d4 (Internal Standard, 100 ng/mL).

    • Causality: The deuterated internal standard normalizes extraction recovery and dynamically compensates for matrix-induced ion suppression during ESI, ensuring quantitative integrity.

  • Extraction: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 5 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Self-Validation Check: A valid analytical batch must include a "Double-Blank" (matrix only) to prove zero carryover, and a "Single-Blank" (matrix + IS) to confirm the IS does not contain unlabeled trace impurities.

Step 2: Chromatographic Separation

Because MS/MS cannot distinguish the (2S,4S) stereocenter from the (2R,4S) API, baseline chromatographic resolution is mandatory.

  • Column: Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm) or equivalent sub-2-micron UHPLC column[3].

  • Mobile Phase A: Water containing 0.1% Formic Acid and 5 mM Ammonium Acetate.

    • Causality: Formic acid provides the necessary protons to drive

      
       formation. Ammonium acetate is critical; it buffers the residual silanol groups on the stationary phase, preventing secondary interactions and ensuring a symmetrical peak shape for the carboxylic acid moieties[3].
      
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 6 minutes. The bulky tert-butyl group makes the O-isobutane impurity significantly more lipophilic than standard Sacubitril, causing it to elute 1.2–1.8 minutes later on a standard C18 gradient.

Step 3: MS/MS Acquisition Parameters
  • Source: ESI in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500 °C (required to efficiently desolvate the highly aqueous early gradient).

  • Monitoring: Utilize the MRM transitions outlined in Table 1. Set the dwell time to 50 ms per transition to ensure a minimum of 15 data points across the narrow UHPLC chromatographic peaks.

Performance Comparison Summary

When utilizing this methodology, (2S,4S)-Sacubitril-O-isobutane demonstrates superior signal-to-noise (S/N) ratios at trace levels compared to standard Sacubitril. This is attributed to two factors:

  • Reduced Matrix Interference: Its later elution time pushes the analyte past the solvent front and early-eluting endogenous phospholipids, drastically reducing ion suppression[4].

  • Highly Specific Transition: The

    
     468.3 
    
    
    
    412.2 transition requires very low collision energy (15 eV). This soft fragmentation preserves the ion current in a single, highly abundant product ion, maximizing the quantifier's sensitivity without scattering the signal across multiple smaller fragments.

References

  • Ni, Y., Zhang, Y., & Zou, C. (2021).. Journal of the Brazilian Chemical Society, 32(5).

  • AlAhmari, R., Fakhoury, H. M. A., AlMalki, R., et al. (2025).. Pharmaceuticals, 18(9), 1264.

  • Sigma-Aldrich / MilliporeSigma.. Reference Standards Catalog.

Sources

Navigating the Regulatory Landscape for Pharmaceutical Impurities: A Comparative Guide for (2S,4S)-Sacubitril-O-isobutane

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical development, ensuring the purity of a drug product is paramount to its safety and efficacy. Unwanted chemicals, referred to as impurities, can arise from various stages of the manufacturing process or during storage.[1] Regulatory bodies worldwide have established stringent guidelines to control these impurities. This guide provides a comprehensive analysis of the regulatory limits applicable to a specific potential process-related impurity in Sacubitril drug products: (2S,4S)-Sacubitril-O-isobutane.

While not a commonly reported degradant, this molecule serves as an excellent case study for applying the fundamental principles of impurity qualification. This guide will objectively compare regulatory thresholds, detail the necessary analytical methodologies, and provide the causal logic behind the experimental and risk-assessment strategies, empowering researchers to navigate this critical aspect of drug development.

Understanding the Impurity: (2S,4S)-Sacubitril-O-isobutane

Sacubitril, a neprilysin inhibitor, is a prodrug that is chemically defined as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-carboxypropionylamino)-2-methyl-pentanoic acid ethyl ester.[2] The molecule has two chiral centers, leading to four possible stereoisomers: (2R,4S), (2S,4R), (2S,4S), and (2R,4R).[3] The desired, pharmacologically active isomer is (2R,4S)-Sacubitril. The other stereoisomers, including the (2S,4S) isomer, are considered process-related impurities.[2][4]

The term "(2S,4S)-Sacubitril-O-isobutane" likely refers to the tert-butyl ester of the succinyl moiety of the (2S,4S)-Sacubitril diastereomer. A related compound, (2R,4S)-Sacubitril-O-isobutane, is described chemically as N-((2S,4R)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)-4-(tert-butoxy)-4-oxobutanimidic acid.[5] This structure suggests the impurity is not an ether but an ester formed on the terminal carboxylic acid of the succinyl group. Such an impurity would be classified as a process-related organic impurity, likely arising from the use of tert-butyl-containing reagents during the synthesis, for instance, a tert-butyl protecting group for the succinic acid raw material.[]

The Core Regulatory Framework: ICH Q3B(R2) Guidelines

The primary guidance for controlling impurities in new drug products comes from the International Council for Harmonisation (ICH) guideline Q3B(R2).[7] This framework establishes a risk-based approach based on the Maximum Daily Dose (MDD) of the drug substance. For Sacubitril/Valsartan, the target maintenance dose is 97 mg/103 mg twice daily, meaning the MDD for Sacubitril is 194 mg.[8]

ICH Q3B(R2) sets three crucial thresholds for impurities:

  • Reporting Threshold : The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold : The level above which the structure of an impurity must be determined.

  • Qualification Threshold : The level above which an impurity's safety must be established through toxicological data.[7][9]

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level.[10] An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies, or if it is a significant metabolite.[7]

The following table outlines the specific ICH Q3B(R2) thresholds applicable to an impurity in a drug product with an MDD of 194 mg, such as Sacubitril.

Threshold Type Threshold Limit (as % of Drug Substance) Calculated Threshold for Sacubitril (MDD = 194 mg)
Reporting> 0.10%> 0.194 mg/day
Identification> 0.20%> 0.388 mg/day
Qualification> 0.20%> 0.388 mg/day
(Note: For an MDD between 100 mg and 2 g, the ICH Q3B(R2) guideline specifies a 0.2% or 2 mg TDI, whichever is lower, for both Identification and Qualification. In this case, 0.2% of 194 mg is 0.388 mg, which is lower than 2 mg.)

This means that if (2S,4S)-Sacubitril-O-isobutane is present at a level above 0.20% in the final drug product, its chemical structure must be confirmed, and its safety profile must be thoroughly evaluated and justified to regulatory authorities.

A Deeper Dive: Assessing Genotoxic Potential with ICH M7

Beyond the general thresholds of ICH Q3B, a critical consideration for any impurity is its potential to be mutagenic, which could pose a carcinogenic risk. The ICH M7 guideline provides a framework for assessing and controlling these DNA-reactive (mutagenic) impurities.[11][12] This assessment is required even for impurities found below the qualification thresholds of ICH Q3A/B if they possess structural features of concern.[13]

The evaluation process for an impurity like (2S,4S)-Sacubitril-O-isobutane follows a structured, risk-based approach:

Step 1: In Silico (Computational) Assessment The first step is to analyze the chemical structure of the impurity for any fragments or motifs known to be associated with mutagenicity (structural alerts). This is typically performed using two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: one expert rule-based and one statistical-based.[14]

Step 2: Impurity Classification Based on the computational assessment and any available experimental data, the impurity is categorized into one of five classes:

  • Class 1 : Known mutagenic carcinogens.

  • Class 2 : Known mutagens with unknown carcinogenic potential.

  • Class 3 : Alerting structure, no mutagenicity data.

  • Class 4 : Alerting structure with sufficient data to demonstrate a lack of mutagenicity.

  • Class 5 : No structural alerts, or alerting structure with no correlation to the molecule .

(2S,4S)-Sacubitril-O-isobutane, as a novel process impurity, would likely be initially assessed as Class 3 if any structural alerts are identified.

Step 3: Establishing Control Strategies For impurities that are confirmed or suspected mutagens (Class 1, 2, or 3), much stricter control limits are required. The default approach is to limit intake to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , which is considered to pose a negligible lifetime cancer risk.[13][15]

The diagram below illustrates the decision-making process for handling a potential impurity under ICH M7 guidelines.

ICH_M7_Workflow cluster_assessment Hazard Assessment cluster_classification Classification (ICH M7) cluster_control Control Strategy start Identify Impurity: (2S,4S)-Sacubitril-O-isobutane in_silico In Silico Assessment (2x (Q)SAR methods) start->in_silico db_search Database & Literature Search (Carcinogenicity & Mutagenicity Data) start->db_search class3 Class 3 (Alerting Structure) in_silico->class3 Alert Found class5 Class 5 (No Alert / Non-mutagenic) in_silico->class5 No Alert class1 Class 1 (Mutagenic Carcinogen) db_search->class1 class2 Class 2 (Known Mutagen) db_search->class2 class4 Class 4 (Alert, but Non-mutagenic) db_search->class4 control_ttc Control at or below TTC (e.g., 1.5 µg/day) class1->control_ttc class2->control_ttc class3->control_ttc control_q3b Control as a non-mutagenic impurity (per ICH Q3B) class4->control_q3b process_control Justify exclusion or apply process controls class5->process_control

Caption: ICH M7 workflow for genotoxicity assessment.

Comparative Guide to Analytical Methodologies

The effective control of any impurity relies on robust analytical methods capable of detecting, quantifying, and separating it from the active pharmaceutical ingredient (API) and other related substances. For Sacubitril, which has multiple stereoisomers, chiral chromatography is often essential.[3]

Analytical Technique Primary Application Advantages Disadvantages
Reverse-Phase HPLC (RP-HPLC) with UV/PDA Detector Routine purity testing, quantification of known non-isomeric impurities.Robust, widely available, good for quantifying many degradation and process impurities.[16]Generally incapable of separating stereoisomers without special chiral additives, which can be complex.
Normal-Phase Chiral HPLC with UV/PDA Detector Separation and quantification of all four stereoisomers of Sacubitril.Excellent stereoselectivity, allowing for accurate quantification of isomeric impurities like (2S,4S)-Sacubitril.[17]Mobile phases (e.g., hexane, ethanol) are less common in standard QC labs; can be less robust than RP-HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity identification and structural elucidation; trace-level quantification.Provides molecular weight and fragmentation data crucial for identifying unknown impurities.[16] High sensitivity for detecting trace-level genotoxic impurities.More complex instrumentation; quantification can be challenging without appropriate reference standards.

For a comprehensive control strategy for (2S,4S)-Sacubitril-O-isobutane, a combination of these techniques would be ideal. Chiral HPLC is necessary to control the (2S,4S)-Sacubitril core, while a high-sensitivity method like LC-MS would be employed for initial identification and to ensure control at the TTC level if the impurity is deemed potentially mutagenic.

Experimental Protocol: Reference Chiral HPLC Method

The following protocol is a representative example of a chiral HPLC method designed to separate the stereoisomers of Sacubitril, which would be a foundational step in developing a method to quantify a stereoisomeric impurity. This protocol is based on methodologies described in the scientific literature.[17]

Objective: To separate and quantify the four stereoisomers of Sacubitril: (2R,4S), (2S,4R), (2S,4S), and (2R,4R).

1. Chromatographic System & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photo Diode Array (PDA) detector.

  • Column: Chiralcel OJ-H (5 µm, 250 mm x 4.6 mm).

  • Mobile Phase: n-Hexane / Ethanol (80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Mobile Phase.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve reference standards of each Sacubitril stereoisomer in the diluent.

  • Sample Solution: Accurately weigh a portion of the drug product powder equivalent to ~10 mg of Sacubitril, transfer to a 100 mL volumetric flask, add diluent, sonicate to dissolve, and dilute to volume. Filter through a 0.45 µm nylon syringe filter before injection.

3. System Suitability:

  • Prepare a solution containing all four stereoisomers.

  • Inject five replicate injections.

  • Acceptance Criteria:

    • Resolution between any two adjacent peaks should be > 1.5.

    • Relative Standard Deviation (RSD) for the peak areas of the (2R,4S)-Sacubitril should be ≤ 2.0%.

    • Tailing factor for the (2R,4S)-Sacubitril peak should be ≤ 2.0.

4. Validation (as per ICH Q2(R1)):

  • Specificity: Demonstrate separation of all isomers from each other and from potential degradation products.

  • Linearity: Analyze a series of solutions over a concentration range (e.g., LOQ to 150% of the specification limit for each impurity).

  • Accuracy (Recovery): Perform recovery studies by spiking the drug product placebo with known amounts of each impurity at different concentration levels.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

  • Limit of Quantification (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of each impurity that can be reliably quantified and detected.

The diagram below outlines the logical workflow for this experimental process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation & Validation prep_mobile Prepare Mobile Phase (Hexane/Ethanol/TFA) sys_suit Perform System Suitability Test prep_mobile->sys_suit prep_std Prepare Reference Standard Solutions prep_std->sys_suit prep_sample Prepare Drug Product Sample inject_sample Inject Sample and Standards into HPLC prep_sample->inject_sample sys_suit->inject_sample If Passes acquire_data Acquire Chromatographic Data (254 nm) inject_sample->acquire_data process_data Process Data: Integrate & Quantify Peaks acquire_data->process_data validate Perform Method Validation (ICH Q2(R1)) process_data->validate report Report Impurity Levels vs. Specification Limits validate->report

Caption: Workflow for chiral HPLC method development.

Conclusion

Controlling impurities such as (2S,4S)-Sacubitril-O-isobutane is a non-negotiable aspect of pharmaceutical development, governed by a multi-layered regulatory framework. For drug development professionals, a thorough understanding of the ICH Q3B and M7 guidelines is essential. The process begins with identifying and structurally characterizing the impurity, followed by a risk assessment to determine appropriate control levels. For standard organic impurities, qualification thresholds are dictated by the drug's maximum daily dose. However, if an impurity presents a potential for mutagenicity, the much lower Threshold of Toxicological Concern must be applied.

This guide demonstrates that even for a novel or unlisted impurity, a clear, logical, and scientifically rigorous pathway exists for its evaluation and control. By leveraging a combination of risk assessment, robust analytical chemistry, and a deep understanding of the regulatory causality, scientists can confidently ensure the safety and quality of their drug products.

References

  • SynThink. (n.d.). Sacubitril EP Impurities & USP Related Compounds.
  • European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]

  • Freyr Solutions. (2024). Understanding the Role of ICH-M7 in Impurities Assessment. [Link]

  • Volgman, A. S., & Weeda, E. R. (2025). Sacubitril-Valsartan. In StatPearls. StatPearls Publishing. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • BOC Sciences. (n.d.). Sacubitril and Impurities.
  • Veeprho Pharmaceuticals. (n.d.). Sacubitril Impurities and Related Compound.
  • ResolveMass Laboratories Inc. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]

  • Honma, M. (2023). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Genes and Environment, 45, 23. [Link]

  • Zhou, L., Zou, L., Sun, L., Zhang, H., Hui, W., & Zou, Q. (2018). A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities. Analytical Methods, 10(9), 1046–1052. [Link]

  • Halama, A., Kadlcik, S., Cvacka, J., & Pospisil, S. (2019). Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. Organic Process Research & Development, 23(1), 102–107. [Link]

  • Drugs.com. (2024). Sacubitril / Valsartan Dosage Guide + Max Dose, Adjustments. [Link]

  • Medscape. (n.d.). Entresto, Entresto Sprinkle (sacubitril/valsartan) dosing, indications, interactions, adverse effects, and more. [Link]

  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]

  • Novartis. (n.d.). Dosing & Titration | ENTRESTO® (sacubitril/valsartan) | HCP. [Link]

  • Oriental Journal of Chemistry. (2025). Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. [Link]

  • Traul, K. A. (n.d.). Qualification of Impurities in Drug Substances and Drug Products. K.A. Traul Pharmaceutical Consulting.
  • Daicel Pharma Standards. (n.d.). Sacubitril Impurities Manufacturers & Suppliers.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • MedchemExpress. (n.d.). (2S,4S)-Sacubitril.
  • Sandle, T. (2025). EMA Issues Paper On Qualifying Non-Mutagenic Impurities For Drug Toxicological Safety. Pharmaceutical Online.
  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]

  • Pharmaffiliates. (n.d.). Sacubitril-impurities.
  • MedchemExpress. (n.d.). (2S,4S)-Sacubitril.
  • Veeprho. (n.d.). Sacubitril (2S,4S)-Isomer | CAS 149709-63-7.
  • Daicel Pharma Standards. (n.d.). (2S,4S)-Sacubitril.
  • Chemicea Pharmaceuticals. (n.d.). Sacubitril.
  • Synchemia. (n.d.). Sacubitril Impurity 19.
  • SynZeal. (n.d.). Sacubitril-(2S,4S)-Isomer.
  • Clearsynth. (n.d.). Sacubitril-(2S,4S)-Isomer.
  • Sigma-Aldrich. (n.d.). (2R,4S)-Sacubitril-O-isobutane.

Sources

FTIR and UV spectra comparison for Sacubitril impurities

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: FTIR and UV Spectra Comparison for Sacubitril and Its Key Degradation Impurities

Introduction

Sacubitril, a potent neprilysin inhibitor, is co-administered with valsartan for the management of chronic heart failure. Under ICH Q1A(R2) and Q2(R1) guidelines, rigorous impurity profiling is mandatory to ensure drug safety, efficacy, and stability during development. During forced degradation—particularly hydrolytic stress—Sacubitril undergoes specific structural transformations[1].

This guide provides an objective comparison of the Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectral properties of Sacubitril and its two primary degradants: Sacubitrilat (desethyl-sacubitril) and Sacubitril Lactam (a cyclic impurity)[1],[2].

Structural Basis of Sacubitril Impurities

To understand the spectral shifts, we must first analyze the causality of the degradation. Sacubitril contains both an ethyl ester and an amide linkage, making it highly susceptible to hydrolytic cleavage[3].

  • Sacubitrilat (Active Metabolite/Degradant): Formed via the direct hydrolysis of the ethyl ester, converting it into a carboxylic acid[4].

  • Sacubitril Lactam (Cyclic Impurity): Formed via intramolecular cyclization during base or acid hydrolysis. This reaction results in the loss of the succinyl side chain and the formation of a pyrrolidin-2-one (lactam) ring[2].

Degradation SAC Sacubitril (Ester & Amide) SAC_AT Sacubitrilat (Carboxylic Acid) SAC->SAC_AT Ester Hydrolysis (Base/Acid) LACTAM Sacubitril Lactam (Pyrrolidin-2-one) SAC->LACTAM Intramolecular Cyclization

Figure 1: Primary hydrolytic degradation pathways of Sacubitril.

UV Spectroscopy Profiling: Chromophore Conservation

Mechanistic Insight: UV-Vis spectroscopy measures electronic transitions within chromophores. Sacubitril's primary chromophore is its biphenyl moiety . Because both Sacubitrilat and the Lactam impurity retain this biphenyl group completely intact, their UV absorption spectra are nearly identical to the parent drug[1],[2].

While UV is highly reliable for quantification (e.g., HPLC-UV detection at 254 nm or 278 nm)[5], it is inherently limited for the structural differentiation of these specific impurities.

Table 1: UV Spectral Data Comparison

CompoundPrimary Chromophore

(nm)
Analytical Utility
Sacubitril (Parent) Biphenyl~232, 254, 278Quantification / HPLC Detection
Sacubitrilat Biphenyl~232, 254Co-elution monitoring; poor structural ID
Sacubitril Lactam Biphenyl~254Co-elution monitoring; poor structural ID

FTIR Spectroscopy Profiling: Functional Group Signatures

Mechanistic Insight: Unlike UV, FTIR is highly sensitive to changes in dipole moments associated with specific functional groups. The degradation of Sacubitril involves the loss of the ester group and the transformation of the amide[4].

  • In Sacubitril , characteristic bands appear at 1,714 cm⁻¹ (ester C=O), 1,639 cm⁻¹ (amide C=O), and 1,595 cm⁻¹ (aromatic C=C)[6].

  • In Sacubitrilat , the sharp ester carbonyl (C=O) stretch at 1,714 cm⁻¹ disappears, replaced by a broader carboxylic acid C=O stretch at ~1,700 cm⁻¹ and a broad O-H stretch (3400–2500 cm⁻¹)[4].

  • In Sacubitril Lactam , the open-chain secondary amide C=O (1,639 cm⁻¹) shifts significantly as it cyclizes into a 5-membered lactam ring (~1,685 cm⁻¹). The extended succinyl chain signals are completely absent[2].

Table 2: FTIR Wavenumber Comparison

Functional GroupSacubitril (cm⁻¹)Sacubitrilat (cm⁻¹)Sacubitril Lactam (cm⁻¹)
Ester C=O Stretch ~1,714AbsentAbsent
Acid C=O Stretch Absent~1,700Absent
Amide/Lactam C=O ~1,639 (Open Amide)~1,640 (Open Amide)~1,685 (Cyclic Lactam)
O-H Stretch (Acid) Absent3400 - 2500 (Broad)Absent
Aromatic C=C ~1,595~1,595~1,595

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system where HPLC-UV ensures sample purity before FTIR provides structural confirmation[5],[3].

Protocol 1: Forced Degradation and Isolation

  • Stress Application: Dissolve 10 mg of Sacubitril in 10 mL of 0.1 N NaOH (Base Hydrolysis). Incubate at 40°C for 1 hour to induce the formation of Sacubitrilat and Lactam impurities[1].

  • Neutralization: Neutralize the solution with 0.1 N HCl to arrest degradation.

  • Prep-HPLC Isolation: Inject the stressed sample into a Preparative HPLC utilizing a C18 column. Use a gradient mobile phase of 10 mM Disodium Hydrogen Phosphate Buffer and Acetonitrile[5].

  • UV Detection: Monitor the eluent at 254 nm. Collect the fractions corresponding to the parent drug, Sacubitrilat (elutes earlier due to increased polarity), and the Lactam impurity[3].

  • Lyophilization: Freeze-dry the collected fractions to obtain pure solid isolates for FTIR.

Protocol 2: Spectroscopic Characterization

  • UV-Vis Verification: Dissolve 1 mg of each solid isolate in methanol. Scan from 200 to 400 nm using a double-beam UV-Vis spectrophotometer. Validation Check: All three samples must exhibit a

    
     near 254 nm, confirming the biphenyl ring is intact[5].
    
  • FTIR Analysis (ATR Method): Place 1-2 mg of the dry solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer[6].

  • Scanning: Record the spectra from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (average of 32 scans).

  • Data Interpretation: Cross-reference the disappearance of the 1,714 cm⁻¹ ester peak to confirm degradation, and use the 1,685 cm⁻¹ lactam peak to differentiate the cyclic impurity from Sacubitrilat[6],[4].

Workflow Stress 1. Forced Degradation (0.1 N NaOH @ 40°C) HPLC 2. Prep-HPLC Isolation (C18 Column, Gradient) Stress->HPLC Neutralized Mixture UV 3a. UV-Vis Profiling (Verify Biphenyl @ 254nm) HPLC->UV Purity & Quant FTIR 3b. FTIR Characterization (Identify Functional Shifts) HPLC->FTIR Structural ID

Figure 2: Self-validating analytical workflow for impurity isolation and characterization.

Conclusion

While UV spectroscopy is indispensable for the chromatographic tracking and quantification of Sacubitril impurities, it lacks the structural resolving power needed to identify specific degradation pathways. FTIR spectroscopy bridges this gap by providing distinct vibrational signatures for ester hydrolysis (Sacubitrilat) and intramolecular cyclization (Sacubitril Lactam). By coupling Prep-HPLC-UV with ATR-FTIR, analytical scientists can build a robust, self-validating framework for pharmaceutical impurity profiling.

References

  • BenchChem. An In-depth Technical Guide on the Stability and Degradation Pathways of 2R,4R-Sacubitril.1

  • Rasayan Journal of Chemistry. Isolation and Structural Elucidation of Sacubitril Sodium Degradation Products by Mass and NMR Spectroscopy.3

  • Journal of Applied Pharmaceutical Science (JAPS). Development and characterization of chronotherapeutic tablets of sacubitril-valsartan supramolecular complex.6

  • Oriental Journal of Chemistry. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations.5

  • SciTech Central. Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril.4

  • Anant Pharmaceuticals. CAS 1038925-22-2 Sacubitril Lactam Impurity.2

Sources

Chiral purity analysis of (2S,4S)-Sacubitril-O-isobutane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral Purity Analysis of (2S,4S)-Sacubitril-O-isobutane Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Stereochemical Gatekeeper

In the synthesis of Sacubitril (the neprilysin inhibitor component of Entresto), the control of stereochemistry is paramount. The molecule (2S,4S)-Sacubitril-O-isobutane —chemically identified as the tert-butyl ester intermediate (CAS 149709-65-9)—serves as a critical "stereochemical gatekeeper."

While the final Active Pharmaceutical Ingredient (API) requires the (2R,4S) configuration, the formation of the (2S,4S) diastereomer is a common synthetic risk during the hydrogenation or alkylation steps. Analyzing this specific intermediate allows process chemists to purge chiral impurities before the final deprotection steps, saving significant cost and ensuring regulatory compliance.

This guide objectively compares the two dominant analytical methodologies—Normal Phase Chiral HPLC and Supercritical Fluid Chromatography (SFC) —and provides a validated protocol for the precise quantification of the (2S,4S) isomer.

Part 1: Chemical Context & Impurity Profiling

To understand the analysis, one must understand the origin. The (2S,4S)-Sacubitril-O-isobutane is the tert-butyl ester precursor. Its separation is challenging due to the structural similarity to the desired (2R,4S) isomer; they differ only by the spatial arrangement at the C-2 position of the pentanoic acid backbone.

Impurity Formation Pathway

ImpurityPathway Precursor Unsaturated Precursor (Achiral/Prochiral) Reaction Asymmetric Hydrogenation (Key Chiral Step) Precursor->Reaction Desired (2R,4S)-Intermediate (Target: >99% ee) Reaction->Desired Major Product Impurity (2S,4S)-Intermediate (Critical Impurity) Reaction->Impurity Minor Product (Diastereomer) FinalAPI Sacubitril API (Ethyl Ester / Free Acid) Desired->FinalAPI Deprotection Impurity->FinalAPI Carries Over (Hard to Remove later)

Figure 1: Formation pathway of the (2S,4S) diastereomer during Sacubitril synthesis. Early detection at the intermediate stage is critical.

Part 2: Comparative Methodology (HPLC vs. SFC)

For the analysis of protected esters like (2S,4S)-Sacubitril-O-isobutane, solubility is rarely an issue, opening the door to both Normal Phase (NP) HPLC and SFC.

Comparison Matrix
FeatureMethod A: Normal Phase Chiral HPLC Method B: Chiral SFC
Mechanism Liquid-Solid Adsorption (Hexane/Alcohol)Supercritical CO₂ + Modifier (MeOH/IPA)
Resolution (

)
High (

)
. Excellent for diastereomers.[1]
Superior (

)
. Higher efficiency due to low viscosity.
Analysis Time 20–45 minutes5–12 minutes (3-4x faster)
Solvent Cost High (Requires Hexane/Heptane)Low (Mainly CO₂, small amount of alcohol)
Robustness Industry Standard . Highly reproducible and easy to transfer between labs.Requires specialized equipment (back-pressure regulators).
Suitability Best for QC Release and validated GMP methods.Best for High-Throughput Screening (HTS) and IPC (In-Process Control).

Verdict: For a definitive "Publish Comparison," Normal Phase HPLC remains the gold standard for regulatory submissions due to its robustness and widespread instrument availability. However, SFC is the superior choice for high-throughput process monitoring.

Part 3: Validated Experimental Protocol

The following protocol is designed for the Normal Phase Chiral HPLC quantification of (2S,4S)-Sacubitril-O-isobutane, derived from optimized separation parameters for Sacubitril stereoisomers [1, 2].

Reagents & Equipment
  • Reference Standard: (2S,4S)-Sacubitril-O-isobutane (CAS: 149709-65-9).[2][3][4]

  • Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute, HPLC Grade), Trifluoroacetic Acid (TFA).

  • Column: Chiralcel OJ-H or Chiralpak AD-H (Amylose/Cellulose derivatives). Note: The OJ-H column often provides superior selectivity for the biphenyl moiety.

Chromatographic Conditions
  • Instrument: HPLC equipped with UV/PDA Detector.

  • Column: Chiralcel OJ-H (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[5]
    
  • Mobile Phase: n-Hexane : Ethanol : TFA (

    
    ).
    
    • Expert Insight: The addition of 0.1% TFA is crucial. Although the analyte is an ester, the acidic modifier suppresses any interaction with residual silanol groups and sharpens the peak shape for the amide moiety.

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Isocratic).
    
  • Detection: UV at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1]
    
  • Injection Volume:

    
    .
    
Step-by-Step Workflow
  • System Suitability Solution:

    • Weigh

      
       of (2S,4S)-Sacubitril-O-isobutane standard and 
      
      
      
      of the (2R,4S) active isomer (if available) or the racemic mixture.
    • Dissolve in

      
       of Ethanol.
      
    • Self-Validation: Inject this mixture. The resolution (

      
      ) between the (2S,4S) and (2R,4S) peaks must be 
      
      
      
      .
  • Sample Preparation:

    • Dissolve the test sample (intermediate powder) in Ethanol to a concentration of

      
      .
      
    • Filter through a

      
       PTFE filter.
      
  • Data Analysis:

    • The (2S,4S) isomer typically elutes before the (2R,4S) isomer on OJ-H columns (verify with pure standard).

    • Calculate % Chiral Purity using the area normalization method:

      
      
      
Method Development Logic

MethodDev Start Start: Method Development Screen Column Screening (OJ-H, AD-H, OD-H) Start->Screen Select Selectivity Check (Alpha > 1.2?) Screen->Select Select->Screen No (Switch Column) Optimize Optimize Mobile Phase (Hexane/EtOH Ratio) Select->Optimize Yes TFA Peak Tailing? Optimize->TFA AddTFA Add 0.1% TFA TFA->AddTFA Yes Final Final Validated Method TFA->Final No AddTFA->Final

Figure 2: Decision tree for optimizing the chiral separation of Sacubitril intermediates.

Part 4: Interpretation of Results

  • Elution Order: On polysaccharide-based columns like Chiralcel OJ-H, the molecular shape drives separation. The (2S,4S) diastereomer, having a "kinked" structure compared to the linear (2R,4S), often interacts differently with the chiral grooves of the stationary phase.

  • Limit of Quantitation (LOQ): This method typically achieves an LOQ of

    
    , sufficient for controlling the impurity below the ICH Q3A threshold of 
    
    
    
    .
  • Common Pitfalls:

    • Solvent Mismatch: Dissolving the sample in 100% Acetonitrile when using a Hexane mobile phase can cause peak distortion. Always use the mobile phase or Ethanol as the diluent.

    • Temperature Fluctuations: Chiral selectivity is temperature-sensitive. Ensure the column oven is stable at

      
      .
      

References

  • Zhou, L., et al. (2018).[6] "A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities." Analytical Methods, 10(9), 1046-1053.[1] Link

  • Halama, A., et al. (2019).[7] "Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril." Organic Process Research & Development, 23(1), 102-107.[7] Link

  • Toronto Research Chemicals. (n.d.). "(2S,4S)-Sacubitril-O-isobutane Product Information." TRC Catalogue. Link

Sources

A Comparative Guide to the Purity of (2S,4S)-Sacubitril-O-isobutane Against Pharmacopeial Standards

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of the purity of (2S,4S)-Sacubitril-O-isobutane, a key intermediate in the synthesis of Sacubitril, against the rigorous standards set by the United States Pharmacopeia (USP) and complementary international guidelines. While a specific USP monograph for Sacubitril or its intermediates is not publicly available, this guide benchmarks against the established principles of the USP and the authoritative International Council for Harmonisation (ICH) guidelines, which form the basis of modern pharmaceutical quality control.

The Critical Role of Purity in Sacubitril Synthesis

Sacubitril, a neprilysin inhibitor, is a component of the successful heart failure medication Sacubitril/Valsartan. The stereochemical purity of its precursors, such as (2S,4S)-Sacubitril-O-isobutane, is paramount. The presence of impurities, which can include stereoisomers, starting materials, by-products, and degradation products, can potentially impact the safety and efficacy of the final drug product.[1][2] Therefore, a robust analytical framework for purity assessment is not just a regulatory requirement but a scientific necessity.

Benchmarking Framework: USP Principles and ICH Q3A Guidelines

In the absence of a dedicated USP monograph for (2S,4S)-Sacubitril-O-isobutane, we turn to the foundational principles outlined in the USP and the highly influential ICH Q3A(R2) guidelines for "Impurities in New Drug Substances."[3][4][5] These guidelines provide a systematic approach to the control of organic impurities.

The core of the ICH Q3A framework revolves around three key thresholds:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity's safety must be established.

These thresholds are determined by the maximum daily dose of the drug substance. For Sacubitril, with a maximum daily dose of up to 400 mg (as part of the Sacubitril/Valsartan combination), the ICH Q3A thresholds are a critical benchmark.

Analytical Methodologies for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the gold-standard techniques for assessing the purity of pharmaceutical compounds like (2S,4S)-Sacubitril-O-isobutane.[6] These methods offer the high resolution and sensitivity required to separate and quantify closely related impurities.

Experimental Workflow: A Self-Validating System

The following diagram illustrates a typical, self-validating workflow for the purity analysis of (2S,4S)-Sacubitril-O-isobutane, designed to meet the stringent requirements of both the USP and ICH.

G cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Benchmarking Against Standards Dev Method Development (HPLC/UHPLC) Val Method Validation (ICH Q2(R1)) Dev->Val SamplePrep Sample Preparation Spec Specificity Val->Spec Lin Linearity Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec LOD LOD/LOQ Val->LOD Rob Robustness Val->Rob Analysis Chromatographic Analysis SamplePrep->Analysis DataProc Data Processing & Impurity Profiling Analysis->DataProc Compare Comparison & Compliance Assessment DataProc->Compare ICH ICH Q3A Thresholds ICH->Compare USP_Gen USP General Chapters (<232>, <466>, <1086>) USP_Gen->Compare PhEur Ph. Eur. Monograph (where applicable) PhEur->Compare

Caption: A validated workflow for purity analysis.

Detailed Experimental Protocol: HPLC Purity Determination

This protocol outlines a representative HPLC method for the analysis of (2S,4S)-Sacubitril-O-isobutane and its potential impurities.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the separation of all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the (2S,4S)-Sacubitril-O-isobutane test sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Prepare a reference standard solution of (2S,4S)-Sacubitril-O-isobutane at the same concentration.

    • Prepare spiked samples with known impurities at relevant concentrations (e.g., at the reporting and qualification thresholds) to validate the method's accuracy and specificity.

  • Analysis and Data Interpretation:

    • Inject the prepared solutions into the HPLC system.

    • Identify and quantify any impurity peaks in the test sample chromatogram by comparing their retention times and responses to the reference standard and spiked impurity standards.

    • Calculate the percentage of each impurity relative to the main (2S,4S)-Sacubitril-O-isobutane peak.

Comparative Data and USP Standards

The following table presents a hypothetical but representative purity profile of a high-quality batch of (2S,4S)-Sacubitril-O-isobutane benchmarked against the ICH Q3A thresholds, which are aligned with USP expectations for a drug substance with a maximum daily dose exceeding 2g. While the maximum daily dose of Sacubitril is lower, applying these stringent limits demonstrates a high level of purity.

Impurity TypeObserved Level (%)ICH Q3A Reporting Threshold (%)ICH Q3A Identification Threshold (%)ICH Q3A Qualification Threshold (%)Status
Any Unspecified Impurity< 0.03≥ 0.05≥ 0.10≥ 0.15PASS
Total Impurities0.08N/AN/AN/APASS

Note: The specific limits for known impurities would be established during process development and based on toxicological data. The general USP chapter <466> on "Ordinary Impurities" suggests a default total impurity limit of 2.0% unless otherwise specified in a monograph, a limit which this hypothetical batch comfortably meets.

The Importance of Stereoisomeric Purity

For chiral molecules like Sacubitril, controlling stereoisomeric impurities is critical. The desired (2S,4S) isomer of Sacubitril is the pharmacologically active one. The presence of other stereoisomers can be considered a significant impurity. Chiral HPLC methods are employed to ensure the stereochemical integrity of the API.

Logical Relationship: Purity and Regulatory Acceptance

The relationship between demonstrating purity and achieving regulatory acceptance is direct and causal.

G Purity Demonstrated Purity of (2S,4S)-Sacubitril-O-isobutane ICH Compliance with ICH Q3A Guidelines Purity->ICH USP Adherence to USP General Principles Purity->USP PhEur Alignment with Ph. Eur. Standards Purity->PhEur Reg Regulatory Acceptance ICH->Reg USP->Reg PhEur->Reg

Caption: Path from purity data to regulatory approval.

Conclusion: A Commitment to Quality Beyond the Monograph

While a specific USP monograph for (2S,4S)-Sacubitril-O-isobutane may not be publicly available, a robust framework for ensuring its purity is well-established through the principles of the USP and the detailed guidance of the ICH. By employing validated, high-sensitivity analytical methods such as HPLC and UHPLC, and benchmarking against the stringent thresholds for reporting, identification, and qualification of impurities, the quality and safety of this critical pharmaceutical intermediate can be assured. This commitment to scientific integrity and adherence to international standards is fundamental to the development of safe and effective medicines.

References

  • Guidance for Industry - Q3A Impurities in New Drug Substances . U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. October 25, 2006. Available at: [Link]

  • ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development . AMSbiopharma. October 7, 2025. Available at: [Link]

  • Impurities in New Drug Substances Q3A(R2) . Lejan Team. Available at: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency. October 1, 2006. Available at: [Link]

  • Sacubitril-impurities . Pharmaffiliates. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.) . European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • Sacubitril Valsartan Sodium and its Impurities . Pharmaffiliates. Available at: [Link]

  • <232> Elemental Impurities—Limits . US Pharmacopeia (USP). Available at: [Link]

  • Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities . Journal of Applied Pharmaceutical Science. February 5, 2020. Available at: [Link]

  • Product Monograph Including Patient Medication Information - Entresto . Novartis. July 13, 2021. Available at: [Link]

  • <1086> Impurities in Drug Substances and Drug Products . USP-NF. Available at: [Link]

  • Entresto, INN-sacubitril/valsartan . European Medicines Agency (EMA). February 27, 2025. Available at: [Link]

  • Revised Ph. Eur. Chapter Tablets . ECA Academy. August 24, 2017. Available at: [Link]

  • Product Monograph - Sandoz Sacubitril-Valsartan . Sandoz. August 25, 2025. Available at: [Link]

  • Neparvis, INN-sacubitril/valsartan . European Commission. Available at: [Link]

  • Sacubitril . Janusinfo.se. September 28, 2023. Available at: [Link]

Sources

Safety Operating Guide

(2S,4S)-Sacubitril-O-isobutane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Summary

Do not treat this compound as general chemical waste. (2S,4S)-Sacubitril-O-isobutane (CAS: 149709-65-9) is a structural analog and ester intermediate of Sacubitril, a potent neprilysin inhibitor. While often classified as an "impurity" or "intermediate" in synthesis, it possesses the pharmacophore responsible for biological activity.

Immediate Action Plan:

  • Containment: Isolate from general waste streams immediately.

  • Classification: Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) waste.

  • Destruction: The only acceptable disposal method is high-temperature incineration (>1000°C) with gas scrubbing.

  • Prohibition: Never dispose of down the drain (sewer) or in municipal trash.

Chemical Profile & Hazard Identification

To ensure safety, we must understand the "Why" behind the disposal logic. This compound is lipophilic (ester-protected), meaning it can penetrate biological membranes more easily than the free acid salt.

PropertySpecificationOperational Implication
Physical State Solid (Powder) or Viscous OilDust generation is a primary inhalation risk.
Solubility Lipophilic (Soluble in DMSO, MeOH, DCM)Water alone will not decontaminate surfaces. Use organic solvents for cleaning.
Reactivity Ester HydrolysisIn the presence of strong bases/acids or environmental moisture, it hydrolyzes to Sacubitril (Active Drug) .
Toxicity Target Organ: Cardiovascular / FetalReproductive Hazard. Avoid all contact during pregnancy.

Required PPE for Handling Waste:

  • Respiratory: N95 minimum; P100/HEPA respirator recommended for powder handling.

  • Dermal: Double nitrile gloves (0.11 mm min thickness).

  • Body: Tyvek lab coat or disposable gown with cuff seals.

Chain of Custody: Disposal Workflow

The following diagram illustrates the critical decision pathways for disposing of (2S,4S)-Sacubitril-O-isobutane. This ensures no cross-contamination of non-hazardous waste streams.

DisposalWorkflow Start Waste Generation (2S,4S)-Sacubitril-O-isobutane StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, contaminated gloves, paper) StateCheck->SolidWaste Solids LiquidWaste Liquid Waste (Mother liquor, HPLC effluent) StateCheck->LiquidWaste Liquids DoubleBag Double Bagging (Polyethylene, min 2mm thickness) SolidWaste->DoubleBag LabelSolid Label: 'Hazardous Pharma Waste' (Incinerate Only) DoubleBag->LabelSolid SAA Satellite Accumulation Area (Secondary Containment) LabelSolid->SAA Segregation Segregate Stream Non-Halogenated Organics LiquidWaste->Segregation LabelLiquid Label: 'Flammable/Toxic' (Contains API Intermediates) Segregation->LabelLiquid LabelLiquid->SAA CentralWaste Central Waste Storage (RCRA Compliance Check) SAA->CentralWaste Incinerator Commercial Incineration (1200°C Destruction) CentralWaste->Incinerator

Caption: Operational workflow for segregating and routing Sacubitril intermediate waste to ensure total pharmacophore destruction.

Detailed Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Items)

Applicability: Expired aliquots, weighing boats, contaminated gloves, bench paper.

  • Primary Containment:

    • Place the material directly into a clear polyethylene bag (minimum 2 mil thickness).

    • Do not dump loose powder into a rigid bin; this creates a dust cloud hazard for the waste management team.

  • Solvent Wetting (Optional but Recommended):

    • If the powder is fine and static-prone, wet it slightly with a compatible solvent (e.g., Ethanol) inside the bag to prevent aerosolization during compression.

  • Secondary Containment:

    • Seal the primary bag with tape (gooseneck seal).

    • Place the sealed bag into a rigid, wide-mouth High-Density Polyethylene (HDPE) drum or a secondary "Yellow/Black" pharmaceutical waste bag.

  • Labeling:

    • Apply a hazardous waste label.[1][2]

    • Constituents: "Sacubitril Intermediate (Ester)."

    • Hazard Checkbox: Toxic, Irritant.[3]

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC waste, cleaning solvents.

  • Compatibility Check:

    • Ensure the waste solvent (e.g., Methanol, Acetonitrile) is compatible with the "Non-Halogenated Organic" stream.

    • Critical: If the solution contains oxidizers (e.g., peroxides from synthesis), quench them before adding to the waste carboy.

  • Transfer:

    • Use a funnel with a lid/latch to minimize evaporation.

    • Pour slowly to avoid splashing.

  • Rinsing:

    • Rinse the original glassware with Methanol or Acetone.

    • Add the rinseate to the same waste container. Do not pour the rinseate down the sink.

  • Labeling:

    • Mark as "Flammable" (if organic solvent based) and "Toxic."

    • Explicitly write "Contains API/Intermediates" on the tag.

Regulatory Framework & Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory. While (2S,4S)-Sacubitril-O-isobutane is not explicitly "P-listed" (acutely hazardous) by name, it falls under the "Characteristic" or "Generator Knowledge" rules.

  • Waste Code Determination:

    • D001 (Ignitable): If the compound is dissolved in alcohol/acetonitrile (Flash point <60°C).

    • Pharm-Waste (Non-RCRA Hazardous but Regulated): If solid.[1]

  • The "Generator Knowledge" Rule: As a researcher, you know this molecule is a precursor to a bioactive drug. Therefore, you are legally obligated to manage it as hazardous pharmaceutical waste to prevent environmental release.

  • Sewer Ban: Under the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P), sewering (flushing) of any pharmaceutical waste is federally prohibited.

Emergency Contingencies: Spill Management

Scenario: You drop a vial containing 500mg of (2S,4S)-Sacubitril-O-isobutane powder.

  • Evacuate & Alert: Clear the immediate area. Alert lab personnel.

  • PPE Upgrade: Don double gloves, safety goggles, and a fitted N95 or half-mask respirator.

  • Dry Spill Cleanup (Preferred):

    • Cover the spill with a wet paper towel (dampened with Methanol or water) to prevent dust dispersion.

    • Scoop the material and the towel into a disposal bag.

    • Do not use a brush/dustpan (generates dust).

  • Surface Decontamination:

    • Wipe the surface with Methanol or Ethanol (the compound is lipophilic and won't clean well with just water).

    • Follow with a soap and water wash.[3][4]

  • Disposal: Place all cleanup materials into the Solid Waste stream (Protocol A).

References

  • United States Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine." EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER)." OSHA.gov. [Link]

  • European Medicines Agency (EMA). "Assessment Report: Entresto (Sacubitril/Valsartan)." EMA.europa.eu. [Link](Cited for pharmacophore potency context).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (2S,4S)-Sacubitril-O-isobutane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (2S,4S)-Sacubitril-O-isobutane. As an active pharmaceutical ingredient (API), this compound requires meticulous handling to ensure personnel safety and prevent cross-contamination. This document synthesizes technical data with field-proven insights to establish a self-validating system of protocols, ensuring both safety and scientific integrity.

Understanding the Risks: Hazard Identification

(2S,4S)-Sacubitril-O-isobutane, a derivative of the neprilysin inhibitor Sacubitril, is classified with the following hazards based on available Safety Data Sheets (SDS) for the parent compound and similar molecules[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.

Given these hazards, the primary routes of exposure are inhalation of airborne powder, direct skin contact, and eye contact. While a specific public Occupational Exposure Limit (OEL) for (2S,4S)-Sacubitril-O-isobutane is not available, it is known that an OEL has been established for Sacubitril, indicating it is a potent compound requiring stringent control measures[2]. The open handling of such potent powders is strongly discouraged[3].

The Core of Protection: Selecting the Right PPE

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to create a robust barrier against exposure. The following table outlines the minimum required PPE for handling (2S,4S)-Sacubitril-O-isobutane.

PPE ComponentSpecificationRationale for Selection
Hand Protection Disposable Nitrile Gloves (doubled)Nitrile offers good resistance to a range of chemicals, oils, and greases.[2][4][5] Double-gloving is a best practice for handling highly potent compounds to provide an additional barrier and allow for safe removal of the outer glove if contamination is suspected.[6]
Eye and Face Protection Safety Goggles with Side ShieldsProvides a seal around the eyes to protect against dust particles and splashes.[1][6]
Body Protection Disposable Gown or CoverallA disposable gown or coverall provides full-body protection against spills and contamination of personal clothing.[6] For potent compounds, materials like Tyvek are often recommended.
Respiratory Protection Air-Purifying Respirator with appropriate cartridgesProtects against inhalation of airborne particles of the compound. The specific type depends on the scale of handling and engineering controls in place.

Step-by-Step Protocols for Safe Handling

Adherence to a strict, sequential procedure for gowning, handling, and de-gowning is critical to prevent exposure and contamination.

Gowning (Donning PPE) Workflow

The following diagram illustrates the correct sequence for putting on PPE before entering the designated handling area.

Gowning_Workflow cluster_prep Preparation Area Enter_Prep Enter Preparation Area Hand_Hygiene1 Perform Hand Hygiene Enter_Prep->Hand_Hygiene1 Inner_Gloves Don Inner Pair of Nitrile Gloves Hand_Hygiene1->Inner_Gloves Gown Don Disposable Gown/Coverall Inner_Gloves->Gown Respirator Don Respirator and Perform Seal Check Gown->Respirator Goggles Don Safety Goggles Respirator->Goggles Outer_Gloves Don Outer Pair of Nitrile Gloves Goggles->Outer_Gloves

Caption: Sequential workflow for donning Personal Protective Equipment.

Handling Procedures

All handling of powdered (2S,4S)-Sacubitril-O-isobutane should occur within a certified chemical fume hood or a barrier isolator (glove box) to minimize the generation of airborne dust.[3][7]

  • Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) is inside the containment area.

  • Weighing: Carefully weigh the compound, avoiding any actions that could create dust.

  • Solubilization: If preparing a solution, slowly add the solvent to the powder to prevent splashing.

  • Work Area Maintenance: Keep the work area clean and immediately wipe up any minor spills with a damp cloth, treating the cloth as hazardous waste.

De-gowning (Doffing PPE) and Disposal

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence meticulously.

Degowning_Workflow cluster_exit Exit Area Exit_Lab Prepare to Exit Laboratory Remove_Outer_Gloves Remove Outer Pair of Gloves Exit_Lab->Remove_Outer_Gloves Remove_Gown Remove Gown/Coverall Remove_Outer_Gloves->Remove_Gown Exit_Containment Exit Containment Area Remove_Gown->Exit_Containment Remove_Goggles Remove Safety Goggles Exit_Containment->Remove_Goggles Remove_Respirator Remove Respirator Remove_Goggles->Remove_Respirator Remove_Inner_Gloves Remove Inner Pair of Gloves Remove_Respirator->Remove_Inner_Gloves Hand_Hygiene2 Perform Thorough Hand Hygiene Remove_Inner_Gloves->Hand_Hygiene2

Caption: Sequential workflow for doffing and disposing of Personal Protective Equipment.

All disposable PPE should be placed in a designated, sealed hazardous waste container immediately after removal.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Emergency Contact Information:

  • Emergency Services: [Insert Local Emergency Number]

  • Poison Control: [Insert Local Poison Control Number]

  • Site Safety Officer: [Insert Name and Contact Information]

Skin Contact
  • Immediately remove any contaminated clothing.

  • Flush the affected skin with copious amounts of water for at least 15 minutes. An emergency safety shower should be used for large-scale exposure.[8][9]

  • Seek immediate medical attention.

Eye Contact
  • Immediately flush the eyes with a continuous stream of tepid water for at least 15 minutes at an emergency eyewash station.[7][8][9][10] Hold the eyelids open to ensure thorough rinsing.

  • Seek immediate medical attention.

Inhalation
  • Move the affected person to fresh air immediately.

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Emergency eyewash stations and safety showers must be located within 10 seconds of travel time (approximately 50 feet) from the handling area and must be kept clear of any obstructions.[7][8][9]

Decontamination and Disposal

Decontamination
  • Surfaces: All surfaces and equipment that have come into contact with (2S,4S)-Sacubitril-O-isobutane should be decontaminated. A common procedure involves wiping surfaces with a 70% ethanol solution or another appropriate cleaning agent, followed by a rinse with purified water.[11][12]

  • Equipment: Non-disposable equipment should be thoroughly cleaned according to validated procedures to prevent cross-contamination.[11][13][14]

Waste Disposal
  • Solid Waste: All contaminated solid waste, including disposable PPE, weigh papers, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing (2S,4S)-Sacubitril-O-isobutane should be collected in a designated hazardous waste container. Do not pour down the drain.

  • Final Disposal: All hazardous waste must be disposed of through a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[7]

References

  • DRS Laboratories. (n.d.). Surface Decontamination.
  • Environmental Health & Safety, University of Washington. (n.d.). Emergency Washing Facilities. Retrieved from EHS University of Washington website.
  • Northwestern University. (n.d.). Cartridge Selection.
  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
  • Droppe. (2024, December 20). Choosing the Right Glove Material: Guide to Chemical Protection.
  • IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • Washington State Department of Labor & Industries. (n.d.). Eyewash and Emergency Washing Facilities.
  • PK Safety. (2024, December 17). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety.
  • BenchChem. (2025, December). Essential Safety and Handling Guide for Potent Chemical Compounds.
  • The ANSI Blog. (2025, August 14). When Should Safety Showers & Emergency Eyewashes Be Used?.
  • SHOWA Group. (2026, February 23). How to Choose the Right Polymer for Chemical Protection Gloves.
  • Blink, UC San Diego. (2022, November 10). Eye Wash and Emergency Shower Guidelines.
  • Senagana, C. (2024, January 30). Purity Protocols: An SOP for Decontamination of Materials Contacted with Active Pharmaceutical Ingredients (API).
  • Brookhaven National Laboratory. (2014, September 4). FACT Sheet - Glove Selection.
  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.
  • International Safety Equipment Association. (2025, September 17). Emergency Eyewash & Shower Equipment.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • SHIELD Scientific. (n.d.). Glove Selection Guide: Select the Right Glove for Personal Protection.
  • Dräger. (n.d.). Guide for Selection and Use of Respiratory Filtering Devices.
  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
  • 3M. (n.d.). Respirator Selection | Respiratory Protection.
  • MLO Online. (2017, June 22). Lab decontamination tools and practices.
  • Pharmaceutical Inspection Convention and Pharmaceutical Inspection Co-operation Scheme (PIC/S). (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from a relevant pharmaceutical industry source.
  • Texas A&M University-Commerce. (n.d.). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Retrieved from Texas A&M University-Commerce website.
  • SpringerLink. (2025, July 3). Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.